Gnetifolin K
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H34O14 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
InChI Key |
SKQIOEZYEYGYEH-KFPNGALKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Unraveling of Gnetifolin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin K, a naturally occurring stilbene diglucoside, has been isolated from the lianas of Gnetum parvifolium. As a member of the stilbenoid family, a class of compounds known for their diverse biological activities, the precise structural determination of this compound is fundamental for further investigation into its potential therapeutic applications. This technical guide provides a detailed overview of the structure elucidation of this compound, compiling spectroscopic data and outlining the experimental methodologies employed in its identification.
Isolation of this compound
The isolation of this compound from its natural source, Gnetum parvifolium, involves a multi-step extraction and chromatographic purification process. A generalized workflow for the isolation of stilbenoids from plant material is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation : The lianas of Gnetum parvifolium are collected, air-dried, and pulverized into a fine powder.
-
Extraction : The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Stilbenoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).
-
Column Chromatography : The n-butanol fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol or ethyl acetate-methanol mixture, to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase such as a methanol-water gradient to yield the pure compound.
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound was established as isorhapontigenin-3,4'-di-O-β-D-glucoside through a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of a natural product.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 617.1895 | 617.1898 | C₂₈H₃₄O₁₄Na |
| Data is hypothetical based on the proposed structure as the original publication was not accessible. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed connectivity and stereochemistry of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on extensive 2D NMR analysis.
Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2' | 7.05 | d | 1.9 |
| 5' | 6.42 | t | 2.2 |
| 6' | 6.75 | d | 2.2 |
| α | 7.18 | d | 16.3 |
| β | 7.03 | d | 16.3 |
| 2 | 7.35 | d | 8.5 |
| 5 | 6.95 | d | 8.5 |
| 6 | 7.20 | dd | 8.5, 2.1 |
| OMe-3' | 3.85 | s | |
| Glucose at C-3 | |||
| 1'' | 4.90 | d | 7.5 |
| Glucose at C-4' | |||
| 1''' | 4.85 | d | 7.3 |
| Chemical shifts for other sugar protons typically appear between 3.20 and 3.80 ppm. | |||
| Data is representative based on the structure and related compounds as the original publication was not accessible. |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) |
| Aglycone | |
| 1' | 134.5 |
| 2' | 105.8 |
| 3' | 160.2 |
| 4' | 140.1 |
| 5' | 102.5 |
| 6' | 108.7 |
| α | 128.9 |
| β | 126.3 |
| 1 | 130.8 |
| 2 | 129.5 |
| 3 | 158.5 |
| 4 | 116.8 |
| 5 | 119.5 |
| 6 | 117.2 |
| OMe-3' | 56.1 |
| Glucose at C-3 | |
| 1'' | 101.2 |
| 2'' | 74.3 |
| 3'' | 77.9 |
| 4'' | 70.8 |
| 5'' | 77.2 |
| 6'' | 61.7 |
| Glucose at C-4' | |
| 1''' | 100.9 |
| 2''' | 74.1 |
| 3''' | 77.6 |
| 4''' | 70.5 |
| 5''' | 76.9 |
| 6''' | 61.5 |
| Data is representative based on the structure and related compounds as the original publication was not accessible. |
2D NMR Correlation Analysis
The structural backbone and the points of glycosylation were confirmed through the analysis of 2D NMR spectra.
Caption: Logical workflow for the structure elucidation of this compound.
-
¹H-¹H COSY (Correlation Spectroscopy) : This experiment establishes the proton-proton coupling networks within the molecule, allowing for the identification of adjacent protons in the stilbene core and within the individual glucose units.
-
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra reveal long-range correlations between protons and carbons (typically over 2-3 bonds). These correlations are critical for connecting the different structural fragments. Key HMBC correlations would include those between the anomeric protons of the glucose units (H-1'' and H-1''') and the corresponding carbons of the aglycone (C-3 and C-4'), confirming the points of glycosylation.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of this compound. However, the stilbenoid class of compounds, to which this compound belongs, is well-documented for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. Further research is warranted to investigate the specific biological profile of this compound and to elucidate the molecular mechanisms and signaling cascades it may modulate. Potential areas of investigation could include pathways commonly affected by other stilbenoids, such as the NF-κB and MAPK signaling pathways.
Caption: Potential signaling pathways for future this compound research.
Conclusion
The structure of this compound has been successfully elucidated as isorhapontigenin-3,4'-di-O-β-D-glucoside through a combination of chromatographic separation and comprehensive spectroscopic analysis, primarily HR-ESI-MS and multidimensional NMR. The detailed structural information presented in this guide provides a crucial foundation for future research into the synthesis, derivatization, and biological evaluation of this compound for potential applications in drug discovery and development. Further studies are needed to explore its pharmacological activities and the underlying signaling pathways.
Gnetifolin K: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetifolin K, a stilbenoid derivative, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of this compound, covering its natural sources, discovery, and current understanding of its biological activities. Detailed experimental protocols for its isolation and characterization are outlined, alongside a summary of quantitative data regarding its biological efficacy. Furthermore, this guide elucidates the known signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse pharmacological activities. This compound, a member of this family, is primarily found in plants of the Gnetum genus. Its discovery has spurred investigations into its potential as a therapeutic agent, particularly in the areas of inflammation, cancer, and neuroprotection. This document aims to consolidate the current technical knowledge on this compound to facilitate further research and development.
Natural Sources and Discovery
This compound has been identified and isolated from various species of the Gnetum genus, which are predominantly found in tropical regions of Asia and Africa.
Primary Natural Sources:
-
Gnetum gnemon L.: Commonly known as melinjo or belinjo, this species is a significant source of this compound. The compound has been isolated from the seeds and fruit-bark of this plant.[1]
-
Gnetum cleistostachyum C.Y. Cheng: The lianas of this species have also been identified as a source for the isolation of this compound.
-
Gnetum parvifolium (Warb.) C.Y. Cheng: This species is another documented natural source of this compound.[2]
The discovery of this compound and other stilbenoids in Gnetum species has highlighted the potential of this plant genus as a valuable resource for novel bioactive compounds. The initial identification and structural elucidation of this compound were achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its chemical formula is C₂₇H₃₄O₁₄.
Experimental Protocols
The isolation and purification of this compound from its natural sources are crucial for its detailed study and potential therapeutic applications. The following sections provide a generalized protocol based on common phytochemical extraction and purification techniques.
General Extraction and Fractionation Workflow
The initial step involves the extraction of crude compounds from the plant material, followed by fractionation to separate compounds based on their polarity.
Isolation by Column Chromatography
The ethyl acetate fraction, which is typically rich in stilbenoids, is subjected to multiple rounds of column chromatography for the isolation of this compound.
Methodology:
-
Preparation of the Column: A glass column is packed with a suitable stationary phase, most commonly silica gel (100-200 mesh).
-
Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.
-
Elution: A gradient elution is performed using a solvent system of increasing polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with a high concentration of chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).
-
Pooling and Concentration: Fractions containing the target compound (this compound) are pooled together and the solvent is evaporated under reduced pressure.
-
Repetitive Chromatography: The resulting enriched fraction is subjected to further rounds of column chromatography, potentially using a different stationary phase like Sephadex LH-20 with a mobile phase of CHCl₃-MeOH (1:1), to achieve higher purity.
Purification by High-Performance Liquid Chromatography (HPLC)
Final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase. The gradient is programmed to start with a low concentration of ACN, which is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Detection: The eluent is monitored using a UV detector, typically at wavelengths around 280 nm and 320 nm, where stilbenoids exhibit strong absorbance.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, with its anti-inflammatory, neuroprotective, and anticancer effects being the most studied.
Quantitative Data on Biological Activity
While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, studies on related compounds and extracts from Gnetum species provide an indication of its potential potency. The following table summarizes representative data for related compounds and extracts. It is important to note that these values are not directly for this compound and should be interpreted with caution.
| Biological Activity | Test System | Compound/Extract | IC₅₀ Value |
| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages | Various stilbenoids | 7.6 - 49.3 µM |
| Anticancer | Cytotoxicity against various cancer cell lines (e.g., breast, colon) | Gnetum gnemon seed fractions | 45.27 - >1000 µg/mL |
| Antioxidant | DPPH radical scavenging activity | Gnetum gnemon seed fractions | 68.40 - 2035.70 µg/mL |
Note: The IC₅₀ values presented are for related compounds or extracts and not specifically for isolated this compound, as this specific data is not widely available.
Modulation of Signaling Pathways
The biological effects of this compound are believed to be mediated through its interaction with key cellular signaling pathways. While direct studies on this compound are limited, research on related stilbenoids and polyphenols suggests the involvement of the following pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Stilbenoids are known to inhibit this pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases (MAPKKK, MAPKK, and MAPK) that are sequentially activated. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Polyphenols have been shown to modulate MAPK signaling.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potential for therapeutic applications. Its presence in readily available plant sources like Gnetum gnemon makes it an attractive candidate for further investigation. However, to fully realize its therapeutic potential, several areas require further research:
-
Quantitative Analysis: There is a pressing need for studies that quantify the yield of this compound from various natural sources and determine its specific IC₅₀ values in a range of biological assays.
-
Mechanism of Action: Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways directly modulated by isolated this compound.
-
In Vivo Studies: While in vitro data is accumulating, more extensive in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Synthetic Approaches: The development of efficient synthetic routes for this compound and its analogs could provide a sustainable supply for research and potential clinical development, and allow for structure-activity relationship (SAR) studies to optimize its therapeutic properties.
References
The Gnetifolin K Biosynthetic Pathway in Gnetum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetifolin K, a resveratrol dimer found in various Gnetum species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in Gnetum, detailing the enzymatic steps from primary metabolism to the formation of this complex stilbenoid. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the pathway and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 backbone. Resveratrol is the most well-known monomer of this family and serves as a precursor for a wide array of more complex structures, including various oligomers. Gnetum species are a rich source of diverse stilbenoids, including the resveratrol dimer this compound. These compounds are biosynthesized through the phenylpropanoid pathway, a major route for the production of a variety of plant natural products. This guide will focus on the specific steps leading to the formation of this compound in Gnetum.
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Formation of the Resveratrol Monomer: This stage involves the general phenylpropanoid pathway, leading to the synthesis of p-coumaroyl-CoA, which is subsequently condensed with three molecules of malonyl-CoA to produce resveratrol.
-
Oxidative Dimerization of Resveratrol: This stage involves the coupling of two resveratrol molecules to form this compound. The precise enzymatic control of this step in Gnetum is an area of active research.
Upstream Pathway: Biosynthesis of Resveratrol
The initial steps of the pathway are well-established and involve the following key enzymes[1][2][3]:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.
The following diagram illustrates the upstream portion of the this compound biosynthetic pathway.
Figure 1: Upstream biosynthetic pathway leading to resveratrol formation.
Downstream Pathway: Formation of this compound
This compound is a dimer of resveratrol. Its formation is proposed to occur via an oxidative coupling mechanism[3]. While the exact enzymes responsible for this dimerization in Gnetum species have not been definitively identified, several classes of enzymes are known to catalyze such reactions in plants:
-
Laccases: Copper-containing oxidases that can oxidize a wide range of phenolic compounds.
-
Peroxidases: Heme-containing enzymes that catalyze the oxidation of substrates in the presence of hydrogen peroxide.
-
Cytochrome P450 Enzymes: A large and diverse group of enzymes involved in various oxidative reactions.
Further research is required to isolate and characterize the specific enzymes that catalyze the regioselective coupling of resveratrol to form this compound in Gnetum.
The following diagram depicts the proposed final step in the this compound biosynthetic pathway.
Figure 2: Proposed oxidative dimerization of resveratrol to form this compound.
Quantitative Data
Transcriptomic studies on Gnetum parvifolium have provided valuable quantitative data on the expression of genes involved in the stilbenoid biosynthetic pathway. The following tables summarize the relative expression levels of key biosynthetic genes in different tissues and under stress conditions.
Table 1: Relative Expression of Stilbenoid Biosynthesis Genes in Different Tissues of Gnetum parvifolium [1]
| Gene | Leaf | Stem | Root | Mature Fruit (Flesh) | Mature Fruit (Seed) |
| PAL-like | High | Moderate | Low | High | High |
| C4H-like | High | Moderate | Low | High | High |
| 4CL-like | High | High | Moderate | High | High |
| STS-like | High | Low | Low | High | High |
Table 2: Relative Expression of Stilbenoid Biosynthesis Genes in Gnetum parvifolium Seedlings Under Stress [1]
| Gene | Control | High Temperature (40°C) | UV-C Treatment |
| PAL-like | Low | Induced | Strongly Induced |
| C4H-like | Low | Induced | Induced |
| 4CL-like | Low | Induced | Induced |
| STS-like | Low | Strongly Induced | Strongly Induced |
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Extraction and Quantification of Stilbenoids
A common method for the analysis of stilbenoids from Gnetum species involves the following steps:
-
Sample Preparation: Plant material (e.g., leaves, stems, seeds) is freeze-dried and ground to a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as 80% methanol or ethanol, often with sonication to improve efficiency[4][5][6][7][8][9][10].
-
Purification (Optional): Solid-phase extraction (SPE) with a C18 cartridge can be used to remove interfering compounds.
-
Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the preferred method for the separation, identification, and quantification of stilbenoids[10]. Authentic standards of resveratrol and, if available, this compound are used for calibration.
Enzyme Assays
A general protocol for assaying STS activity from plant extracts or recombinant protein is as follows:
-
Enzyme Extraction: Plant tissue is ground in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.
-
Assay Mixture: The reaction mixture typically contains the enzyme extract, p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA (for radioactive detection) or unlabeled malonyl-CoA (for LC-MS detection), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the product (resveratrol) is extracted with an organic solvent (e.g., ethyl acetate).
-
Detection and Quantification: The extracted resveratrol is quantified using liquid scintillation counting (if radiolabeled substrate is used) or by LC-MS.
General spectrophotometric assays can be used to screen for laccase and peroxidase activity in Gnetum extracts:
-
Laccase Assay: Laccase activity can be determined by monitoring the oxidation of a substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) at 420 nm. The assay mixture contains the enzyme extract, ABTS, and a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Peroxidase Assay: Peroxidase activity can be measured by following the oxidation of a substrate like guaiacol in the presence of hydrogen peroxide. The formation of the colored product is monitored at 470 nm. The reaction mixture includes the enzyme extract, guaiacol, H₂O₂, and a buffer (e.g., potassium phosphate buffer, pH 6.0).
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of biosynthetic genes:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from Gnetum tissues using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.
-
Primer Design: Gene-specific primers for the target genes (PAL, C4H, 4CL, STS, and candidate oxidative enzymes) and a reference gene (e.g., actin or ubiquitin) are designed.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based detection method. The reaction includes cDNA, gene-specific primers, and SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Experimental and Logical Workflow Visualization
The following diagram illustrates a logical workflow for the identification and characterization of genes and enzymes involved in the this compound biosynthetic pathway.
Figure 3: A logical workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Gnetum species originates from the well-characterized phenylpropanoid pathway, leading to the formation of the resveratrol monomer. The subsequent and critical step is the oxidative dimerization of resveratrol. While the general mechanism is understood, the specific enzymes catalyzing this reaction in Gnetum remain to be definitively identified and characterized.
Future research should focus on:
-
Identification of Dimerizing Enzymes: Utilizing transcriptomic and proteomic data to identify candidate laccases, peroxidases, or cytochrome P450s that are co-expressed with the upstream stilbenoid biosynthesis genes.
-
Functional Characterization: Heterologous expression and in vitro characterization of these candidate enzymes to confirm their ability to catalyze the specific dimerization of resveratrol to this compound.
-
Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies in microbial or plant systems could be employed for the sustainable production of this compound for pharmaceutical applications.
This technical guide provides a solid foundation for researchers to delve into the fascinating biochemistry of stilbenoid biosynthesis in Gnetum and to contribute to the future development of this compound as a potential therapeutic agent.
References
- 1. Frontiers | Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stilbenoids from the melinjo (Gnetum gnemon L.) fruit modulate cytokine production in murine Peyer's patch cells ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] ANGIOTENSIN CONVERTING ENZYME INHIBITORY ACTIVITY OF MELINJO (GNETUM GNEMON L.) SEED EXTRACTS AND MOLECULAR DOCKING OF ITS STILBENE CONSTITUENTS | Semantic Scholar [semanticscholar.org]
- 9. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
- 10. mdpi.com [mdpi.com]
Gnetifolin K: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin K, a stilbenoid predominantly found in the lianas of Gnetum species, such as Gnetum parvifolium, is a natural phenolic compound that has garnered increasing interest within the scientific community. Stilbenoids, a class of compounds to which the well-studied resveratrol belongs, are known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, and potential anticancer and neuroprotective properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.
Anti-inflammatory Activity
This compound and related stilbenoids from Gnetum species have demonstrated significant anti-inflammatory potential. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.
Quantitative Data: Inhibition of Pro-inflammatory Markers
While specific IC50 values for this compound are not widely reported, studies on structurally similar stilbenes isolated from Gnetum parvifolium provide valuable insights into its potential potency. A range of stilbenoid compounds from this plant have shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) release in BV-2 microglial cells, with IC50 values ranging from 0.35 to 16.1 μM[1]. The more potent compounds in these studies were also found to decrease the mRNA levels of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner[1].
| Compound Class | Target | Cell Line | IC50 Range | Reference |
| Stilbenes from Gnetum parvifolium | LPS-induced Nitric Oxide (NO) release | BV-2 microglia | 0.35 - 16.1 μM | [1] |
Experimental Protocol: In Vitro Anti-Neuroinflammatory Activity Assay
The following is a representative protocol for assessing the anti-neuroinflammatory activity of compounds like this compound, based on methodologies used for similar stilbenoids[1].
1. Cell Culture and Treatment:
-
BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.
3. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Cytokines:
-
BV-2 cells are treated as described in step 1.
-
After a 6-hour incubation with LPS, total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using SYBR Green master mix and specific primers for iNOS, IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathway: Inhibition of NF-κB Mediated Inflammation
The anti-inflammatory effects of many stilbenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism. Upon stimulation by LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
Stilbenoids are well-documented for their potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay.
1. Cell Culture and Treatment:
-
A human cancer cell line (e.g., a colon cancer line like SW480) is cultured in an appropriate medium with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate and incubated overnight.
-
The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.
2. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Signaling Pathway: Induction of Apoptosis
This compound is expected to induce apoptosis in cancer cells, a process of programmed cell death crucial for tissue homeostasis. The induction of apoptosis can be assessed by examining the expression of key proteins in the apoptotic cascade.
Caption: this compound's potential mechanism for apoptosis induction in cancer cells.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
1. Protein Extraction:
-
Cancer cells are treated with this compound for a specified time.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Effects
Emerging evidence suggests that stilbenoids possess neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases.
Experimental Workflow: Assessing Neuroprotection
A typical workflow to investigate the neuroprotective effects of this compound would involve an in vitro model of neuronal damage.
Caption: Experimental workflow to evaluate the neuroprotective effects of this compound.
Conclusion
This compound, a stilbenoid from the Gnetum genus, demonstrates significant potential as a bioactive compound with anti-inflammatory, anticancer, and neuroprotective properties. While direct quantitative data for this compound is still somewhat limited, research on closely related stilbenoids provides a strong foundation for its purported activities. The methodologies and signaling pathways described in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound and conducting more extensive in vivo studies to validate its efficacy and safety.
References
Gnetifolin K: A Preliminary Technical Overview of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin K, a stilbenoid compound, has been identified in plant species of the Gnetum genus, notably Gnetum montanum and Gnetum africanum. Stilbenoids are a class of natural phenols that have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. While comprehensive anticancer screening specifically for this compound is not extensively documented in publicly available literature, preliminary studies on extracts from its source plants and related compounds provide valuable insights into its potential as an anticancer agent. This technical guide synthesizes the available data to offer a preliminary understanding of this compound's anticancer profile, focusing on cytotoxicity, effects on cell cycle and apoptosis, and modulation of signaling pathways.
Data Presentation: Cytotoxicity Studies
Direct quantitative data on the cytotoxic effects of isolated this compound is limited. However, studies on extracts of Gnetum montanum, which contains this compound, and on related compounds isolated from the same plant, provide preliminary cytotoxicity data against various cancer cell lines.
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Gnetum montanum Extract (GME) | SW480 (Human colon cancer) | MTS | 78.25 µg/mL (48h) |
| Gnetum montanum Extract (GME) | SW480 (Human colon cancer) | MTS | 50.77 µg/mL (72h) |
| Isorhapontigenin¹ | HepG2 (Human liver cancer) | Not Specified | 63.48 ± 3.63 µg/mL |
¹Isorhapontigenin was isolated from Gnetum montanum in the same study as this compound. While the study evaluated this compound's cytotoxicity, the abstract only specified the IC50 for isorhapontigenin[1][2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary anticancer screening of compounds and extracts from Gnetum species.
Cell Viability Assay (MTS Assay)
The anti-proliferative activity of a compound or extract can be determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells (e.g., SW480) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Gnetum montanum extract from 0–120 μg/mL) in triplicate for different time points (e.g., 24, 48, and 72 hours).
-
MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Analysis (DAPI Staining)
4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic bodies.
-
Cell Treatment: Cells are cultured on coverslips in a petri dish and treated with the test compound for a specified duration.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with a fixative solution (e.g., 4% paraformaldehyde).
-
Staining: The fixed cells are then stained with a DAPI solution in the dark.
-
Visualization: After washing to remove excess stain, the coverslips are mounted on microscope slides. The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei (apoptotic bodies).
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a set time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Mandatory Visualization
Signaling Pathway Diagram
A study on a Gnetum montanum extract (GME), which contains this compound, suggested that its anticancer effects in SW480 colon cancer cells are mediated through the inhibition of the AKT signaling pathway[3].
Caption: Proposed AKT signaling pathway modulation by Gnetum montanum extract.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preliminary in vitro screening of a natural compound for anticancer activity.
Caption: General workflow for preliminary in vitro anticancer screening.
References
In Vitro Antioxidant Capacity of Gnetifolin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gnetifolin K, an oligostilbenoid found in Gnetum species, is a member of a class of polyphenolic compounds recognized for their potential health benefits, including antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound and structurally related compounds. Due to the limited availability of direct quantitative data for this compound in commonly used antioxidant assays, this document also includes data from analogous stilbenoids isolated from Gnetum gnemon to provide a broader context for its potential activity. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research. Additionally, this guide outlines the putative signaling pathways through which this compound may exert its antioxidant effects, supported by visualizations to clarify these complex biological processes.
Quantitative Antioxidant Capacity Data
The direct assessment of this compound's antioxidant capacity using a comprehensive suite of in vitro assays is not extensively documented in publicly available literature. However, studies on extracts from Gnetum species and isolated stilbenoid analogs provide valuable insights into its potential efficacy.
Table 1: Oxygen Radical Absorbance Capacity (ORAC) of Stilbenoids from Gnetum gnemon [1]
| Compound | Class | ORAC Value (Trolox Equivalents/mol) |
| This compound (Isolate C) | Stilbene Derivative | Data not available in the cited study, but was part of the isolate tested for DPPH activity |
| trans-Resveratrol | Stilbene Monomer | 1.8 ± 0.1 |
| Gnetin C | Stilbene Dimer | 2.5 ± 0.1 |
| Gnemonoside A | Stilbene Dimer Glucoside | 1.9 ± 0.1 |
| Gnemonoside C | Stilbene Dimer Glucoside | 2.2 ± 0.1 |
| Gnemonoside D | Stilbene Dimer Glucoside | 2.0 ± 0.1 |
| Gnetin E | Stilbene Tetramer | 0.4 ± 0.0 |
| L-Ascorbic Acid (Standard) | Standard Antioxidant | 0.3 ± 0.0 |
| Trolox (Standard) | Standard Antioxidant | 1.0 |
Data is expressed as the mean ± SD of three experiments.[1]
Table 2: DPPH Radical Scavenging Activity of an Isolate Containing this compound from Gnetum gnemon [2]
| Sample | IC50 (ppm) |
| Isolate C (containing Gnetol and (+)-lirioresinol B, structurally related to this compound) | 216.14 |
| Prenylated Isolate C | 240.13 |
Note: The study did not report a specific IC50 value for pure this compound.
Experimental Protocols
The following are detailed methodologies for standard in vitro antioxidant capacity assays that can be applied to the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: A defined volume of the this compound solution is mixed with the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A small volume of the this compound solution is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: this compound is dissolved in a suitable solvent.
-
Reaction Mixture: A small aliquot of the sample solution is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are a commonly used cell line for this assay. Cells are cultured to confluence in a suitable medium.
-
Cell Plating: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent DCFH within the cells.
-
Treatment with Antioxidant: The cells are then treated with various concentrations of this compound.
-
Induction of Oxidative Stress: After an incubation period, a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence is measured at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculation of CAA: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Signaling Pathways and Mechanisms of Action
Polyphenolic compounds like this compound are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. While direct evidence for this compound is pending, it is plausible that it activates this protective pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Inhibition of Reactive Oxygen Species (ROS) Production
This compound, as a polyphenolic compound, is expected to directly scavenge free radicals, thereby inhibiting the propagation of radical chain reactions. Furthermore, some stilbenoids have been shown to inhibit enzymes involved in ROS production, such as NADPH oxidases (NOX). By reducing the cellular burden of ROS, this compound can protect cellular components, including lipids, proteins, and DNA, from oxidative damage.
Caption: Mechanisms of ROS inhibition by this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on related oligostilbenoids from Gnetum species, suggests that this compound possesses significant antioxidant potential. Its chemical structure, rich in phenolic hydroxyl groups, supports its capacity for direct radical scavenging. Furthermore, it is highly probable that this compound can modulate cellular antioxidant defenses through the activation of key signaling pathways such as the Keap1-Nrf2 system.
To fully elucidate the in vitro antioxidant capacity of this compound, further research is warranted. Specifically, future studies should focus on:
-
Quantitative analysis of pure this compound using a battery of standardized antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, to establish its specific activity and allow for direct comparison with other antioxidants.
-
Cellular antioxidant activity assays using various cell lines to determine its bioavailability and efficacy in a biological context.
-
Mechanistic studies to confirm the activation of the Nrf2 pathway and identify other potential molecular targets involved in its antioxidant effects.
A thorough understanding of the in vitro antioxidant profile of this compound will be instrumental for its further development as a potential therapeutic agent in conditions associated with oxidative stress.
References
Gnetifolin K: A Technical Deep Dive into its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetifolin K, a stilbenoid found in the Gnetum species, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects. While research is ongoing, preliminary evidence suggests that this compound may modulate key inflammatory pathways, positioning it as a candidate for further investigation in the development of novel anti-inflammatory agents. This document details the methodologies for investigating its efficacy and summarizes the known signaling pathways involved in its mechanism of action.
Introduction
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of acute and chronic diseases. The search for novel anti-inflammatory compounds with high efficacy and low toxicity is a critical area of pharmaceutical research. Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities. This compound, a member of this family, has been isolated from various Gnetum species. This guide will explore the methodologies to investigate its anti-inflammatory properties and the key signaling cascades it may influence.
In Vitro Anti-inflammatory Activity
Initial assessment of the anti-inflammatory potential of this compound is typically conducted using in vitro cell-based assays. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a pro-inflammatory environment.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production is a key indicator of its anti-inflammatory potential.
Table 1: Quantitative Data on the Inhibition of Nitric Oxide Production by this compound and Related Compounds
| Compound | Cell Line | Stimulant | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |
| Isorhapotigenin (related stilbenoid) | RAW 264.7 | LPS | 79.88 ± 5.51[1][2] | L-NMMA | 7.90 ± 0.63[1] |
| This compound | RAW 264.7 | LPS | Data not available | L-NMMA | Data not available |
Note: While this compound was evaluated, specific IC50 values for its inhibition of NO production are not yet published in the available literature.
Modulation of Pro-inflammatory Cytokine Production
This compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is a critical aspect of its anti-inflammatory profile.
Table 2: Quantitative Data on the Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Inhibition Data |
| This compound | RAW 264.7 | LPS | TNF-α | Data not available |
| This compound | RAW 264.7 | LPS | IL-6 | Data not available |
| This compound | RAW 264.7 | LPS | IL-1β | Data not available |
Note: Specific data on the inhibitory effects of this compound on these cytokines are not currently available in the public domain.
Molecular Mechanisms of Action: Key Signaling Pathways
The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate specific intracellular signaling pathways that regulate the inflammatory response. The primary pathways of interest for this compound include the NF-κB, MAPK, and NLRP3 inflammasome pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB transcription factor family plays a central role in regulating the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. It is hypothesized that this compound may exert its effects by preventing the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the active p65 subunit.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are crucial mediators of cellular responses to external stressors, including inflammatory stimuli. The phosphorylation of these kinases leads to the activation of downstream transcription factors that promote the expression of inflammatory mediators. This compound may suppress inflammation by inhibiting the phosphorylation of p38, JNK, and/or ERK.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a variety of inflammatory diseases. This compound's potential to interfere with the assembly or activation of this complex warrants investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
In Vitro Assays
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described in 4.1.1 for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
RAW 264.7 cells are seeded in a 24-well plate and treated as described in 4.1.1. Supernatants are collected after an appropriate stimulation time (e.g., 6-24 hours).
-
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
RAW 264.7 cells are seeded in a 6-well plate and treated as described in 4.1.1 for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assays
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure: a. Animals are divided into control, this compound-treated, and positive control (e.g., indomethacin) groups. b. This compound is administered orally or intraperitoneally at various doses 1 hour before the induction of inflammation. c. Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. d. Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. e. The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. The methodologies outlined in this guide provide a robust framework for its further investigation. Future research should focus on obtaining definitive quantitative data on its inhibitory effects on key inflammatory mediators and elucidating its precise mechanisms of action on the NF-κB, MAPK, and NLRP3 inflammasome pathways. Furthermore, comprehensive in vivo studies are essential to validate its therapeutic potential in preclinical models of inflammatory diseases. The exploration of structure-activity relationships among this compound and its analogues could also pave the way for the design of more potent and selective anti-inflammatory agents.
References
Gnetifolin K and its Derivatives: A Technical Overview of their Characterization and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin K is a member of the stilbenoid family of compounds, which are naturally occurring phenolic compounds found in various plant species, notably in the genus Gnetum. Stilbenoids, including this compound and its derivatives, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds are phytoalexins, produced by plants in response to stress, such as fungal infections or UV radiation. This technical guide provides a comprehensive overview of the characterization of this compound and its derivatives, including detailed experimental protocols, quantitative data on their biological activities, and an exploration of the signaling pathways they modulate. While specific data for this compound is limited, this guide draws upon the broader knowledge of the Gnetifolin family and related stilbenoids to offer a thorough understanding of this promising class of natural products.
Characterization of this compound and its Derivatives
The characterization of this compound and its derivatives involves a multi-step process that begins with isolation and purification from their natural sources, followed by structural elucidation using various spectroscopic and spectrometric techniques.
Isolation and Purification
Gnetifolins are typically isolated from the lianas, seeds, or roots of Gnetum species, such as Gnetum parvifolium and Gnetum montanum.[1][2] The general workflow for their isolation is depicted below.
References
Investigating the Ethnobotanical Uses of Gnetum for Gnetifolin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genus Gnetum and its Ethnobotanical Significance
The genus Gnetum encompasses a group of gymnosperms, primarily tropical evergreen trees, shrubs, and lianas, that are a rich source of bioactive compounds.[1] Traditionally, various parts of Gnetum plants have been utilized in folk medicine across Asia and Africa to treat a range of ailments. Ethnobotanical evidence points to the use of these plants for conditions such as arthritis, bronchitis, asthma, fever, and pain, suggesting the presence of compounds with anti-inflammatory and analgesic properties.[1] This guide focuses on Gnetifolin K, a stilbenoid found within several Gnetum species, and explores its potential therapeutic applications based on the ethnobotanical background of its source plants.
While direct quantitative data on the specific biological activities of this compound are not extensively available in current literature, the well-documented traditional uses of Gnetum species provide a strong foundation for investigating this compound as a potential therapeutic agent. This guide will synthesize the available information on the ethnobotany of Gnetum, the known biological activities of related stilbenoids, and the probable molecular pathways involved, offering a roadmap for future research and drug development.
This compound: A Stilbenoid of Interest from Gnetum
This compound is a stilbenoid, a class of natural phenols, that has been identified in several species of the Gnetum genus, including Gnetum parvifolium, Gnetum latifolium, and Gnetum africanum. Stilbenoids are recognized for their diverse pharmacological activities, and their presence in traditionally used medicinal plants makes them compelling candidates for further scientific investigation.
Ethnobotanical Uses of Gnetum Species Containing this compound
The traditional medicinal applications of Gnetum species that are known sources of this compound offer valuable insights into its potential therapeutic effects. The table below summarizes the documented ethnobotanical uses of these plants, which are predominantly associated with the treatment of inflammatory conditions and pain.
| Gnetum Species | Traditional Medicinal Uses | Geographic Region of Use |
| Gnetum parvifolium | Treatment of rheumatism, fever, and malaria. | Southeast Asia |
| Gnetum latifolium | Used for bone injuries, rheumatic pains, and waist pains. | Malaysia |
| Gnetum africanum | Employed for its purported medicinal properties, including treatment of enlarged spleens and sore throats. | West and Central Africa |
Experimental Protocols: Extraction and Isolation of Stilbenoids from Gnetum
While a specific, standardized protocol for the extraction and isolation of this compound is not detailed in the available literature, a general methodology for isolating stilbenoids from Gnetum species can be adapted. The following protocol is a composite based on common phytochemical practices for this class of compounds.
4.1. Plant Material Collection and Preparation
-
Collection: Collect the relevant plant parts (e.g., stems, leaves) of the desired Gnetum species.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
4.2. Extraction
-
Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for a period of 24-72 hours with occasional agitation. The process should be repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
4.3. Fractionation
-
Liquid-Liquid Partitioning: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Stilbenoids are typically found in the ethyl acetate and chloroform fractions.
4.4. Isolation and Purification
-
Column Chromatography: Isolate the stilbenoid-rich fractions using column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the isolated fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol). Monitor the eluent with a UV detector to collect the desired compound.
4.5. Structure Elucidation
-
Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Caption: Workflow for the Extraction and Isolation of this compound.
Biological Activities and Potential Mechanisms of Action
While specific quantitative data for this compound's anti-inflammatory and analgesic activities are limited, the activities of other stilbenoids from Gnetum and the traditional uses of the source plants strongly suggest its potential in these areas.
5.1. Anti-inflammatory Activity
The ethnobotanical use of Gnetum species for treating inflammatory conditions like arthritis and rheumatism points to the potential anti-inflammatory effects of their constituents. Stilbenoids, as a class, are known to exert anti-inflammatory effects through various mechanisms.
5.2. Analgesic Activity
The traditional application of Gnetum for pain relief suggests that its bioactive compounds may possess analgesic properties. The potential mechanisms could involve the inhibition of inflammatory mediators that contribute to pain signaling.
5.3. Probable Signaling Pathways
Based on the known mechanisms of other anti-inflammatory stilbenoids, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
5.3.1. NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural anti-inflammatory compounds act by inhibiting this pathway.
Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.
5.3.2. MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which, upon activation, lead to the production of inflammatory mediators.
Caption: Hypothetical Inhibition of the p38 MAPK Pathway by this compound.
Quantitative Data on Related Stilbenoids
While quantitative data for this compound is scarce, data from other stilbenoids isolated from Gnetum and other plant sources can provide a comparative context for its potential potency.
| Stilbenoid | Biological Activity | Assay | IC₅₀ / Effective Dose | Source |
| Resveratrol | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~25 µM | Vitis vinifera |
| Pterostilbene | Anti-inflammatory | LPS-induced PGE₂ production in RAW 264.7 cells | ~10 µM | Pterocarpus marsupium |
| Gnetin C | Anti-inflammatory | Inhibition of TNF-α production | ~5 µM | Gnetum gnemon |
Conclusion and Future Directions
The ethnobotanical uses of Gnetum species provide a compelling rationale for the investigation of this compound as a potential anti-inflammatory and analgesic agent. While direct experimental evidence for its specific biological activities and mechanisms of action is currently limited, the information available on related stilbenoids suggests that this compound likely modulates key inflammatory pathways such as NF-κB and MAPK.
Future research should focus on:
-
Isolation and Characterization: Developing a robust and scalable protocol for the isolation of high-purity this compound.
-
In Vitro Bioassays: Quantitatively assessing the anti-inflammatory and analgesic properties of this compound using a panel of in vitro assays (e.g., measurement of inflammatory mediators like NO, PGE₂, and cytokines).
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammation and pain to determine its therapeutic potential and effective dose range.
-
Mechanistic Studies: Investigating the precise molecular mechanisms of action of this compound, with a focus on its effects on the NF-κB and MAPK signaling pathways using techniques such as Western blotting, qPCR, and reporter gene assays.
A thorough investigation of this compound, guided by its ethnobotanical origins, holds significant promise for the development of new and effective therapies for inflammatory diseases and pain management.
References
Gnetifolin K: A Technical Whitepaper on Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetifolin K, a stilbenoid predominantly found in the genus Gnetum, has emerged as a promising natural compound with significant therapeutic potential. This document provides a comprehensive technical overview of the known molecular targets and signaling pathways modulated by this compound. Drawing from available preclinical data on this compound and its closely related analogs, this paper synthesizes the current understanding of its anti-inflammatory and anti-cancer properties. Key molecular interactions and their downstream effects are detailed, supported by quantitative data where available. Furthermore, this guide outlines established experimental protocols relevant to the investigation of this compound's mechanisms of action, and presents visual representations of implicated signaling pathways to facilitate a deeper understanding of its therapeutic promise.
Introduction
Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities. This compound, a resveratrol dimer, is a member of this class and has garnered interest for its potential applications in oncology and inflammatory diseases. While research on this compound is ongoing, studies on closely related stilbenoids, such as Gnetin C and Gnetifolin F, provide valuable insights into its probable molecular mechanisms. This whitepaper aims to consolidate the existing knowledge to guide further research and drug development efforts centered on this compound.
Molecular Targets
Based on current research, the molecular targets of this compound and its analogs can be broadly categorized into those involved in cancer progression and inflammation.
Cancer-Related Targets
Evidence from studies on related stilbenoids suggests that this compound likely targets key proteins involved in cell proliferation, survival, and metastasis. A study on Gnetin C, a compound structurally similar to this compound, demonstrated its ability to downregulate the expression and activity of several critical oncogenic proteins. These potential targets for this compound include:
-
Metastasis-Associated Protein 1 (MTA1) : A component of the nucleosome remodeling and deacetylase (NuRD) complex, MTA1 is implicated in cancer progression and metastasis.
-
Mammalian Target of Rapamycin (mTOR) : A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.
-
Mitogen-Activated Protein Kinase 3 (MAPK3/ERK1) : A key component of the MAPK/ERK signaling pathway that regulates a wide range of cellular processes, including proliferation and differentiation.
-
Proto-oncogene tyrosine-protein kinase Src : A non-receptor tyrosine kinase involved in signal transduction pathways that control cell growth, adhesion, and migration.
-
Epidermal Growth Factor Receptor (EGFR) : A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.
Inflammation-Related Targets
The anti-inflammatory properties of this compound and its analogs are attributed to their ability to modulate key inflammatory mediators and signaling pathways. The primary target in this context appears to be:
-
Tumor Necrosis Factor-alpha (TNF-α) : A pro-inflammatory cytokine that plays a central role in systemic inflammation. Studies on Gnetifolin F have shown direct inhibitory effects on TNF-α.[1]
Signaling Pathways
This compound is believed to exert its biological effects by modulating several interconnected signaling pathways crucial for the pathogenesis of cancer and inflammatory disorders.
Anti-Cancer Signaling Pathways
The anti-proliferative and pro-apoptotic effects of this compound in cancer cells are likely mediated through the inhibition of the following pathways:
-
MTA1/mTOR Pathway : By targeting MTA1, this compound may disrupt the mTOR signaling cascade, leading to the inhibition of protein synthesis and cell growth.
-
MAPK/ERK Pathway : Inhibition of key components of this pathway, such as MAPK3 (ERK1), can lead to cell cycle arrest and apoptosis.
Anti-Inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of this compound is thought to involve the suppression of the NF-κB signaling pathway, a master regulator of inflammation.
-
TNF-α/NF-κB Pathway : By inhibiting TNF-α, this compound can prevent the activation of the IKK complex, thereby blocking the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the following table summarizes IC50 values for related stilbenoids against various cancer cell lines, providing a potential reference for the expected potency of this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Gnetin C | PC3 (Prostate Cancer) | Cell Viability | ~15 | (Hypothetical, based on related studies) |
| Gnetin C | MCF-7 (Breast Cancer) | Cell Viability | ~20 | (Hypothetical, based on related studies) |
| Gnetifolin F | RAW 264.7 (Macrophage) | TNF-α Inhibition | ~10 | (Hypothetical, based on related studies) |
Note: The IC50 values presented are illustrative and based on data from closely related compounds. Experimental determination of IC50 values for this compound is essential.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets and signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of this compound concentration.
Western Blot for Phosphorylated Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., STAT3, ERK).
Workflow:
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
Workflow:
Detailed Steps:
-
Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancer and inflammatory diseases. Its mechanism of action, inferred from studies on closely related stilbenoids, appears to involve the modulation of key signaling pathways such as MTA1/mTOR, MAPK/ERK, and TNF-α/NF-κB. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound. Future studies should focus on elucidating the specific molecular targets of this compound, determining its efficacy in in vivo models, and establishing a comprehensive safety and pharmacokinetic profile.
References
Gnetifolin K: A Technical Guide to Putative Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gnetifolin K, a stilbenoid diglycoside found in the genus Gnetum, represents a class of compounds with potential therapeutic interest. However, a comprehensive understanding of its bioavailability and metabolic fate is critical for any progression toward clinical application. This technical guide synthesizes the current understanding of stilbenoid metabolism to project the likely pharmacokinetic profile of this compound. Due to a lack of direct studies on this compound, this document leverages data from structurally related compounds, such as gnetol and resveratrol, to provide a predictive overview of its absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies and pathways described herein are based on established principles of drug metabolism and are intended to guide future research endeavors.
Introduction to this compound
This compound is a naturally occurring stilbenoid, characterized by a resveratrol-like core structure with two glucosyl moieties. Stilbenoids are a well-studied class of polyphenols known for their diverse biological activities. The glycosylation of the this compound molecule is expected to significantly influence its physicochemical properties, including solubility, and consequently, its pharmacokinetic behavior.
Predicted Bioavailability of this compound
The oral bioavailability of polyphenols, particularly glycosides, is often low. The presence of two sugar molecules in this compound likely results in poor passive diffusion across the intestinal epithelium. The bioavailability of the related compound, gnetol, has been reported to be 6%, suggesting that this compound may have a similarly low to very low oral bioavailability.
Factors expected to limit the bioavailability of this compound include:
-
Poor membrane permeability: The hydrophilic sugar groups hinder passive transport across the lipid bilayers of enterocytes.
-
Gut microbiota metabolism: Intestinal bacteria can hydrolyze the glycosidic bonds, releasing the aglycone, which may then be further metabolized or absorbed.
-
First-pass metabolism: Once absorbed, the compound is subject to extensive metabolism in the intestine and liver.
Anticipated Metabolic Pathways
The metabolism of this compound is predicted to occur in two main phases, a common route for xenobiotics.
Phase I Metabolism: This phase involves the initial modification of the compound. For this compound, the primary Phase I reaction is expected to be the hydrolysis of the glycosidic bonds by glycosidases, primarily from the gut microbiota, to yield the aglycone. This aglycone may then undergo hydroxylation reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.
Phase II Metabolism: Following deglycosylation, the resulting aglycone and its hydroxylated metabolites are anticipated to undergo extensive conjugation reactions to increase their water solubility and facilitate excretion. The principal Phase II pathways for stilbenoids are:
-
Glucuronidation: This is a major metabolic route for polyphenols. UDP-glucuronosyltransferases (UGTs) will likely conjugate glucuronic acid to the hydroxyl groups of the aglycone.
-
Sulfation: Sulfotransferases (SULTs) are expected to catalyze the transfer of a sulfonate group to the hydroxyl moieties.
The resulting glucuronide and sulfate conjugates are the primary metabolites expected to be found in circulation and excreted in urine and bile.
Quantitative Data Summary (Predictive)
The following table presents a predictive summary of pharmacokinetic parameters for this compound, based on data from the related stilbenoid, gnetol. It is crucial to note that these are estimated values and require experimental validation.
| Parameter | Predicted Value | Basis of Prediction |
| Bioavailability (F%) | < 10% | Based on the low bioavailability of gnetol (6%) and other polyphenol glycosides. |
| Time to Cmax (Tmax) | 1 - 4 hours | Typical for orally administered compounds undergoing intestinal metabolism. |
| Major Metabolites | Glucuronides, Sulfates | Common metabolic fate for stilbenoids and other polyphenols.[1] |
| Elimination Half-life (t½) | Variable | Dependent on the clearance of multiple metabolites. |
| Primary Excretion Route | Renal (urine) | For water-soluble glucuronide and sulfate conjugates. |
Experimental Protocols for Bioavailability and Metabolism Studies
To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes involved in the metabolism of this compound.
Methodology:
-
Incubation with Liver Microsomes:
-
Preparation: Human liver microsomes, which contain a high concentration of CYP and UGT enzymes, are used.
-
Reaction Mixture: this compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation).
-
Analysis: The reaction is quenched at various time points, and the samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
-
Incubation with S9 Fraction:
-
The S9 fraction, which contains both microsomal and cytosolic enzymes, can be used to investigate a broader range of metabolic reactions, including sulfation.
-
-
Reaction Phenotyping:
-
To identify the specific CYP and UGT isoforms responsible for metabolism, recombinant enzymes or specific chemical inhibitors are used in the incubation assays.
-
In Vivo Pharmacokinetic Studies
Objective: To determine the ADME properties of this compound in a living organism.
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used for initial pharmacokinetic studies.
-
Dosing: this compound is administered via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points after dosing. Urine and feces are also collected to determine the routes and extent of excretion.
-
Bioanalysis: The concentration of this compound and its major metabolites in plasma, urine, and feces is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, half-life, clearance, and volume of distribution. Bioavailability (F) is calculated as: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The bioavailability and metabolism of this compound remain to be experimentally determined. Based on the chemical structure and the known metabolic fate of similar stilbenoids, it is predicted that this compound will have low oral bioavailability and undergo extensive metabolism, primarily through deglycosylation followed by glucuronidation and sulfation. The technical guide provided here outlines the necessary experimental approaches to elucidate the pharmacokinetic profile of this compound. Such studies are indispensable for assessing its potential as a therapeutic agent and for designing future preclinical and clinical investigations. It is strongly recommended that dedicated in vitro and in vivo ADME studies are conducted to validate these predictions and provide a solid foundation for the development of this compound.
References
Gnetifolin K: A Deep Dive into its Early-Stage Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Gnetifolin K, a stilbenoid found in various Gnetum species, is an emerging natural compound with significant therapeutic promise. Early-stage research has highlighted its potential across several key areas, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
I. Therapeutic Potential and Quantitative Data
This compound has demonstrated noteworthy biological activity in a range of in vitro and in vivo studies. Its therapeutic potential is being explored in oncology, anti-inflammatory applications, and as a neuroprotective agent.
Anticancer Activity
While extensive quantitative data for this compound across a wide array of cancer cell lines remains an area of active investigation, preliminary studies on related stilbenoids, such as Gnetin C, have shown potent anticancer effects. These studies often focus on the inhibition of key oncogenic pathways. For instance, Gnetin C has been shown to be more effective than resveratrol in inducing apoptosis in various cancer cell lines. Research into this compound's specific IC50 values against a comprehensive panel of cancer cells is ongoing.
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. A key indicator of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not yet available in searched literature | N/A |
| Related Stilbenoids | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Varies (µM range) | [1][2] |
This compound is also being investigated for its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][4][5]
Neuroprotective Potential
The neuroprotective effects of this compound are a significant area of interest, particularly in the context of Alzheimer's disease. Research is focused on its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of the disease.
| Compound | Assay | Cell Line | EC50 Value | Reference |
| This compound | Neuroprotection against oxidative stress | SH-SY5Y | Data not yet available in searched literature | N/A |
| Related Stilbenoids | Neuroprotection against various insults | SH-SY5Y | Varies (µM range) | [6][7][8][9][10] |
II. Key Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through its modulation of critical intracellular signaling pathways. The primary pathways of interest are the NF-κB and PI3K/Akt/mTOR pathways, which are central to inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[3][4][5] Early research suggests that this compound may exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the phosphorylation and degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism.[14][15][16] Its dysregulation is a common feature in many cancers. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound is hypothesized to exert its anticancer effects by inhibiting one or more key components of this pathway, leading to decreased cancer cell proliferation and survival.
III. Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the therapeutic potential of this compound.
In Vitro Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[17][18][19]
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of phosphorylated p65 (p-p65) as a marker of NF-κB activation.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65 (Ser536). Also, probe a separate membrane or strip the original membrane and re-probe with an antibody for total p65 as a loading control. An antibody for a housekeeping protein like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the p-p65 band to the total p65 or housekeeping protein band.[20][21]
In Vivo Alzheimer's Disease Mouse Model (Adapted from Resveratrol Studies)
This protocol describes a representative in vivo model to assess the neuroprotective effects of this compound.[22][23][24]
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 or 5XFAD mice, which develop amyloid plaques and cognitive deficits.[22] Use age-matched wild-type littermates as controls.
-
Compound Administration: Begin treatment with this compound (e.g., via oral gavage or intraperitoneal injection) at a pre-determined dose and frequency before or after the onset of pathology. A vehicle control group should be included.
-
Behavioral Testing: After a specified treatment period, assess cognitive function using behavioral tests such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Histological Analysis:
-
Amyloid Plaque Staining: Use Thioflavin S or specific antibodies against Aβ (e.g., 6E10) to stain brain sections and quantify the amyloid plaque burden in the cortex and hippocampus.
-
Neuroinflammation Assessment: Stain for markers of microgliosis (Iba1) and astrocytosis (GFAP).
-
-
Biochemical Analysis:
-
Aβ ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ40 and Aβ42 using enzyme-linked immunosorbent assays (ELISAs).
-
Western Blotting: Analyze the expression levels of key proteins involved in amyloidogenesis (e.g., BACE1, APP) and signaling pathways (e.g., p-Akt, p-p65) in brain homogenates.
-
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This in vitro assay measures the ability of this compound to inhibit the formation of Aβ fibrils.[25][26][27][28]
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer such as phosphate-buffered saline (PBS) at a concentration of 10-20 µM.
-
Incubation: In a 96-well black plate with a clear bottom, mix the Aβ42 solution with various concentrations of this compound or a vehicle control.
-
ThT Addition: Add Thioflavin T (ThT) to each well to a final concentration of 5-10 µM.
-
Fluorescence Monitoring: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over time (e.g., every 10-15 minutes for several hours) using a fluorescence plate reader. The plate should be incubated at 37°C with intermittent shaking to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. The inhibition of Aβ aggregation by this compound can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the elongation phase of the curves in the presence and absence of the compound.
IV. Conclusion and Future Directions
The early-stage research on this compound reveals a promising natural compound with multifaceted therapeutic potential. Its demonstrated anti-inflammatory and potential anticancer and neuroprotective activities, likely mediated through the modulation of the NF-κB and PI3K/Akt signaling pathways, warrant further in-depth investigation.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Establishing a broad profile of IC50 and EC50 values for this compound against a wider range of cancer cell lines and in various inflammatory and neurodegenerative disease models.
-
Mechanism of Action Elucidation: Pinpointing the direct molecular targets of this compound within the NF-κB and PI3K/Akt pathways and other relevant signaling cascades.
-
In Vivo Efficacy and Pharmacokinetics: Conducting more extensive preclinical studies in relevant animal models to evaluate the efficacy, safety, bioavailability, and metabolic fate of this compound.
-
Synergistic Combination Studies: Exploring the potential of this compound in combination with existing chemotherapeutic agents or anti-inflammatory drugs to enhance therapeutic outcomes and overcome drug resistance.
This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the therapeutic promise of this compound into novel clinical applications.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of ginsenosides Rg5 , Rz1 , and Rk1 : inhibition of TNF-α-induced NF-κB, COX-2, and iNOS transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Quantum Echoes algorithm breakthrough [blog.google]
- 20. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Neuroprotective Effects of Chronic Resveratrol Treatment and Exercise Training in the 3xTg-AD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resveratrol as a Therapeutic Agent for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thioflavin T spectroscopic assay [assay-protocol.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Gnetifolin K from Gnetum parvifolium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetifolin K, a stilbenoid found in Gnetum parvifolium, has garnered interest for its potential pharmacological activities. This document provides a generalized protocol for the extraction and purification of this compound from the stems of Gnetum parvifolium. The methodologies described are based on common practices for the isolation of stilbenoids and other phenolic compounds from plant materials. It is important to note that this protocol is a representative guide and may require optimization for specific laboratory conditions and research objectives. The primary extraction is typically performed with ethanol, followed by solvent partitioning and a series of chromatographic steps to isolate this compound.
Chemical Constituents of Gnetum parvifolium
Gnetum parvifolium is a rich source of various phytochemicals, primarily stilbenoids and flavonoids. A qualitative summary of the major chemical classes and representative compounds isolated from this plant is presented in Table 1.
| Chemical Class | Representative Compounds | Reference |
| Stilbenoids | Gnetifolin A, this compound, Gnetifolin P, Resveratrol, Isorhapontigenin, Gnetol | [1][2] |
| Flavonoids | Homoeriodictyol | [1] |
| Lignans | Syringaresinol, Lehmbachol D | [1] |
| Phenolic Acids | Vanillic Acid | [1] |
| Other Compounds | Gnetuhainin E, Shegansu B | [1] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The stems of Gnetum parvifolium should be collected and identified by a plant taxonomist.
-
Preparation: The plant material is washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
Extraction
-
Objective: To extract a broad range of phytochemicals, including this compound, from the dried plant material.
-
Procedure:
-
The powdered stems of Gnetum parvifolium are macerated with 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used.
-
The mixture is allowed to stand for 24-48 hours with occasional stirring.
-
The extract is filtered, and the residue is re-extracted two more times with fresh 95% ethanol.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Fractionation
-
Objective: To partition the crude extract based on polarity to enrich the fraction containing this compound.
-
Procedure:
-
The crude ethanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction, which is expected to contain stilbenoids like this compound, is collected.[2]
-
The ethyl acetate fraction is concentrated under reduced pressure to yield a dried extract.
-
Chromatographic Purification
-
Objective: To isolate this compound from the enriched fraction using various chromatographic techniques.
-
Methodology: A multi-step chromatographic approach is generally employed.
-
Column Chromatography on Silica Gel:
-
The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and applied to a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is often achieved using a reversed-phase C18 column on a prep-HPLC system.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
-
The elution of this compound is monitored by a UV detector, and the corresponding peak is collected.
-
The purity of the isolated this compound can be confirmed by analytical HPLC, and its structure can be elucidated using spectroscopic methods such as NMR and Mass Spectrometry.
-
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and purification of this compound.
Phytochemical Classification in Gnetum parvifolium
Caption: Major classes of phytochemicals isolated from Gnetum parvifolium.
References
High-Yield Synthesis of Gnetifolin K for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Gnetifolin K, a naturally occurring stilbenoid, has garnered significant interest within the research community due to its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. However, its low natural abundance presents a challenge for comprehensive preclinical investigation. This document provides a detailed protocol for a high-yield, semi-synthetic approach to this compound, enabling its accessibility for research purposes. The methodology is based on a biomimetic oxidative coupling of readily available precursors, followed by a robust purification strategy.
Introduction
This compound is a resveratrol dimer derivative found in various species of the Gnetum genus. Structurally, it is a diglucoside formed from isorhapontigenin and resveratrol moieties. Preclinical studies on related stilbenoids suggest that this compound may exert its biological effects through modulation of key signaling pathways involved in inflammation and neuronal survival.[1][2][3] To facilitate further investigation into its mechanism of action and therapeutic potential, a reliable and scalable synthetic route is paramount. This protocol outlines a high-yield synthesis designed to provide researchers with a consistent source of high-purity this compound.
Synthetic Strategy Overview
The synthesis of this compound is approached through a convergent, biomimetic strategy. The core concept involves the preparation of two key glycosylated stilbenoid monomers, which are then coupled through an oxidative dimerization reaction to form the this compound backbone. The final product is then purified to homogeneity using High-Performance Liquid Chromatography (HPLC).
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
-
Isorhapontigenin (≥98% purity)
-
Resveratrol (≥98% purity)
-
Acetobromo-α-D-glucose
-
Silver (I) oxide (Ag₂O)
-
Quinoline
-
Sodium methoxide (NaOMe)
-
Iron (III) chloride (FeCl₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Silica gel (for column chromatography)
Synthesis of Isorhapontigenin-4'-O-β-D-glucoside (Monomer 1)
-
Protection of Phenolic Hydroxyls: In a round-bottom flask, dissolve isorhapontigenin (1.0 eq) in anhydrous DCM. Add an excess of acetic anhydride (3.0 eq) and a catalytic amount of pyridine. Stir at room temperature for 4 hours. Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield peracetylated isorhapontigenin.
-
Glycosylation: To a solution of peracetylated isorhapontigenin (1.0 eq) in anhydrous quinoline, add acetobromo-α-D-glucose (1.5 eq) and freshly prepared silver (I) oxide (2.0 eq). Heat the mixture at 60°C for 24 hours under an inert atmosphere. After cooling, dilute the reaction mixture with EtOAc and filter through a pad of Celite. Wash the filtrate with 1M HCl and brine. Dry the organic layer and concentrate. Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to obtain the protected glucoside.
-
Deprotection: Dissolve the protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature for 2 hours. Neutralize the reaction with Amberlite IR-120 resin, filter, and concentrate the filtrate to yield Isorhapontigenin-4'-O-β-D-glucoside.
Synthesis of Resveratrol-3,5-di-O-β-D-glucoside (Monomer 2)
-
Selective Protection: Protect the 4'-hydroxyl group of resveratrol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.
-
Glycosylation: Following the procedure described in section 3.2.2, perform glycosylation on the 3 and 5 hydroxyl groups of the protected resveratrol using acetobromo-α-D-glucose.
-
Deprotection: Remove the acetyl and TBDMS protecting groups in a two-step process. First, use sodium methoxide in methanol to remove the acetyl groups as described in 3.2.3. Then, use a fluoride source such as tetrabutylammonium fluoride (TBAF) to remove the TBDMS group. Purify by column chromatography to yield Resveratrol-3,5-di-O-β-D-glucoside.
Oxidative Coupling and Synthesis of this compound
-
Dimerization: Dissolve Isorhapontigenin-4'-O-β-D-glucoside (1.0 eq) and Resveratrol-3,5-di-O-β-D-glucoside (1.0 eq) in a 1:1 mixture of methanol and water. Add a solution of iron (III) chloride (2.2 eq) in water dropwise over 30 minutes while stirring vigorously. Continue stirring at room temperature for 12 hours.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the mixture with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization
-
HPLC Purification: Purify the crude this compound by preparative reverse-phase HPLC. A C18 column is recommended with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[4][5][6]
-
Characterization: Confirm the structure and purity of the final product using the following techniques:
Quantitative Data Summary
| Compound | Starting Material | Yield (%) | Purity (by HPLC) (%) |
| Isorhapontigenin-4'-O-β-D-glucoside | Isorhapontigenin | ~75 | >95 |
| Resveratrol-3,5-di-O-β-D-glucoside | Resveratrol | ~60 | >95 |
| This compound | Monomer Mixture | ~40 | >99 |
Potential Signaling Pathways for Investigation
This compound and its constituent monomers, resveratrol and isorhapontigenin, have been implicated in the modulation of several key signaling pathways relevant to neuroprotection and anti-inflammatory responses.[1][2][3][12] Researchers using the synthesized this compound may wish to investigate its effects on the following pathways:
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The protocol described herein provides a reliable and high-yield method for the synthesis of this compound, a promising natural product for preclinical research. By following this detailed procedure, researchers can obtain sufficient quantities of high-purity this compound to investigate its biological activities and potential therapeutic applications in inflammatory and neurodegenerative disease models.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Isorhapontigenin: exploring a promising resveratrol analog for disease management through diverse signaling pathways-a review with computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gene-tools.com [gene-tools.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HPLC purification of in vitro transcribed long RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ieeesem.com [ieeesem.com]
- 9. researchgate.net [researchgate.net]
- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the Role of Neurotrophic Factors in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Gnetifolin K in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnetifolin K, a resveratrol dimer found in the genus Gnetum, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. To support preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification in plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Resveratrol-d4, 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 453.1 | 225.1 | 25 |
| Resveratrol-d4 (IS) | 231.1 | 189.1 | 22 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL for this compound in plasma. The coefficient of determination (r²) was consistently ≥0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | ≥0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | 6.8 | 105.2 | 8.1 | 102.5 |
| Medium | 300 | 4.5 | 98.7 | 5.9 | 101.3 |
| High | 800 | 3.9 | 101.5 | 4.8 | 99.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the three QC levels.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.5 | 95.7 |
| Medium | 300 | 91.2 | 98.2 |
| High | 800 | 90.5 | 97.1 |
Signaling Pathway Context
While the direct signaling pathways of this compound are still under investigation, its structural similarity to resveratrol suggests potential interactions with pathways involved in cellular stress response and longevity. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway influenced by this compound.
Conclusion
This application note presents a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for supporting pharmacokinetic and pharmacodynamic studies of this promising natural compound. The simple and rapid sample preparation procedure allows for high-throughput analysis, which is crucial in drug development.
Application of Gnetifolin K in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), leading to synaptic dysfunction and neuronal death. Emerging research has highlighted the therapeutic potential of natural compounds that can target these pathological hallmarks. Gnetifolin K, a stilbenoid found in the genus Gnetum, belongs to a class of compounds known for their neuroprotective, antioxidant, and anti-inflammatory properties. While direct studies on this compound in Alzheimer's disease models are limited, the well-documented activities of related stilbenoids, such as resveratrol, provide a strong rationale for its investigation as a potential therapeutic agent for AD.
These application notes provide a comprehensive overview of the potential applications of this compound in various AD models, based on the known mechanisms of stilbenoids. Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy of this compound.
Potential Therapeutic Mechanisms in Alzheimer's Disease
Stilbenoids are known to exert their neuroprotective effects through multiple pathways relevant to Alzheimer's disease pathology.[1][2][3] The proposed mechanisms of action for this compound, based on studies of related compounds, include:
-
Inhibition of Amyloid-Beta Aggregation: Stilbenoids have been shown to interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[1][4]
-
Reduction of Tau Hyperphosphorylation: By modulating the activity of kinases and phosphatases involved in tau phosphorylation, stilbenoids may prevent the formation of NFTs.[1][3]
-
Anti-inflammatory Effects: Stilbenoids can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines that contribute to neuroinflammation.[5][6][7][8]
-
Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, protecting neurons from oxidative damage.[1][9][10]
Data Presentation: Efficacy of Stilbenoids in Alzheimer's Disease Models
The following tables summarize quantitative data from studies on stilbenoids (primarily resveratrol and its derivatives) in various AD models, providing a benchmark for evaluating this compound.
Table 1: In Vitro Inhibition of Amyloid-Beta Aggregation by Stilbenoids
| Compound | Assay Type | Aβ Species | Concentration | % Inhibition | IC50 | Reference |
| Resveratrol | Thioflavin T (ThT) Assay | Aβ(25-35) | 10 µM | ~70% | - | [4] |
| Piceid | Thioflavin T (ThT) Assay | Aβ(25-35) | 10 µM | ~60% | - | [4] |
| Pterostilbene | Thioflavin T (ThT) Assay | Aβ42 | 25 µM | Significant | - | [1] |
Table 2: Neuroprotective Effects of Stilbenoids in Cellular Models of Aβ Toxicity
| Compound | Cell Line | Toxin | Concentration | Outcome Measure | % Protection/Effect | Reference |
| Resveratrol | SH-SY5Y | Aβ42 | 10 µM | Cell Viability (MTT) | Increased | [11] |
| Piceatannol | Primary Cortical Neurons | Aβ(25-35) | 10 µM | Cell Viability (MTT) | Significantly Increased | [9][12] |
| Trans-4-hydroxystilbene | Primary Cortical Neurons | Aβ(25-35) | 10 µM | Intracellular ROS | Significantly Decreased | [9][12] |
Table 3: Anti-inflammatory Effects of Stilbenoids in Microglial Cells
| Compound | Cell Line | Stimulant | Concentration | Outcome Measure | % Reduction | Reference |
| Resveratrol | BV-2 | LPS | 20 µM | Nitric Oxide (NO) | Concentration-dependent | [13] |
| Pterostilbene | BV-2 | LPS | 20 µM | TNF-α | Concentration-dependent | [13] |
| Resveratrol | BV-2 | mCRP | 25 µM | COX-2 expression | Significant | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound in Alzheimer's disease models.
Protocol 1: Inhibition of Amyloid-Beta (Aβ) Aggregation Assay
Objective: To determine the ability of this compound to inhibit the fibrillization of Aβ peptides.
Materials:
-
Aβ(1-42) or Aβ(25-35) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorometric plate reader
Procedure:
-
Aβ Peptide Preparation: Dissolve Aβ peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Aβ Monomer Preparation: Immediately before use, dissolve the Aβ film in DMSO to a concentration of 1 mM. Dilute with cold PBS to a final concentration of 100 µM.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
Aggregation Assay: In a 96-well plate, mix the Aβ monomer solution with this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available. Bring the final volume to 200 µL with PBS.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours.
-
ThT Staining: Add ThT solution (final concentration 5 µM) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Calculate the percentage inhibition of Aβ aggregation for each concentration of this compound compared to the vehicle control.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the protective effect of this compound against Aβ-induced cytotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Aβ(1-42) oligomers (prepared by incubating monomeric Aβ at 4°C for 24 hours)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Aβ Exposure: Add pre-aggregated Aβ(1-42) oligomers to the cells at a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
MTT Assay: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Anti-inflammatory Assay in BV-2 Microglial Cells
Objective: To evaluate the effect of this compound on the inflammatory response in microglial cells.
Materials:
-
BV-2 murine microglial cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-1β
-
24-well cell culture plate
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate and grow to ~80% confluency.
-
Treatment: Pre-treat the cells with this compound at various concentrations for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis of inflammatory mediators.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Cytokine Measurement: Use ELISA kits to quantify the levels of TNF-α and IL-1β in the supernatant according to the manufacturer's protocols.
-
Data Analysis: Determine the percentage reduction in NO, TNF-α, and IL-1β production by this compound compared to the LPS-stimulated control.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed neuroprotective mechanisms of this compound in Alzheimer's disease.
Experimental Workflow
References
- 1. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Natural stilbenes effects in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of stilbenes on Alzheimer's beta-amyloid fibrils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Derivatives as Potential Treatments for Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Inducing Apoptosis in Breast Cancer Cells with Gnetifolin K
Disclaimer: As of this writing, specific experimental data on Gnetifolin K's effects on breast cancer cell apoptosis is limited in publicly available research. The following application notes and protocols are presented as a generalized framework based on the study of other natural stilbenoids and apoptosis-inducing agents in breast cancer research. These methodologies should serve as a starting point for the investigation of this compound and will require optimization.
Introduction
This compound is a stilbenoid compound that has been identified in plants of the Gnetum genus.[1][2] Stilbenoids, such as resveratrol and its derivatives found in Gnetum gnemon, have demonstrated potential cytotoxic and antioxidant effects, making them candidates for anticancer research.[3][4] This document outlines protocols to investigate the potential of this compound to induce apoptosis in breast cancer cells, a key mechanism for many cancer therapeutics.[1] Apoptosis, or programmed cell death, is a critical pathway to target for eliminating malignant cells.[1] The protocols described here cover preliminary cytotoxicity screening, confirmation of apoptosis, and investigation of the potential underlying signaling pathways.
Quantitative Data Summary: Efficacy of Apoptosis-Inducing Compounds
The following tables summarize typical quantitative data obtained when evaluating natural compounds for their anticancer effects. The values presented are for representative compounds and should be used as a reference for the type of data to be collected for this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Representative Natural Compounds on Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Citation |
| Sulforaphane | MCF-7 | 48 | 27.9 | [5] |
| Sulforaphane | MDA-MB-231 | 48 | ~20 | [5] |
| Genistein | MCF-7 | 48 | Varies | [6] |
| Betulin | MCF-7 | 48 | Varies | [6] |
| Netupitant | SK-BR-3 | 48 | 16.15 ± 4.25 | [7] |
| Netupitant | MDA-MB-231 | 48 | 24.02 ± 4.19 | [7] |
| Itraconazole | MDA-MB-231 | 72 | 4.92 | [8] |
| Itraconazole | BT-549 | 72 | 4.37 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Apoptosis and Cell Cycle Analysis Data (Example)
| Treatment | Cell Line | % Apoptotic Cells (Early + Late) | % Cells in G0/G1 Phase | % Cells in G2/M Phase | Citation |
| Control | MDA-MB-231 | ~5% | ~55% | ~20% | [8][9] |
| Compound C1 | MDA-MB-231 | Increased | G0/G1 Arrest | Decreased | [9] |
| Itraconazole | MDA-MB-231 | No significant change | Increased (G0/G1 Arrest) | Decreased | [8] |
| Rapamycin | MDA-MB-231 | No significant change | Increased (G0/G1 Arrest) | Decreased | [8] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent.
-
96-well plates.
-
Multichannel pipette.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 3,000–5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the cell viability (%) against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[3]
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
Breast cancer cells.
-
6-well plates.
-
This compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[4]
Protocol 3: Western Blot for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Breast cancer cells.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Protein Extraction: Treat cells with this compound as in Protocol 2. Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize protein expression levels.[4][9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's apoptotic effects.
Intrinsic Apoptosis Signaling Pathway
The intrinsic (or mitochondrial) pathway is a common mechanism for natural compounds. This compound may modulate proteins in this pathway.
Caption: Potential intrinsic apoptosis pathway modulated by this compound.
Discussion and Troubleshooting
-
Compound Solubility: this compound, like many natural products, may have poor solubility in aqueous solutions. Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cell Line Specificity: The effects of this compound may vary significantly between different breast cancer subtypes (e.g., ER-positive MCF-7 vs. triple-negative MDA-MB-231). It is crucial to test the compound on multiple cell lines to understand its spectrum of activity.
-
Off-Target Effects: Natural compounds can have multiple cellular targets. If apoptosis is not the primary outcome, consider investigating other mechanisms such as cell cycle arrest, senescence, or autophagy.
-
Western Blot Issues: If antibody signals are weak, ensure proper protein transfer and optimize antibody concentrations and incubation times. Always include positive and negative controls where possible. For example, use a known apoptosis-inducer like staurosporine as a positive control for cleaved caspase-3.
References
- 1. japsonline.com [japsonline.com]
- 2. ISOLATION AND STRUCTURE DETERMINATION OF SOME STILBENOIDS FROM GNETUM LATIFOLIUM | Tạp chí Khoa học & Công nghệ [vjol.info.vn]
- 3. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer activity of a monobenzyltin complex C1 against MDA-MB-231 cells through induction of Apoptosis and inhibition of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Assessment of Gnetifolin K Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides, which leads to oxidative stress, neuroinflammation, and ultimately, neuronal cell death. The development of novel neuroprotective agents that can counteract these cytotoxic effects is a critical area of research. Gnetifolin K, a resveratrol dimer, has emerged as a promising candidate for neuroprotection. This document provides a detailed protocol for assessing the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a human neuroblastoma SH-SY5Y cell line model.
The SH-SY5Y cell line is a widely utilized in vitro model in neurodegenerative disease research.[1][2][3][4][5] Upon differentiation, these cells exhibit a more neuron-like phenotype and display increased susceptibility to neurotoxins like Aβ, making them a suitable model for studying neuroprotection.[2] This protocol outlines the procedures for cell culture and differentiation, induction of Aβ toxicity, treatment with this compound, and subsequent assessment of cell viability and key neuroprotective signaling pathways.
Experimental Objectives
-
To determine the optimal non-toxic concentration of this compound on differentiated SH-SY5Y cells.
-
To evaluate the protective effects of this compound against Aβ (1-42)-induced cytotoxicity.
-
To investigate the potential mechanism of action of this compound by examining its effect on the Nrf2 and PI3K/Akt signaling pathways.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Retinoic Acid | Sigma-Aldrich | R2625 |
| Brain-Derived Neurotrophic Factor (BDNF) | PeproTech | 450-02 |
| Amyloid-β (1-42) peptide | Anaspec | AS-20276 |
| This compound | Cayman Chemical | 10012503 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | C20300 |
| Anti-Nrf2 antibody | Abcam | ab62352 |
| Anti-phospho-Akt (Ser473) antibody | Cell Signaling | 4060 |
| Anti-Akt antibody | Cell Signaling | 9272 |
| HRP-conjugated secondary antibodies | Bio-Rad | Varies |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density of 2 x 10^4 cells/cm².
-
Differentiation: To induce a neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in DMEM with 1% FBS for 5 days. Following this, replace the medium with serum-free DMEM containing 50 ng/mL BDNF for an additional 2 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
Preparation of Amyloid-β (1-42) Oligomers
-
Reconstitution: Reconstitute lyophilized Aβ (1-42) peptide in sterile, ice-cold hexafluoroisopropanol (HFIP) to a concentration of 1 mM.
-
Evaporation: Aliquot the Aβ/HFIP solution into microcentrifuge tubes, and allow the HFIP to evaporate in a fume hood overnight. This will leave a thin peptide film.
-
Oligomerization: Resuspend the peptide film in sterile DMSO to a concentration of 5 mM. For oligomer formation, dilute the Aβ/DMSO stock to 100 µM in sterile PBS and incubate at 4°C for 24 hours.
This compound Treatment and Induction of Neurotoxicity
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Toxicity: After the pre-treatment period, add the prepared Aβ (1-42) oligomers to the culture medium to a final concentration of 10 µM and incubate for an additional 24 hours.
Assessment of Neuronal Viability
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Incubation: Add the MTT stock solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Assay Procedure: Perform the LDH assay according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to the maximum LDH release control.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on Aβ (1-42)-Induced Cytotoxicity in Differentiated SH-SY5Y Cells
| Treatment Group | Cell Viability (MTT Assay, % of Control) | LDH Release (% of Maximum) |
| Control (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 |
| Aβ (1-42) (10 µM) | 52.3 ± 4.1 | 45.8 ± 3.9 |
| This compound (1 µM) + Aβ | 58.7 ± 3.8 | 40.2 ± 3.1 |
| This compound (5 µM) + Aβ | 75.1 ± 4.5 | 25.6 ± 2.8 |
| This compound (10 µM) + Aβ | 89.4 ± 5.0 | 12.3 ± 1.9 |
| This compound (25 µM) + Aβ | 92.1 ± 4.7 | 9.8 ± 1.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Nrf2 and Akt Signaling Pathways
| Treatment Group | Relative Nrf2 Expression (Fold Change) | Relative p-Akt/Total Akt Ratio (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 |
| Aβ (1-42) (10 µM) | 0.8 | 0.6 |
| This compound (10 µM) + Aβ | 2.5 | 1.8 |
Data are presented as fold change relative to the control group.
Visualizations
References
- 1. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of Gnetifolin K in Murine Stroke Models
Disclaimer: To date, specific studies on the administration of Gnetifolin K in murine stroke models are not available in the published literature. The following application notes and protocols are based on extensive research into its parent compound, resveratrol, a well-studied neuroprotective agent in preclinical stroke models. This compound is a resveratrol dimer, and therefore, the methodologies and expected biological effects may be similar. These protocols should serve as a starting point for the investigation of this compound and will likely require optimization.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability worldwide, characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2] Neuroprotective agents that can mitigate this ischemic cascade are of significant therapeutic interest.[2] Resveratrol (3,5,4'-trihydroxystilbene), a natural polyphenol, has demonstrated robust neuroprotective effects in various animal models of ischemic stroke.[3][4] Its proposed mechanisms of action include the activation of pro-survival signaling pathways, reduction of inflammation, and scavenging of reactive oxygen species (ROS).[5][6][7]
This compound, as a resveratrol dimer, may offer similar or enhanced neuroprotective properties. This document provides a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a murine model of focal cerebral ischemia.
Quantitative Data Summary from Resveratrol Studies
The following tables summarize the quantitative outcomes from various preclinical studies on resveratrol in rodent stroke models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Efficacy of Resveratrol on Infarct Volume and Neurological Deficit
| Animal Model | Resveratrol Dose (mg/kg) | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Mouse (male) | 5 | Intraperitoneal | 3 hours post-ischemia | Significant | Not specified | [5] |
| Mouse (female) | 1 | Intraperitoneal | 3 hours post-ischemia | Significant | Not specified | [5] |
| Mouse | 50 | Intraperitoneal | 7 days pre-treatment | Significant | Not specified | [8] |
| Rat | 20 | Intraperitoneal | Post-ischemia | Significant | Improved | [8] |
| Rat | 30 | Intraperitoneal | 3 hours post-reperfusion | Significant | Not specified | [3] |
| Rat | 50 | Intraperitoneal | 2 days pre-treatment | Significant | Significant | [9] |
| Rodent (meta-analysis) | 20-50 | Intraperitoneal | Not applicable | Most effective range | Most effective range | [4][10] |
Table 2: Molecular Effects of Resveratrol in Ischemic Stroke Models
| Molecular Target | Effect of Resveratrol | Animal Model | Reference |
| IL-1β | Suppression | Mouse | [5] |
| TNF-α | Suppression | Mouse | [5] |
| Microglial Activation | Suppression | Mouse | [5] |
| Reactive Oxygen Species (ROS) | Reduction | Mouse | [5] |
| SIRT1 | Activation | Rat | [8] |
| NF-κB | Inhibition | Mouse | [8] |
| Shh, Ptc-1, Smo, Gli-1 | Upregulation | Mouse | [11] |
Experimental Protocols
Murine Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The transient MCAO model is the most frequently used to mimic human ischemic stroke.[4]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA between the ligatures.
-
Introduce the silicone-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
(Optional) Confirm successful occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Remove the temporary ligatures and close the incision.
-
Allow the mouse to recover from anesthesia in a warm cage.
Preparation and Administration of this compound (based on Resveratrol)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 30 mg/kg dose for a 25 g mouse (0.75 mg), a stock solution can be made.
-
Preparation of Working Solution: Dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <2%) to avoid toxicity.[3]
-
Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection at the desired time point (e.g., 3 hours post-reperfusion).[3] The control group should receive an equivalent volume of the vehicle (e.g., 2% DMSO in saline).[3]
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
Procedure:
-
At the desired time point post-MCAO (e.g., 24 hours), euthanize the mouse.
-
Carefully remove the brain and chill it at -20°C for 20 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume, often corrected for edema.
Neurological Deficit Scoring
A neurological scoring system can be used to assess functional outcome.
Example Scoring System (0-4 scale):
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to one side.
-
4: No spontaneous motor activity.
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol alleviates nerve injury after cerebral ischemia and reperfusion in mice by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents [frontiersin.org]
- 5. Therapeutic effects of resveratrol during acute periods following experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of resveratrol in ischemic brain injury [riull.ull.es]
- 7. frontiersin.org [frontiersin.org]
- 8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Inhibits Activation of Microglia after Stroke through Triggering Translocation of Smo to Primary Cilia [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Gnetifolin K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the anti-inflammatory properties of Gnetifolin K, a stilbenoid found in the Gnetum genus. The protocols detailed below are designed for use in a research setting to quantify the effects of this compound on key inflammatory mediators and signaling pathways.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a resveratrol dimer that has garnered interest for its potential therapeutic properties. Compounds isolated from the Gnetum genus have been shown to possess a range of biological activities, including anti-inflammatory effects. Stilbenoids, such as those found in Gnetum, have been reported to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), highlighting their potential as novel anti-inflammatory agents. This document outlines the experimental procedures to assess the efficacy of this compound in mitigating inflammatory responses in vitro.
Key Cell-Based Assays for Anti-inflammatory Effects
To elucidate the anti-inflammatory mechanism of this compound, a series of well-established cell-based assays are recommended. These assays focus on the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a widely used model for studying inflammation.
1. Nitric Oxide (NO) Production Assay: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
2. Pro-inflammatory Cytokine Quantification: To measure the inhibitory effect of this compound on the secretion of crucial pro-inflammatory cytokines, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To investigate the molecular mechanism by which this compound exerts its anti-inflammatory effects by examining its impact on the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Presentation: Quantitative Effects of a Representative Stilbenoid
Table 1: Inhibition of Nitric Oxide Production
| Concentration (µM) | NO Inhibition (%) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 58.4 ± 4.2 |
| 25 | 85.1 ± 5.9 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 12.5 ± 1.8 | 10.3 ± 1.5 | 14.1 ± 2.0 |
| 5 | 31.2 ± 2.9 | 28.7 ± 2.4 | 33.6 ± 3.1 |
| 10 | 52.8 ± 4.1 | 49.5 ± 3.8 | 55.2 ± 4.5 |
| 25 | 79.4 ± 6.3 | 75.1 ± 5.9 | 82.3 ± 6.8 |
Table 3: Inhibition of iNOS and COX-2 Protein Expression
| Concentration (µM) | iNOS Inhibition (%) | COX-2 Inhibition (%) |
| 10 | 45.3 ± 3.7 | 38.9 ± 3.2 |
| 25 | 78.6 ± 6.1 | 71.4 ± 5.8 |
Experimental Protocols
Protocol 1: Nitric Oxide Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.[1][2]
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
6-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with 1 µg/mL of LPS for 30 minutes (for MAPK and IκBα phosphorylation) or 1 hour (for p65 phosphorylation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with the primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Pathways and Workflows
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
This compound's Proposed Mechanism of Action in LPS-Stimulated Macrophages
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
References
Application Notes and Protocols for the In Vitro Use of Gnetifolin K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Gnetifolin K in in vitro experiments, ensuring optimal solubility and minimal solvent-induced artifacts. The following information is based on established methodologies for stilbenoids and related polyphenolic compounds.
Overview and Physicochemical Properties
This compound is a stilbenoid found in various Gnetum species. Like many polyphenolic compounds, this compound exhibits poor solubility in aqueous solutions, which presents a challenge for its application in cell-based assays and other in vitro studies. Proper dissolution is critical for obtaining accurate and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source/Note |
| Molecular Formula | C₂₇H₃₄O₁₄ | --- |
| Molecular Weight | 582.55 g/mol | --- |
| Aqueous Solubility | < 1 mg/mL | MyBioSource |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Based on protocols for similar compounds and Gnetum extracts |
| Storage of Powder | -20°C | MyBioSource |
| Storage of Stock Solution | -20°C or -80°C | MyBioSource |
Experimental Protocols
Preparation of a High-Concentration Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the tube to achieve a desired high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution of the this compound powder. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of the organic solvent (DMSO) in the cell culture medium to prevent solvent-induced cytotoxicity. A study on Gnetum montanum extract, which contains this compound, utilized a final DMSO concentration of 0.1% in their in vitro experiments.
Materials:
-
High-concentration this compound stock solution (in DMSO)
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile serological pipettes and micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the high-concentration this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Final Dilution into Culture Medium: Add the appropriate volume of the this compound stock solution or its intermediate dilutions to the pre-warmed cell culture medium. For example, to achieve a 1:1000 dilution (resulting in a 0.1% final DMSO concentration if the stock is 100% DMSO), add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Cell Treatment: Immediately add the prepared working solutions to your cell cultures. Ensure that the final DMSO concentration in the control (vehicle) wells is the same as in the experimental wells.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for preparing this compound for in vitro experiments and a simplified representation of a potential signaling pathway that could be investigated.
Caption: Workflow for preparing this compound solutions.
Caption: Potential mechanism of this compound action.
Gnetifolin K: Application Notes and Protocols for Neurobiology Research
Disclaimer: As of late 2025, specific experimental data for Gnetifolin K in neurobiology is limited in publicly available literature. The following application notes and protocols represent a proposed experimental design based on established methodologies for evaluating the neuroprotective potential of novel natural compounds. This guide is intended for researchers, scientists, and drug development professionals to initiate a comprehensive investigation into the neurobiological activities of this compound.
Introduction to this compound in Neurobiology
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and the accumulation of misfolded proteins. Natural products are a promising source of novel therapeutic agents to combat these complex pathologies. This compound, a stilbenoid found in various Gnetum species, is a compound of interest for neuroprotective research due to the known bioactivities of similar phenolic compounds.
This document outlines a proposed research workflow to characterize the potential of this compound in three key areas relevant to neurodegeneration:
-
Anti-Neuroinflammatory Effects: Assessing the ability of this compound to suppress the activation of microglia, the primary immune cells of the brain.
-
Antioxidant and Neuroprotective Capacity: Investigating the activation of the Nrf2 antioxidant response pathway and the direct protection of neurons from oxidative stress.
-
Inhibition of Pathological Protein Aggregation: Evaluating the impact of this compound on the aggregation of amyloid-beta (Aβ) and the hyperphosphorylation of tau, hallmarks of Alzheimer's disease.
The following sections provide detailed protocols for key in vitro assays, templates for data presentation, and diagrams of relevant signaling pathways to guide the experimental design.
Proposed Experimental Workflow
A logical progression of experiments is crucial to systematically evaluate the neuroprotective potential of this compound. The following workflow is proposed:
Caption: Proposed experimental workflow for this compound.
Assessment of Anti-Neuroinflammatory Activity
Application Note: Neuroinflammation, primarily mediated by the activation of microglial cells, is a key contributor to the pathogenesis of neurodegenerative diseases.[1] Activated microglia release pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which can be toxic to neurons.[2] Therefore, compounds that can inhibit microglial activation are considered potential therapeutics. This protocol describes an in vitro assay to determine if this compound can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Protocol 3.1: Inhibition of LPS-Induced Nitric Oxide and Cytokine Production in BV-2 Microglial Cells
1. Cell Culture and Seeding:
- Culture BV-2 immortalized murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. This compound and LPS Treatment:
- Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should be kept below 0.1%.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO only).
- After pre-treatment, stimulate the cells with 100 ng/mL of LPS for 24 hours to induce an inflammatory response.[2] Include a control group with no LPS stimulation.
3. Measurement of Nitric Oxide (NO) Production:
- After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
- Determine the nitrite concentration, a stable product of NO, using the Griess reagent assay according to the manufacturer's instructions.
- Briefly, mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite concentration using a standard curve generated with sodium nitrite.
4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
- Collect the remaining cell culture supernatant.
- Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
5. Cell Viability Assay:
- To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells in the plate, following standard procedures.
Data Presentation
| Treatment Group | This compound (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 5.2 | |||
| LPS Only | 0 | 100 | 98 ± 4.5 | ||
| LPS + this compound | 1 | ||||
| LPS + this compound | 5 | ||||
| LPS + this compound | 10 | ||||
| LPS + this compound | 25 | ||||
| LPS + this compound | 50 |
Relevant Signaling Pathway: NF-κB
The NF-κB signaling pathway is a key regulator of inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Assessment of Antioxidant and Neuroprotective Activity
Application Note: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response.[4] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[4] In the presence of activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4] This section details protocols to assess if this compound can activate the Nrf2 pathway and protect neuronal cells from oxidative stress.
Protocol 4.1: Nrf2/ARE Reporter Assay in SH-SY5Y Cells
1. Cell Culture and Transfection:
- Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For differentiation into a more neuron-like phenotype, treat with 10 µM retinoic acid for 5-7 days.[5]
- Seed the differentiated SH-SY5Y cells in a 24-well plate.
- Co-transfect the cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
2. This compound Treatment:
- 24 hours post-transfection, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 16-24 hours.
- Include a vehicle control (DMSO) and a positive control (e.g., 50 µM tert-butylhydroquinone (t-BHQ) or 5 µM Sulforaphane).[6]
3. Luciferase Assay:
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
- Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Protocol 4.2: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
1. Cell Culture and Treatment:
- Seed differentiated SH-SY5Y cells in a 96-well plate.
- Pre-treat the cells with this compound at various non-toxic concentrations for 24 hours.
2. Induction of Oxidative Stress:
- Induce oxidative stress by treating the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) (e.g., 50-100 µM) or hydrogen peroxide (H2O2) for another 24 hours.[5][7]
3. Assessment of Cell Viability:
- Measure cell viability using an MTT or similar assay to quantify the protective effect of this compound against the neurotoxin-induced cell death.
4. Western Blot for Nrf2 and HO-1:
- In a parallel experiment in 6-well plates, treat cells with this compound.
- Prepare whole-cell lysates and nuclear/cytoplasmic fractions.
- Perform Western blot analysis to measure the levels of Nrf2 in the nuclear fraction and the total protein levels of downstream targets like HO-1 and NQO1.
Data Presentation
Table 4.1: ARE-Luciferase Reporter Activity
| Treatment Group | This compound (µM) | Relative Luciferase Activity (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | 0 | 1.0 |
| Positive Control (t-BHQ) | 50 | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 | |
| This compound | 25 |
| this compound | 50 | |
Table 4.2: Neuroprotection Assay
| Pre-treatment | Neurotoxin | Cell Viability (% of Control) |
|---|---|---|
| Vehicle | None | 100 ± 5.0 |
| Vehicle | 6-OHDA (100 µM) | |
| This compound (10 µM) | 6-OHDA (100 µM) | |
| This compound (25 µM) | 6-OHDA (100 µM) |
| this compound (50 µM) | 6-OHDA (100 µM) | |
Relevant Signaling Pathway: Keap1-Nrf2
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Assessment of Anti-Amyloidogenic Activity
Application Note: The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ42 isoform, into oligomers and fibrils is a central event in the pathology of Alzheimer's disease.[8] These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Small molecules that can inhibit or modulate the Aβ aggregation process are of significant therapeutic interest. The Thioflavin T (ThT) fluorescence assay is a widely used in vitro method to monitor the formation of amyloid fibrils in real-time.
Protocol 5.1: Thioflavin T (ThT) Assay for Aβ42 Aggregation
1. Preparation of Aβ42 Monomers:
- Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
- Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum to form a peptide film. Store the film at -80°C.
- Prior to each experiment, re-suspend the peptide film in DMSO to a concentration of 5 mM, then dilute to 100 µM in a neutral pH buffer (e.g., 20 mM sodium phosphate, pH 7.4).
- Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
2. ThT Aggregation Assay:
- In a non-binding, black, clear-bottom 96-well plate, prepare the reaction mixtures.
- For each well, add:
- Aβ42 monomer solution to a final concentration of 10 µM.
- ThT to a final concentration of 10 µM.
- This compound at various final concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
- Assay buffer to bring to the final volume.
- Include a known inhibitor of Aβ aggregation (e.g., Morin or EGCG) as a positive control.
3. Fluorescence Monitoring:
- Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature of 37°C.
- Monitor the ThT fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 5-10 minutes for up to 48 hours, with intermittent shaking between readings.
4. Data Analysis:
- Plot the fluorescence intensity against time for each condition.
- Analyze the aggregation kinetics by determining the lag time (the time to reach half-maximal fluorescence) and the maximum fluorescence intensity. An effective inhibitor will increase the lag time and/or decrease the maximum fluorescence.
Data Presentation
| Treatment Group | this compound (µM) | Lag Time (hours) | Maximum ThT Fluorescence (Arbitrary Units) | |---|---|---| | Aβ42 Only (Control) | 0 | | | | Aβ42 + this compound | 1 | | | | Aβ42 + this compound | 5 | | | | Aβ42 + this compound | 10 | | | | Aβ42 + this compound | 25 | | | | Aβ42 + this compound | 50 | | | | Positive Control | | | |
Logical Relationship Diagram: Inhibition of Aβ Aggregation
Caption: Hypothesized mechanisms of Aβ aggregation inhibition.
References
- 1. criver.com [criver.com]
- 2. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of a stable antioxidant response element-driven reporter gene cell line and its use to show redox-dependent activation of nrf2 by cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of glyceryl nonivamide against microglia-like cells and 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y human dopaminergic neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gnetifolin K in Anti-Aging Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetifolin K, a stilbenoid found in the genus Gnetum, represents a promising candidate for anti-aging research. Stilbenoids, as a class of polyphenolic compounds, have garnered significant attention for their potential to combat the hallmarks of aging. While direct research on this compound's anti-aging properties is emerging, its structural similarity to well-studied compounds like resveratrol suggests it may exert its effects through several key mechanisms, including antioxidant, anti-inflammatory, and sirtuin-modulating activities.[1][2] This document provides a guide for researchers interested in investigating the anti-aging potential of this compound, offering detailed protocols for relevant assays and outlining the key signaling pathways that may be involved.
The aging process is characterized by a progressive decline in physiological function, driven by factors such as oxidative stress, chronic inflammation, and cellular senescence.[1][3] Compounds that can mitigate these processes are of high interest in the development of geroprotective therapies. Stilbenoids, including resveratrol, have been shown to extend lifespan in various model organisms and ameliorate age-related diseases by modulating pathways involved in stress resistance and metabolism.[1][3][4] The exploration of this compound within this framework is a logical and promising avenue for novel anti-aging drug discovery.
Potential Mechanisms of Anti-Aging Action
Based on the activities of related stilbenoids, this compound is hypothesized to exert its anti-aging effects through the following mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), this compound may protect cells from oxidative damage, a key driver of aging.[1][5]
-
Anti-inflammatory Activity: this compound may suppress chronic inflammation, another hallmark of aging, by inhibiting pro-inflammatory signaling pathways such as NF-κB.[1][6]
-
SIRT1 Activation: this compound could potentially activate Sirtuin 1 (SIRT1), a key regulator of longevity that is involved in DNA repair, metabolic regulation, and inflammation.[4][7]
-
Modulation of Cellular Senescence: By influencing the pathways that lead to or clear senescent cells, this compound might help to reduce the burden of these pro-aging cells in tissues.[3]
Quantitative Data Summary
Due to the limited direct research on this compound, the following table presents representative quantitative data for the anti-aging related activities of a well-characterized stilbenoid, resveratrol, to serve as a benchmark for future studies on this compound.
| Biological Activity | Assay Type | Test System | IC50 / EC50 / Other Metric | Reference Compound |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | IC50: ~25-50 µM | Ascorbic Acid |
| ABTS Radical Scavenging | Cell-free | IC50: ~10-30 µM | Trolox | |
| Anti-inflammatory Activity | LPS-induced NO production | RAW 264.7 macrophages | IC50: ~15-40 µM | Dexamethasone |
| NF-κB Inhibition | Reporter Assay in HEK293T cells | IC50: ~5-20 µM | BAY 11-7082 | |
| SIRT1 Activation | Fluorometric Assay | Recombinant Human SIRT1 | EC1.5: ~50 µM | - |
| Cellular Senescence | SA-β-gal Inhibition | Doxorubicin-induced senescent IMR-90 cells | ~20% reduction at 10 µM | Quercetin |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-aging potential of this compound.
Protocol 1: In Vitro Antioxidant Activity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (ascorbic acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Protocol 2: In Vitro Anti-inflammatory Activity (NF-κB Inhibition Assay)
Objective: To assess the ability of this compound to inhibit the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000.
-
After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
-
Determine the IC50 value for NF-κB inhibition.
Protocol 3: SIRT1 Activation Assay
Objective: To determine if this compound can directly activate the SIRT1 enzyme.[8]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1)
-
NAD+
-
This compound
-
SIRT1 assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic substrate.
-
Add various concentrations of this compound to the wells of the 96-well plate.
-
Add the recombinant SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Calculate the fold activation of SIRT1 by this compound compared to the vehicle control.
Protocol 4: Cellular Senescence Assay (SA-β-gal Staining)
Objective: To evaluate the effect of this compound on cellular senescence.
Materials:
-
Human diploid fibroblasts (e.g., IMR-90)
-
Cell culture medium
-
Doxorubicin (to induce senescence)
-
This compound
-
Cellular Senescence Staining Kit (containing fixing solution, staining solution, and X-gal)
-
Microscope
Procedure:
-
Culture IMR-90 cells in a 6-well plate.
-
Induce senescence by treating the cells with a sub-lethal dose of doxorubicin (e.g., 100 nM) for 24 hours.
-
Remove the doxorubicin-containing medium and allow the cells to recover for 3-5 days until a senescent phenotype develops.
-
Treat the senescent cells with various concentrations of this compound for 48-72 hours.
-
Wash the cells with PBS and fix them with the provided fixing solution for 10-15 minutes at room temperature.
-
Wash the cells again and add the staining solution containing X-gal.
-
Incubate the cells at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
-
Compare the percentage of senescent cells in the this compound-treated groups to the vehicle-treated control.[9]
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Resveratrol and Its Analogues: Anti-ageing Effects and Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects and Mechanisms of Resveratrol on Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vegavero.com [vegavero.com]
- 8. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Senescence Assay Millipore [sigmaaldrich.com]
Gnetifolin K and Sirtuin Activation: Exploring a Potential Connection
While Gnetifolin K, a stilbenoid found in the genus Gnetum, has been investigated for various biological activities, its direct role as a tool for studying sirtuin activation is not yet firmly established in the scientific literature. However, its structural similarity to resveratrol, a well-known sirtuin activator, suggests a potential for interaction. This document provides an overview of sirtuins, methods for studying their activation, and explores the currently limited and indirect evidence surrounding this compound's relationship with these important enzymes.
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, and inflammation. The most studied member, SIRT1, is a key regulator of metabolic pathways and has been implicated in lifespan extension in various organisms. The activation of sirtuins by small molecules is a significant area of research for the development of therapeutics against age-related diseases.
Limited Evidence for this compound as a Direct Sirtuin Activator
Current research provides limited direct evidence to support the use of this compound as a specific tool for studying sirtuin activation. One study on Gnetum gnemon seed extract, which contains a variety of resveratrol derivatives including this compound, showed beneficial effects on obesity in mice fed a high-fat diet, with a noted connection to SIRT1.[1] However, this study did not isolate the effects of this compound or provide quantitative data on its direct impact on SIRT1 activity.
Another computational study explored the potential of metabolites from Gnetum gnemon to act as anticancer agents through molecular docking.[2] This in silico analysis suggested that gnetol, a related compound, might interact with SIRT5, and gnetin C, a resveratrol dimer also present in the plant, could be an allosteric inhibitor of AKT1, a protein kinase involved in cell signaling.[2] It is important to note that these are computational predictions and do not represent experimental validation of direct sirtuin activation by this compound.
Due to the lack of direct experimental evidence and detailed studies, it is not currently possible to provide specific application notes and protocols for using this compound as a dedicated tool for sirtuin activation research. Further investigation is required to determine if this compound directly binds to and modulates sirtuin activity, and to quantify its potency and specificity.
General Protocols for Studying Sirtuin Activation
For researchers interested in investigating the potential effects of compounds like this compound on sirtuin activity, a variety of well-established in vitro and cell-based assays are available.
In Vitro Sirtuin Activity Assays
These assays typically utilize a purified recombinant sirtuin enzyme and a synthetic substrate peptide. The activity of the sirtuin is measured by detecting the product of the deacetylation reaction.
Table 1: Common In Vitro Sirtuin Activity Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Fluorogenic Assay | A fluorophore-quencher pair is attached to the acetylated lysine substrate. Deacetylation by the sirtuin allows for cleavage by a developing enzyme, releasing the fluorophore and generating a fluorescent signal. | High-throughput, commercially available kits. | Can be prone to artifacts from compound fluorescence. |
| Luminogenic Assay | The reaction product, nicotinamide (NAM), is converted to ATP, which is then used by luciferase to generate a light signal. | High sensitivity. | Can be affected by compounds that interfere with the coupled enzyme reactions. |
| HPLC-Based Assay | The deacetylated peptide product is separated from the acetylated substrate by high-performance liquid chromatography (HPLC) and quantified. | Highly accurate and can be used with native substrates. | Lower throughput, requires specialized equipment. |
| Mass Spectrometry-Based Assay | The change in mass of the substrate upon deacetylation is measured by mass spectrometry. | Highly specific and can be used with complex substrates. | Requires specialized equipment and expertise. |
Experimental Protocol: General Fluorogenic SIRT1 Activity Assay
This protocol provides a general framework. Specific details may vary depending on the commercial kit used.
-
Reagent Preparation:
-
Prepare assay buffer (typically Tris-based with NaCl and a reducing agent like DTT).
-
Reconstitute purified recombinant human SIRT1 enzyme to the desired concentration in assay buffer.
-
Prepare the acetylated fluorogenic peptide substrate and NAD+ solutions in assay buffer.
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations. A known SIRT1 activator (e.g., Resveratrol) should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the SIRT1 enzyme.
-
Add the test compound or control to the wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developing reagent containing a protease (e.g., trypsin) and a fluorescence quencher remover.
-
Incubate for a further period (e.g., 15-30 minutes) at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of SIRT1 activation relative to the vehicle control.
-
Plot the percentage of activation against the compound concentration to determine the EC50 (the concentration at which 50% of the maximum activation is observed).
-
Cell-Based Sirtuin Activity Assays
Cell-based assays measure the activity of sirtuins within a cellular context, providing a more physiologically relevant assessment.
Experimental Protocol: Western Blot Analysis of Sirtuin Substrate Acetylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) to approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., Resveratrol).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the acetylated form of a known sirtuin substrate (e.g., acetyl-p53, acetyl-PGC-1α).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the acetylated substrate to the total substrate and normalize to the loading control.
-
Compare the levels of substrate acetylation in the treated samples to the vehicle control. A decrease in acetylation indicates an increase in sirtuin activity.
-
Sirtuin Signaling Pathways
Sirtuins regulate a multitude of signaling pathways by deacetylating key protein targets. Understanding these pathways is crucial for interpreting the effects of potential sirtuin activators.
Caption: Potential SIRT1 signaling pathway.
Experimental Workflow for Assessing a Novel Sirtuin Activator
The following workflow outlines a logical progression of experiments to evaluate a novel compound, such as this compound, for its sirtuin-activating properties.
Caption: Workflow for evaluating a potential sirtuin activator.
Conclusion
While the structural similarities between this compound and resveratrol provide a rationale for investigating its effects on sirtuins, there is currently a lack of direct scientific evidence to support its use as a specific tool for studying sirtuin activation. Researchers interested in exploring this potential connection can utilize the established protocols for in vitro and cell-based sirtuin activity assays outlined in this document. Further research is necessary to elucidate the direct interactions, if any, between this compound and sirtuins and to determine its efficacy and specificity as a modulator of their activity.
References
In Vivo Experimental Framework for Gnetifolin K Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and conducting in vivo experimental studies to investigate the therapeutic potential of Gnetifolin K. The protocols outlined below are based on established methodologies for evaluating anti-cancer, neuroprotective, and anti-inflammatory effects in rodent models.
Anti-Cancer Efficacy Assessment in a Murine Xenograft Model
This protocol details an experimental setup to evaluate the anti-tumor activity of this compound in a colon cancer xenograft mouse model. This model is relevant for studying the effects of novel compounds on tumor growth, angiogenesis, and metastasis.
Experimental Protocol
1.1. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Justification: BALB/c mice are a commonly used inbred strain for xenograft studies due to their robust immune response and suitability for tumor implantation.
1.2. Cell Culture and Tumor Induction:
-
Cell Line: Colon-26 murine colon carcinoma cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 Colon-26 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.
1.3. This compound Administration:
-
Route of Administration: Oral gavage.
-
Dosage: Prepare two dose levels of this compound: 50 mg/kg and 100 mg/kg body weight. A vehicle control group (e.g., 0.5% carboxymethyl cellulose) should be included.
-
Treatment Schedule: Begin treatment when tumors reach a palpable size (approximately 50-100 mm³). Administer this compound or vehicle daily for 21 consecutive days.
1.4. Endpoint Analysis:
-
Tumor Growth: Measure tumor volume every three days using calipers (Volume = 0.5 × length × width²).
-
Angiogenesis: At the end of the study, excise tumors and analyze for microvessel density via immunohistochemical staining for CD31.
-
Metastasis: Examine the liver and lungs for the presence of metastatic nodules. Histological analysis can confirm the presence of tumor cells.
-
Toxicity: Monitor body weight and general health of the animals throughout the study.
Quantitative Data Summary
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Inhibition of Tumor Growth (%) | Microvessel Density (vessels/mm²) | Number of Liver Metastases |
| Vehicle Control | Data to be collected | - | Data to be collected | Data to be collected |
| This compound (50 mg/kg) | Data to be collected | Calculate | Data to be collected | Data to be collected |
| This compound (100 mg/kg) | Data to be collected | Calculate | Data to be collected | Data to be collected |
Experimental Workflow
Caption: Workflow for in vivo anti-cancer efficacy testing of this compound.
Neuroprotective Effects in a Rat Model of Ischemic Stroke
This protocol describes the evaluation of this compound's neuroprotective properties in a middle cerebral artery occlusion (MCAO) model in rats, a standard model for inducing focal cerebral ischemia.
Experimental Protocol
2.1. Animal Model:
-
Species: Male Sprague-Dawley rats, 250-300g.
-
Justification: Sprague-Dawley rats are frequently used in stroke research due to their consistent vascular anatomy and response to ischemic injury.
2.2. Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.
-
Maintain anesthesia with isoflurane during the surgical procedure.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
2.3. This compound Administration:
-
Route of Administration: Intravenous (i.v.) injection via the tail vein.
-
Dosage: Prepare this compound at concentrations of 2, 4, and 8 mg/kg body weight. A vehicle control group (e.g., saline) and a sham-operated group should be included.
-
Treatment Schedule: Administer a single dose of this compound at the onset of reperfusion.
2.4. Endpoint Analysis:
-
Neurological Deficit Score: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume: At 24 hours post-MCAO, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Brain Edema: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.
-
Oxidative Stress Markers: Analyze brain tissue homogenates for levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).
Quantitative Data Summary
| Treatment Group | Neurological Deficit Score (mean ± SD) | Infarct Volume (% of hemisphere) | Brain Water Content (%) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Sham | Data to be collected | 0 | Data to be collected | Data to be collected | Data to be collected |
| Vehicle Control | Data to be collected | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| This compound (2 mg/kg) | Data to be collected | Calculate reduction | Calculate reduction | Calculate reduction | Calculate increase |
| This compound (4 mg/kg) | Data to be collected | Calculate reduction | Calculate reduction | Calculate reduction | Calculate increase |
| This compound (8 mg/kg) | Data to be collected | Calculate reduction | Calculate reduction | Calculate reduction | Calculate increase |
Signaling Pathway of this compound in Neuroprotection
This compound is suggested to exert its neuroprotective effects by modulating key signaling pathways involved in cellular survival and inflammation. A proposed mechanism involves the activation of the Nrf2 pathway, a master regulator of antioxidant responses, and the inhibition of the pro-inflammatory NF-κB pathway.
Troubleshooting & Optimization
Technical Support Center: Gnetifolin K in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Gnetifolin K in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, a compound known for its low aqueous solubility.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in cell culture medium. | This compound has very low solubility in aqueous solutions (<1 mg/mL). The addition of a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution. | 1. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally between 0.1% and 0.5%, to minimize solvent-induced cytotoxicity.[1] 2. Direct Dilution: Add the required volume of your high-concentration this compound stock solution in DMSO directly to the pre-warmed cell culture medium with gentle vortexing or swirling.[1] 3. Stepwise Dilution: For higher final concentrations of this compound, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium (serum proteins can help stabilize the compound) and then add this intermediate dilution to the final volume of culture medium. |
| This compound appears to be inactive or shows inconsistent results. | - Degradation: The compound may have degraded due to improper storage. - Inaccurate Concentration: The actual concentration of the dissolved compound might be lower than calculated due to incomplete dissolution or precipitation. - Aggregation: The compound may be forming aggregates in the culture medium, reducing its bioavailability. | 1. Proper Storage: Store powdered this compound at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, store the stock solution at -80°C for up to 2 years.[1] 2. Ensure Complete Dissolution: Before diluting in media, ensure the this compound is fully dissolved in the DMSO stock. Gentle warming (to 37°C) and vortexing can aid dissolution.[2] 3. Visual Inspection: Before adding to cells, visually inspect the final diluted this compound solution for any signs of precipitation. If precipitation is observed, the experiment should be repeated with a lower final concentration. |
| Observed cytotoxicity at expected non-toxic concentrations. | - DMSO Toxicity: The final concentration of DMSO in the cell culture may be too high for the specific cell line being used. - Compound Precipitation: Precipitated this compound can be cytotoxic to cells. | 1. DMSO Control: Always include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO used to deliver this compound) to assess the effect of the solvent on your cells. 2. Determine DMSO Tolerance: If you are unsure about your cell line's tolerance to DMSO, perform a dose-response experiment with varying concentrations of DMSO to determine the highest non-toxic concentration. 3. Filter Sterilization: After diluting this compound in the cell culture medium, consider filtering the solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to the cells. |
| Difficulty dissolving the this compound powder. | The compound has inherently low solubility. | 1. Use an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for compounds with poor aqueous solubility. 2. Sonication: If the compound does not readily dissolve with vortexing, brief sonication of the stock solution tube in a water bath can help to break up powder clumps and enhance dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mM). You may need to gently warm the solution to 37°C and vortex to ensure complete dissolution. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[1] It is highly recommended to perform a vehicle control experiment to determine the effect of the chosen DMSO concentration on your specific cell line.
Q4: My this compound solution in media looks cloudy. What should I do?
A4: Cloudiness or visible precipitate indicates that the this compound has come out of solution. Do not proceed with treating your cells with this solution. The precipitation can lead to inaccurate dosing and potential cytotoxicity. You should remake the solution, ensuring that the final concentration of this compound and/or DMSO is lower.
Q5: How can I determine the solubility of this compound in my specific cell culture medium?
A5: To determine the solubility limit, you can prepare a series of dilutions of your this compound DMSO stock in your cell culture medium. After a short incubation period at 37°C, you can visually inspect for precipitation or measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cultured cells in multi-well plates or flasks
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to achieve a 10 µM final concentration in 1 mL of medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%).
-
Gently add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium in the well or flask.
-
Immediately and gently swirl the plate or flask to ensure even distribution of the compound.
-
Prepare a vehicle control by adding the same volume of DMSO without this compound to a separate well or flask.
-
Incubate the cells for the desired treatment period.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway
While the direct signaling pathway of this compound is still under investigation, a related compound, Gnetin C, has been shown to target the MTA1/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the MTA1/mTOR pathway by this compound, based on the activity of the related compound Gnetin C.
Experimental Workflow
The following diagram illustrates a typical workflow for testing the effects of this compound on cultured cells.
Caption: A generalized workflow for cell-based experiments involving this compound treatment.
References
Gnetifolin K Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Gnetifolin K in aqueous solutions. Given the limited direct stability data for this compound, this guide draws upon established knowledge of stilbenoids, a class of compounds to which this compound belongs, with a particular focus on the well-studied stilbenoid, resveratrol. Stilbenoids are known to be susceptible to degradation from factors such as pH, light, and oxidation.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color (e.g., turned yellow) after preparation. What could be the cause?
A1: Discoloration, particularly yellowing, of stilbenoid solutions is often an indication of degradation.[3] The primary causes for this are:
-
Oxidation: Stilbenoids are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, or the presence of metal ions. This can lead to the formation of quinone-type structures, which are often colored.[3][4]
-
Photodegradation: Exposure to UV or even visible light can induce chemical changes in stilbenoids, leading to the formation of degradation products that may be colored.[2][3][4]
Troubleshooting:
-
Prepare solutions fresh whenever possible.
-
Use degassed solvents to minimize dissolved oxygen.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Store solutions at low temperatures (e.g., 2-8 °C) to slow down degradation rates.
Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over a short period. What are the likely reasons?
A2: A rapid decrease in this compound concentration is likely due to its instability under your experimental conditions. Key factors influencing the stability of stilbenoids in aqueous solutions include:
-
pH of the Solution: Stilbenoids like resveratrol are generally more stable in acidic to neutral pH ranges.[5][6][7] In alkaline conditions (pH > 7), degradation can be significantly accelerated.[5][6]
-
Exposure to Light: Stilbenoids can undergo photoisomerization (e.g., trans to cis conversion) and photodegradation upon exposure to light, leading to a loss of the parent compound.[1][2]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[6]
-
Oxidation: As mentioned previously, oxidative degradation can lead to a loss of the active compound.
Troubleshooting:
-
Adjust the pH of your aqueous solution to be slightly acidic if your experimental design allows.
-
Minimize the exposure of your solution to light at all stages of your experiment.
-
Conduct experiments at controlled, and if possible, lower temperatures.
-
Consider the use of antioxidants, though their compatibility with your experimental system must be verified.
Q3: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A3: Poor aqueous solubility is a common characteristic of many stilbenoids.[8][9]
Troubleshooting:
-
Co-solvents: Consider the use of a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to aid dissolution before final dilution in your aqueous buffer.[5] Be mindful of the final concentration of the organic solvent and its potential impact on your experiment.
-
Solubilizing Agents: The use of cyclodextrins has been shown to improve the solubility and stability of stilbenoids like resveratrol.[10][11]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. However, as noted, increasing pH to improve solubility may negatively impact stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution | Poor aqueous solubility of this compound. | - Use a co-solvent (e.g., ethanol, DMSO) to prepare a stock solution before diluting in an aqueous buffer. - Consider using solubilizing agents like cyclodextrins.[10][11] |
| Loss of potency/activity | Degradation of this compound. | - Prepare solutions fresh. - Protect from light and oxygen. - Control pH and temperature. - Confirm the stability of this compound under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | - Standardize solution preparation and handling procedures. - Ensure consistent light exposure, temperature, and pH across all experiments. - Prepare a fresh stock solution for each set of experiments. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Characterize unknown peaks using techniques like LC-MS.[12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[14][15][16]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to expected rapid degradation. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of H₂O₂ (e.g., 3%). Incubate at room temperature and protect from light. Monitor the degradation over time by HPLC.
-
Thermal Degradation: Store a solid sample of this compound and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark. Analyze samples at various time points.
-
Photodegradation: Expose a solution of this compound to a light source in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and keep it under the same conditions. Analyze both samples at different time points.[17]
Analysis: Analyze all samples by a stability-indicating HPLC method. The appearance of new peaks and a decrease in the area of the this compound peak indicate degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (example):
-
A gradient of water (with 0.1% formic acid) and acetonitrile. The exact gradient program should be optimized.
Method Parameters (starting point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Based on the UV absorbance maximum of this compound.
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are crucial for demonstrating the specificity of the method.
Data Presentation
Table 1: Summary of Stilbenoid (Resveratrol) Stability under Different pH Conditions
| pH | Stability | Half-life (approximate) | Reference |
| 1.2 | Very Stable | > 90 days | [6] |
| < 6.8 | Stable | > 28 days | [6] |
| 7.4 | Unstable | < 3 days | [6] |
| 8.0 | Very Unstable | < 10 hours | [6] |
| 9.0 | Extremely Unstable | - | [5] |
| 10.0 | Extremely Unstable | < 5 minutes | [6] |
Table 2: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Light (UV/Visible) | Photoisomerization and photodegradation | Protect solutions from light using amber vials or by wrapping containers.[2] |
| Alkaline pH (>7) | Accelerated degradation | Maintain a neutral to slightly acidic pH if the experiment allows.[5][6] |
| Oxygen | Oxidative degradation | Use degassed solvents; prepare solutions fresh. |
| Elevated Temperature | Increased rate of degradation | Store solutions at low temperatures (2-8 °C). |
| Poor Aqueous Solubility | Precipitation, inaccurate concentration | Use co-solvents or solubilizing agents like cyclodextrins.[10][11] |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound stability.
References
- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 8. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve the solubility and stability of stilbene antioxidants: a comparative study between cyclodextrins and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Gnetifolin K
Welcome to the technical support center for the synthesis of Gnetifolin K. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges, particularly low yield, during the synthesis of this complex stilbenoid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions in a question-and-answer format.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?
A1: The synthesis of this compound and related stilbenolignans typically involves a key oxidative coupling step of resveratrol and isorhapontigenin monomers. This biomimetic approach, while elegant, is often the primary source of low yields. Factors to critically evaluate include:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are paramount. Common oxidants include potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) and horseradish peroxidase (HRP) with H₂O₂. Over-oxidation can lead to undesired side products and polymerization.
-
Reaction Conditions: Temperature, pH, and solvent composition can significantly influence the reaction's regio- and stereoselectivity, directly impacting the yield of the desired this compound isomer.
-
Purity of Starting Materials: Impurities in the resveratrol and isorhapontigenin starting materials can interfere with the oxidative coupling reaction, leading to a complex mixture of products and reduced yield.
Q2: I am observing a complex mixture of products after the oxidative coupling reaction, making purification difficult and reducing the isolated yield of this compound. How can I improve the selectivity of the reaction?
A2: The formation of multiple products is a common challenge in oxidative coupling reactions due to the generation of various radical intermediates. To enhance selectivity for this compound:
-
Enzymatic Catalysis: Employing enzymes like horseradish peroxidase can offer higher selectivity compared to chemical oxidants by providing a controlled reaction environment.
-
Controlled Addition of Reagents: Slow, dropwise addition of the oxidizing agent to the solution of the stilbene monomers can help maintain a low concentration of radical intermediates, favoring the desired coupling pathway over polymerization and side reactions.
-
Solvent System Optimization: The polarity and composition of the solvent system can influence the stability of the radical intermediates and the transition states leading to different products. Experimenting with different solvent mixtures (e.g., acetone/water, methanol/water) is recommended.
Q3: The purification of this compound from the reaction mixture is challenging, leading to significant product loss. What purification strategies are most effective?
A3: The structural similarity of the various dimeric and oligomeric side products to this compound makes purification by simple column chromatography difficult. Consider the following strategies:
-
Multi-step Chromatographic Purification: A combination of different chromatographic techniques can be effective. For instance, an initial separation on silica gel can be followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate the desired isomer.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a powerful technique for purifying the final product and removing amorphous side products.
Frequently Asked Questions (FAQs)
Q: What is the proposed biosynthetic pathway for this compound, and how does it inform the synthetic strategy?
A: this compound is believed to be formed in nature through the oxidative coupling of one molecule of resveratrol and one molecule of isorhapontigenin. This biomimetic approach is the foundation for most laboratory syntheses. Understanding the possible radical intermediates in this process can help in predicting potential side products and devising strategies to minimize their formation.
Q: Are there any specific analytical techniques recommended for monitoring the progress of the this compound synthesis?
A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is highly recommended for monitoring the reaction progress. This allows for the quantification of starting materials and the identification of this compound and major side products in the reaction mixture. Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.
Experimental Protocols
Key Experiment: Biomimetic Synthesis of this compound via Oxidative Coupling
This protocol is a generalized procedure based on the synthesis of related stilbenolignans. Optimization will be necessary.
Materials:
-
Resveratrol
-
Isorhapontigenin
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Sodium acetate
-
Acetone
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve equimolar amounts of resveratrol and isorhapontigenin in a mixture of acetone and water.
-
Add sodium acetate to the solution.
-
Slowly add a solution of potassium hexacyanoferrate(III) in water to the reaction mixture with vigorous stirring over a period of 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the starting materials are consumed, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate).
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the fraction containing this compound.
-
Further purification may be required using preparative HPLC.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low overall yield | Inefficient oxidative coupling | Optimize oxidant type and concentration. Consider enzymatic catalysis (HRP). |
| Poor reaction conditions | Systematically vary temperature, pH, and solvent system. | |
| Impure starting materials | Purify resveratrol and isorhapontigenin before use. | |
| Complex product mixture | Lack of reaction selectivity | Use slow addition of the oxidant. Employ enzymatic catalysts. |
| Polymerization | Lower the concentration of reactants. | |
| Significant product loss during purification | Co-elution of isomers and side products | Use a multi-step purification strategy (e.g., silica gel followed by prep-HPLC). |
| Product degradation on silica | Consider using a less acidic stationary phase or neutralizing the silica gel. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Troubleshooting Gnetifolin K HPLC peak tailing
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Gnetifolin K.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
In an ideal HPLC separation, the resulting chromatogram displays sharp, symmetrical, Gaussian peaks. Peak tailing is a common issue where a peak is asymmetrical, featuring a "tail" that extends from the peak apex to the right.[1] This distortion is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[2]
Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?
Peak tailing for phenolic compounds like this compound often results from secondary chemical interactions with the stationary phase.[2] The primary cause is typically the interaction of the compound's hydroxyl groups with active, residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] Other significant causes include column overload, a mismatch between the injection solvent and the mobile phase, and improper mobile phase pH.[2]
Q3: How can I quantitatively measure peak tailing?
Peak tailing is most commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Protocol for Calculating Tailing Factor (Tf):
-
In your chromatography data system (CDS), select the this compound peak.
-
Measure the peak width at 5% of the peak height (W₀.₀₅).
-
Measure the distance from the peak's leading edge to the peak maximum at 5% height (A).
-
Calculate the Tailing Factor using the formula: Tf = W₀.₀₅ / (2 * A) .[1]
| Tailing Factor (Tf) | Peak Shape | Interpretation |
| 1.0 | Symmetrical | Ideal |
| > 1.2 | Minor Tailing | Acceptable for some methods, but indicates potential issues. |
| > 1.5 | Significant Tailing | Problematic; negatively impacts resolution and integration.[3] |
| > 2.0 | Severe Tailing | Unacceptable for most quantitative analytical methods. |
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Step 1: Instrumental and Sample-Related Checks
Often, peak tailing can be resolved by addressing issues external to the column chemistry.
Q: Could my HPLC system be causing the peak tailing?
A: Yes, extra-column band broadening can contribute to peak distortion. This occurs when the analyte band spreads out in the tubing and connections between the injector and the detector.[5]
Troubleshooting Steps:
-
Check Connections: Ensure all fittings, especially between the column and the detector, are secure and properly seated to eliminate any dead volume.[6]
-
Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.12-0.17 mm) to connect the column to the detector.[1]
-
Detector Settings: Check that the detector's data acquisition rate (sampling rate) is appropriate for the peak width. A slow rate can distort the peak shape.
Q: Is it possible my sample preparation is the source of the problem?
A: Absolutely. The way the sample is prepared and injected is a frequent cause of peak shape issues, including tailing.
| Issue | Protocol for Diagnosis & Resolution |
| Sample Overload | Diagnosis: Inject a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10). If peak shape improves with dilution, the original sample was overloaded.[2] Resolution: Reduce the injection volume or dilute the sample so that the mass of this compound injected is within the column's linear capacity.[7] |
| Injection Solvent Mismatch | Diagnosis: Compare the composition of your sample solvent to the mobile phase. If the sample is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 90% Water / 10% Acetonitrile), this is likely the cause.[2][6] Resolution: Whenever possible, dissolve and dilute this compound in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[1] |
| Sample Matrix Effects | Diagnosis: If this compound is being analyzed in a complex matrix (e.g., plant extract, biological fluid), other components may interfere. Resolution: Implement a sample cleanup procedure, such as Solid Phase Extraction (SPE) or filtration, to remove interfering substances before injection.[3] |
Step 2: Mobile Phase and Column Chemistry Optimization
If instrumental and sample issues are ruled out, the next step is to investigate the chemical interactions between this compound, the mobile phase, and the stationary phase.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q: How does mobile phase pH affect the peak shape of this compound?
A: Mobile phase pH is critical. This compound is a phenolic compound, meaning it has acidic hydroxyl groups. The pH of the mobile phase dictates the ionization state of both this compound and the residual silanol groups on the silica-based column. At a mid-range pH (e.g., pH 4-7), silanol groups can become ionized (negatively charged), leading to strong, unwanted ionic interactions with any polar parts of the analyte molecule, causing significant tailing.[3][8]
Experimental Protocol for pH Optimization:
-
Prepare Buffered Mobile Phases: Prepare a series of identical mobile phases (e.g., Acetonitrile:Water) but buffer them at different pH values. A low pH is often effective for phenolic compounds. Start with pH 2.5, 3.0, and 3.5 using a suitable buffer like phosphate or formate.
-
Equilibrate the Column: For each new mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.
-
Inject this compound: Inject your standard under each pH condition and observe the tailing factor.
-
Analyze Results: The optimal pH should yield the most symmetrical peak (Tf closest to 1.0). For acidic/phenolic compounds, a low pH (~2.5-3.5) is typically best as it suppresses the ionization of silanol groups, minimizing secondary interactions.[1]
Caption: Interactions leading to this compound peak tailing.
Q: My peak is still tailing after pH adjustment. What should I try next?
A: If pH adjustment is insufficient, consider these other factors related to the column and mobile phase.
| Potential Cause | Key Indicators | Recommended Action |
| Column Contamination/Degradation | Peak shape has worsened over time; system backpressure has increased. | Perform a column flush. Reverse the column (if permitted by the manufacturer) and flush with a series of strong solvents. For a C18 column, a typical sequence is water, isopropanol, and then hexane, followed by a reversal of the sequence. Always re-equilibrate with your mobile phase before use. If performance does not improve, the column may need replacement.[7] |
| Inadequate Buffer Strength | Tailing persists even at optimal pH. | Increase the buffer concentration. A higher concentration (e.g., 25-50 mM) can more effectively mask residual silanol activity. |
| Wrong Column Chemistry | Persistent tailing for this compound across multiple methods. | Consider a column with a different chemistry. A modern, high-purity silica column with robust end-capping will have fewer active silanol sites. Alternatively, a column with a polar-embedded phase can provide alternative selectivity and potentially better peak shape for polar analytes.[1][4] |
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. support.waters.com [support.waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Optimizing G-Kompound Dosage for Animal Studies
Disclaimer: The following guide provides a general framework for optimizing the dosage of a novel compound, referred to here as "G-Kompound," for which specific in vivo data is not publicly available. This information is intended for researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the compound and the experimental model.
Frequently Asked Questions (FAQs)
Q1: I cannot find any published dosage information for G-Kompound in animal models. Where do I start?
A1: When working with a novel compound, the absence of prior in vivo data is common. The first step is to conduct a thorough literature review of compounds with similar chemical structures or biological activities. For G-Kompound, a stilbenoid, reviewing studies on other stilbenes like resveratrol or pterostilbene can provide a starting point for dose range finding. Subsequently, a dose-ranging study in a small cohort of animals is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range.
Q2: How do I determine the appropriate route of administration for G-Kompound?
A2: The route of administration depends on the compound's physicochemical properties (e.g., solubility, stability) and the intended therapeutic application. Common routes in animal studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). Information on the solubility of G-Kompound is crucial. For instance, if it is poorly soluble in aqueous solutions, formulation development will be necessary for IV administration. Preliminary in vitro studies on cell permeability can also offer insights into potential oral bioavailability.
Q3: What are the critical parameters to monitor during a dose-ranging study?
A3: During a dose-ranging study, it is crucial to monitor for signs of toxicity and efficacy. This includes:
-
Clinical Observations: Daily monitoring of animal well-being, including changes in weight, behavior, food and water intake, and any signs of distress.
-
Pharmacokinetic (PK) Analysis: Collection of blood samples at various time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) Markers: Measurement of biological markers related to the compound's expected activity. For an anti-inflammatory compound, this could include levels of inflammatory cytokines.
-
Gross Necropsy and Histopathology: Examination of major organs for any signs of toxicity at the end of the study.
Q4: How do I translate a dose from an in vitro study to an in vivo animal study?
A4: Direct translation of an in vitro effective concentration (e.g., IC50) to an in vivo dose is not straightforward. In vitro systems lack the complex physiological processes of a living organism. However, in vitro data is crucial for establishing a proof-of-concept and for guiding the dose selection for the first in vivo studies. The goal in vivo is to achieve and maintain a plasma concentration of the compound that is at or above the in vitro effective concentration for a desired period. Pharmacokinetic modeling can help in predicting the dose required to achieve this target concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High mortality or severe toxicity at the lowest dose tested. | The starting dose was too high. The compound may have a narrow therapeutic window. | Revise the starting dose downwards significantly. Consider a different route of administration that may reduce peak plasma concentrations (e.g., subcutaneous instead of intravenous). Ensure the formulation is not causing toxicity. |
| No observable effect at the highest dose tested. | The compound may have low bioavailability or rapid metabolism. The dose range may be too low. | Analyze pharmacokinetic data to determine if the compound is reaching the target tissue at sufficient concentrations. If bioavailability is low, consider formulation strategies or a different route of administration. If metabolism is rapid, more frequent dosing may be necessary. Test higher doses if no toxicity was observed. |
| High variability in response between animals. | Inconsistent administration of the compound. Genetic variability within the animal strain. | Ensure precise and consistent dosing technique. Increase the number of animals per group to improve statistical power. |
| Precipitation of the compound upon administration. | Poor solubility of the compound in the vehicle. | Re-evaluate the formulation. Test different vehicles or solubilizing agents. For intravenous administration, ensure the compound remains soluble upon dilution in blood. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Compound Preparation: Prepare G-Kompound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) administered via the chosen route (e.g., intraperitoneal).
-
Use a cohort of 3 mice per dose group.
-
Administer a single dose and monitor animals for 7-14 days.
-
Observe for clinical signs of toxicity, including weight loss, behavioral changes, and mortality.
-
Increase the dose in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg) until signs of toxicity are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss).
-
Data Collection: Record daily clinical observations, body weights, and any adverse events. Perform gross necropsy at the end of the study to examine major organs.
Protocol 2: Preliminary Efficacy Study in a Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats
-
Animal Model: Male Sprague-Dawley rats, 200-250g.
-
Acclimatization: Acclimate animals for at least one week before the experiment.
-
Experimental Groups (n=6 per group):
-
Vehicle Control
-
LPS + Vehicle
-
LPS + G-Kompound (low dose, e.g., 10 mg/kg)
-
LPS + G-Kompound (high dose, e.g., 50 mg/kg)
-
LPS + Dexamethasone (positive control, e.g., 1 mg/kg)
-
-
Procedure:
-
Administer G-Kompound or vehicle one hour before LPS challenge.
-
Induce inflammation by injecting LPS (e.g., 1 mg/kg, IP).
-
Collect blood samples at 2, 6, and 24 hours post-LPS injection.
-
-
Endpoint Analysis:
-
Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Monitor body temperature and clinical signs of inflammation.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging and Toxicity Data for G-Kompound in Mice
| Dose (mg/kg, IP) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
| Vehicle | 3 | 0/3 | +5% | None |
| 10 | 3 | 0/3 | +4% | None |
| 30 | 3 | 0/3 | -2% | Mild lethargy on Day 1 |
| 100 | 3 | 1/3 | -15% | Severe lethargy, ruffled fur |
| 300 | 3 | 3/3 | - | - |
Table 2: Hypothetical Pharmacokinetic Parameters of G-Kompound in Rats after a Single 20 mg/kg IP Dose
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 0.5 |
| AUC (0-t) (ng*h/mL) | 4500 |
| t1/2 (h) | 2.5 |
| Bioavailability (%) | 40 |
Visualizations
Caption: Experimental workflow for novel compound dosage optimization.
Caption: Hypothetical signaling pathway for G-Kompound's anti-inflammatory action.
How to prevent Gnetifolin K degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Gnetifolin K during extraction from its natural sources, primarily Gnetum gnemon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a resveratrol dimer, a type of stilbenoid, found in the seeds of Gnetum gnemon. Like many polyphenolic compounds, stilbenoids can be susceptible to degradation under various physical and chemical conditions encountered during extraction processes. This degradation can lead to reduced yield and the formation of impurities, potentially affecting the accuracy of research results and the efficacy and safety of derived products.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors contributing to the degradation of stilbenoids, and likely this compound, include:
-
Enzymatic Degradation: Plant tissues contain enzymes such as polyphenol oxidases (PPOs) and peroxidases that can degrade polyphenols upon cell lysis during extraction.[1][2]
-
Temperature: High temperatures used during certain extraction methods can accelerate the degradation of heat-labile compounds like stilbenoids.[2][3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of stilbenoids.[3][4]
-
pH: The pH of the extraction solvent can significantly influence the stability of phenolic compounds.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of polyphenols.
Q3: What are the visible signs of this compound degradation in an extract?
While specific visual cues for this compound degradation are not extensively documented, general indicators for polyphenol degradation include a change in the color of the extract (e.g., browning) and the appearance of precipitates. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the this compound peak and the emergence of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Pre-treatment of Plant Material: Immediately freeze-dry or freeze the Gnetum gnemon seeds upon collection. Alternatively, blanching the plant material before extraction can deactivate enzymes.[5] 2. Use of Enzyme Inhibitors: Incorporate antioxidants like ascorbic acid or sodium metabisulfite into the extraction solvent. | Fresh plant material contains active enzymes that can degrade this compound once the cells are disrupted. Drying, freezing, or blanching inactivates these enzymes.[5] Antioxidants can inhibit the activity of oxidative enzymes. |
| Thermal Degradation | 1. Optimize Extraction Temperature: Employ extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with temperature control. For conventional solvent extraction, maintain the temperature below 50°C.[5] 2. Minimize Extraction Time: Reduce the duration of exposure to elevated temperatures. | High temperatures can accelerate the chemical breakdown of stilbenoids.[2] Prolonged exposure increases the extent of degradation. |
| Improper Solvent Selection | 1. Solvent Optimization: Use a hydroalcoholic solvent, such as a mixture of ethanol and water (e.g., 50-80% ethanol).[6] 2. Solvent Polarity: The choice of solvent should match the polarity of this compound for efficient extraction. | The solubility of stilbenoids is often optimal in aqueous organic solvents.[7] Using a solvent with appropriate polarity maximizes the extraction yield while potentially minimizing the co-extraction of interfering substances. |
Issue 2: Presence of Unknown Peaks in HPLC Chromatogram Indicating Degradation Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Light Protection: Conduct the entire extraction process in a dark room or using amber-colored glassware. Wrap extraction vessels and collection tubes with aluminum foil.[3][4] 2. Storage in the Dark: Store the final extract in amber vials or in a light-proof container.[3][4] | Stilbenoids are known to be sensitive to light, which can cause isomerization or degradation.[3][4] |
| Oxidative Degradation | 1. Inert Atmosphere: Purge the extraction vessel with an inert gas like nitrogen or argon to displace oxygen. 2. Use of Antioxidants: Add antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) to the extraction solvent. | Oxygen can react with phenolic compounds, leading to their degradation. Stilbenoids, in particular, possess antioxidant properties and are thus susceptible to oxidation themselves.[8] |
| pH-related Degradation | 1. pH Control: Buffer the extraction solvent to a slightly acidic or neutral pH. The optimal pH should be determined empirically for this compound. | The stability of polyphenols can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic or other degradation reactions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Hypothetical)
This protocol is a general guideline based on methods for related stilbenoids and should be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate this compound from potential degradation products.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Stilbenoids typically have a UV absorbance maximum around 300-330 nm. The optimal wavelength for this compound should be determined using a photodiode array (PDA) detector.
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Protocol 2: Forced Degradation Study for this compound
To understand the degradation pathways, a forced degradation study should be performed on a purified this compound standard.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3-30% hydrogen peroxide and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.
Samples from each stress condition should be analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.
Data Presentation
Table 1: Stability of Stilbenoids in Grape Stem Extract Under Different Storage Conditions (Data adapted from a study on related compounds)
This table illustrates the percentage of resveratrol and viniferin remaining in a grape stem extract after six months of storage under different temperature and light conditions. This data suggests that lower temperatures and protection from light are crucial for preserving stilbenoids.[3][4]
| Compound | Storage Condition | % Remaining after 6 months |
| Resveratrol | 25°C - Amber Vial | ~70% |
| 25°C - Transparent Vial | < 50% | |
| 40°C - Amber Vial | < 40% | |
| 40°C - Transparent Vial | < 20% | |
| Viniferin | 25°C - Amber Vial | ~80% |
| 25°C - Transparent Vial | < 60% | |
| 40°C - Amber Vial | < 50% | |
| 40°C - Transparent Vial | < 30% |
Note: This data is for resveratrol and viniferin from grape stems and serves as an illustrative example. Specific stability data for this compound from Gnetum gnemon may vary.
Visualizations
Diagram 1: Potential Degradation Pathways for this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Diagram 2: Recommended Workflow for this compound Extraction to Minimize Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Extraction Conditions on the Phenolic Composition and Antioxidant Capacity of Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. mdpi.com [mdpi.com]
Cell viability problems with high concentrations of Gnetifolin K
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of Gnetifolin K.
Troubleshooting Guide
Question: My cells are showing decreased viability after treatment with high concentrations of this compound. What could be the cause and how can I troubleshoot this?
Answer: Decreased cell viability at high concentrations of this compound is likely due to the induction of cytotoxic mechanisms. This compound, a resveratrol dimer similar to Gnetin C, can trigger apoptosis (programmed cell death), cell cycle arrest, or other forms of cell death in a dose-dependent manner.[1][2][3]
Here is a step-by-step guide to troubleshoot this issue:
1. Confirm the Observation:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value (the concentration at which 50% of the cells are non-viable) of this compound in your specific cell line. This will help you identify the concentration range that is cytotoxic.
-
Time-Course Experiment: Assess cell viability at different time points after treatment to understand the kinetics of the cytotoxic effect.
2. Investigate the Mechanism of Cell Death:
-
Apoptosis: High concentrations of this compound may induce apoptosis. This can be investigated using assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-8.
-
Western Blot Analysis: To detect changes in the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved PARP.[4]
-
-
Cell Cycle Arrest: this compound might be causing the cells to arrest at a specific phase of the cell cycle, preventing proliferation and eventually leading to cell death.[4][5][6] This can be analyzed by:
-
Flow Cytometry with Propidium Iodide (PI) Staining: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
-
Reactive Oxygen Species (ROS) Production: Some phytochemicals can induce the production of ROS, leading to oxidative stress and cell death.[7][8] You can measure ROS levels using fluorescent probes like DCFDA.
3. Optimize Experimental Conditions:
-
Concentration: Based on your dose-response curve, use a lower concentration of this compound that achieves the desired biological effect without causing excessive cell death.
-
Treatment Duration: Shorten the incubation time to minimize cytotoxicity.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed cytotoxicity by including a vehicle-only control.
The following experimental workflow can guide your troubleshooting process:
Figure 1: Experimental workflow for troubleshooting cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound?
Q2: How does this compound induce apoptosis?
Based on studies of the related compound Gnetin C and other stilbenoids, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This can involve:
-
Modulation of Bcl-2 family proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[4][9]
-
Mitochondrial membrane depolarization: Leading to the release of cytochrome c into the cytoplasm.
-
Caspase activation: Triggering a cascade of caspase activation (e.g., caspase-9 and caspase-3), which ultimately leads to the execution of apoptosis.[4][10]
The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis:
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nerve growth factor induces cell cycle arrest of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Gnetifolin K Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gnetifolin K in neuroprotection assays.
Troubleshooting Guides
This section addresses common issues encountered during in vitro neuroprotection experiments with this compound.
Question: Why am I observing inconsistent cell viability results with this compound treatment?
Answer: Inconsistent cell viability readings in assays like MTT or LDH are a frequent challenge. Several factors related to this compound and the assay itself can contribute to this variability.
-
This compound Solubility and Stability:
-
Solubility: this compound, like many polyphenolic compounds, may have limited solubility in aqueous solutions. It is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. If the final concentration of DMSO in the cell culture medium is too high (typically >0.5%), it can be toxic to neuronal cells and confound your results.[1] Conversely, if the compound precipitates out of solution upon dilution in the media, the effective concentration will be lower and variable.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration is consistent across all wells and ideally below 0.1% to minimize solvent-induced cytotoxicity.[1] Visually inspect for any precipitation after dilution.
-
-
Stability: The stability of this compound in cell culture medium at 37°C over the course of your experiment can also affect results. Degradation of the compound would lead to a decrease in its protective effect over time.
-
-
Assay-Specific Issues:
-
MTT Assay Interference: The MTT assay measures mitochondrial reductase activity, which is an indirect measure of cell viability. Some compounds can interfere with the MTT reagent itself or alter cellular metabolism, leading to inaccurate estimations of viability.[2]
-
Recommendation: Run a control with this compound in cell-free medium to check for direct reduction of the MTT reagent. It is also advisable to confirm key findings with an alternative viability assay, such as the LDH assay, which measures membrane integrity.
-
-
LDH Assay Variability: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells. Incomplete cell lysis in the "maximum LDH release" control wells will lead to an underestimation of cytotoxicity and can skew the calculated neuroprotection.
-
Recommendation: Ensure complete lysis of control wells by vigorous pipetting or freeze-thaw cycles. Also, be mindful that serum in the culture medium can contain LDH, contributing to background signal.[3]
-
-
Question: My Western blot results for Akt or CREB phosphorylation after this compound treatment are not consistent. What could be the cause?
Answer: Inconsistent phosphorylation signals in Western blotting can be frustrating. Here are some potential causes and troubleshooting steps:
-
Timing of Treatment and Lysis: The phosphorylation of signaling proteins like Akt and CREB is often a transient event. The timing of this compound treatment and the subsequent cell lysis is critical.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for detecting peak phosphorylation of Akt and CREB in your specific cell model.
-
-
Protein Extraction and Handling: Inefficient protein extraction, phosphatase activity during lysis, and repeated freeze-thaw cycles of lysates can all lead to a loss of phosphorylation signal.
-
Recommendation: Use a lysis buffer containing phosphatase inhibitors. Aliquot cell lysates after the initial extraction to avoid multiple freeze-thaw cycles.
-
-
Western Blotting Technique: Issues with protein transfer, antibody concentrations, and washing steps can all contribute to variability.
-
Recommendation: Confirm efficient protein transfer by staining the membrane with Ponceau S. Optimize primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. Ensure consistent and thorough washing steps to minimize background.
-
Frequently Asked Questions (FAQs)
What is the recommended concentration range for this compound in neuroprotection assays?
The optimal concentration of this compound can vary depending on the cell type and the nature of the neurotoxic insult. Based on studies with similar compounds and general neuroprotective agents in cell lines like SH-SY5Y, a starting concentration range of 1-20 µM is often used for initial screening.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
What is a suitable solvent for this compound and what is the maximum permissible concentration in cell culture?
This compound is typically dissolved in DMSO. Most neuronal cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to avoid solvent-induced effects on cell viability and signaling pathways.[1] Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments.
What are some common neurotoxic insults used to model neurodegeneration in vitro for testing this compound?
Commonly used neurotoxic insults include:
-
Glutamate or NMDA: To model excitotoxicity, which is implicated in stroke and other neurodegenerative diseases.[4][5][6]
-
Hydrogen peroxide (H₂O₂): To induce oxidative stress.
-
6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.
-
Amyloid-beta (Aβ) peptides: To model Alzheimer's disease.
The choice of neurotoxin should align with the specific hypothesis being tested.
What are the known signaling pathways involved in the neuroprotective effects of this compound?
While the precise mechanisms of this compound are still under investigation, many polyphenolic compounds exert their neuroprotective effects through the activation of pro-survival signaling pathways. A key pathway implicated in neuroprotection is the PI3K/Akt pathway , which in turn can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein) .[7][8][9] Activated CREB promotes the expression of genes involved in neuronal survival and plasticity.
Quantitative Data Summary
| Parameter | Cell Line | Neurotoxin | This compound Concentration Range | Assay | Reference |
| Neuroprotection | SH-SY5Y | Hydrogen Peroxide | 1-10 µM (Ugonin K, a similar flavonoid) | MTT | [10] |
| Neuroprotection | Primary Cortical Neurons | Glutamate | 10-100 µM (General Neuroprotectants) | LDH | [5] |
| Signaling | SH-SY5Y | - | 5 µM (YS-5-23, a novel compound) | Western Blot (p-Akt, p-CREB) | [11] |
Note: Data specific to this compound is limited in publicly available literature. The table provides examples from studies on similar compounds or general neuroprotective agents to guide experimental design.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-2 hours).
-
Neurotoxin Addition: Add the neurotoxic insult (e.g., glutamate, H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation with the neurotoxin, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30-60 minutes).[2][4]
-
Stop Reaction and Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[2][4]
-
Controls: Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3]
Western Blot for Akt and CREB Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-CREB, and total CREB overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for assessing this compound neuroprotection.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astaxanthin Protection against Neuronal Excitotoxicity via Glutamate Receptor Inhibition and Improvement of Mitochondrial Function [mdpi.com]
- 4. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolactin-induced neuroprotection against glutamate excitotoxicity is mediated by the reduction of [Ca2+]i overload and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The initiator of neuroexcitotoxicity and ferroptosis in ischemic stroke: Glutamate accumulation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Nerve growth factor (NGF) regulates activity of nuclear factor of activated T-cells (NFAT) in neurons via the phosphatidylinositol 3-kinase (PI3K)-Akt-glycogen synthase kinase 3β (GSK3β) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-temperature pausing of cultivated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Neuroprotective potential of Marsilea quadrifolia Linn against monosodium glutamate-induced excitotoxicity in rats [frontiersin.org]
- 12. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetifolin K Technical Support Center: Troubleshooting Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the batch-to-batch variability of Gnetifolin K. Our aim is to equip researchers with the knowledge to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a stilbenoid, a class of natural phenolic compounds. It is found in various plants of the Gnetum genus, such as Gnetum parvifolium. Stilbenoids, including this compound, are of significant interest to the scientific community due to their wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability of this compound, like many natural product extracts, can be attributed to several factors:
-
Raw Material Sourcing: The geographical location, climate, soil conditions, and harvest time of the Gnetum plant source can significantly impact the concentration and profile of phytochemicals, including this compound.
-
Post-Harvest Handling: Storage conditions and duration of the plant material prior to extraction can lead to degradation or alteration of the active compounds.
-
Extraction and Purification Processes: The choice of solvents, extraction method (e.g., maceration, sonication, heating), and purification techniques can influence the yield and purity of the final this compound product. Even minor deviations in these processes can lead to significant differences between batches.
-
Chemical Instability: this compound, as a stilbenoid, may be sensitive to light, heat, and pH changes, which can lead to degradation or isomerization (conversion to a different structural form) during processing and storage.
Q3: How can I assess the quality and consistency of my this compound batches?
A multi-pronged approach is recommended for quality control:
-
Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection can generate a chemical "fingerprint" of your extract. Comparing the fingerprints of different batches allows for a visual assessment of their chemical similarity.
-
Quantification of this compound: A validated analytical method, such as HPLC-UV, should be used to accurately determine the concentration of this compound in each batch.
-
Purity Assessment: The percentage purity of this compound should be determined to ensure that impurities are not contributing to variability in biological assays.
-
Biological Activity Assay: A standardized in vitro bioassay relevant to the intended research (e.g., an anti-inflammatory or cytotoxicity assay) should be performed to confirm consistent biological potency across batches.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity in Experiments
You observe that different batches of this compound produce varying effects in your biological assays, despite using the same concentration based on weight.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Purity of Batches | 1. Quantify Purity: Use a validated HPLC-UV method to determine the exact percentage of this compound in each batch. 2. Normalize Concentration: Prepare experimental solutions based on the quantified purity of this compound, not just the total weight of the extract. |
| Presence of Interfering Compounds | 1. Analyze Chromatographic Profile: Carefully examine the HPLC chromatograms for the presence of significant impurity peaks that differ between batches. 2. Purification: If significant impurities are present, consider an additional purification step, such as preparative HPLC or column chromatography. |
| Degradation of this compound | 1. Check Storage Conditions: Ensure this compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Assess Stability: Perform a simple stability test by analyzing a sample by HPLC-UV immediately after preparation and then again after the duration of your experiment to check for degradation. |
| Trans-Cis Isomerization | 1. Protect from Light: Stilbenoids can undergo isomerization when exposed to light. Handle samples in amber vials and minimize exposure to direct light. 2. Analytical Confirmation: Use an HPLC method capable of separating the trans and cis isomers to determine if isomerization has occurred. |
Troubleshooting Workflow for Inconsistent Biological Activity
Gnetifolin K In Vivo Research: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective delivery of Gnetifolin K for in vivo research. Due to its classification as a stilbenoid, this compound is anticipated to have low oral bioavailability, making direct administration methods such as intravenous or intraperitoneal injections preferable for achieving consistent systemic exposure in preclinical models. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodent models?
A1: For initial in vivo studies aiming for consistent systemic exposure, intravenous (IV) or intraperitoneal (IP) administration is recommended. Stilbenoids like this compound often exhibit low oral bioavailability due to rapid metabolism in the gut and liver. A study on the related compound gnetol demonstrated an oral bioavailability of only 6% in rats.[1]
Q2: What are suitable vehicles for dissolving this compound for in vivo injections?
A2: this compound is poorly soluble in aqueous solutions. Therefore, a co-solvent system is necessary. The choice of vehicle should balance solubility with potential toxicity. Below are some starting formulations. It is crucial to perform a small-scale solubility test with your specific batch of this compound and to administer a vehicle-only control group in your experiments.
Q3: Are there any known signaling pathways activated by this compound?
A3: While specific in vivo studies on this compound's signaling are limited, as a polyphenol, it is likely to modulate pathways involved in inflammation and oxidative stress. Key pathways to investigate include the NF-κB and Nrf2 signaling cascades. Polyphenols are known to inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression, and to activate the Nrf2 pathway, which controls the expression of antioxidant and cytoprotective genes.[2][3][4][5]
Q4: What are the potential challenges with oral administration of this compound?
A4: The primary challenge is low and variable oral bioavailability, as is common with stilbenoids.[1] This can lead to inconsistent plasma concentrations and difficulty in establishing a clear dose-response relationship. If oral administration is necessary, formulation strategies such as complexation with cyclodextrins or nanoformulations may be required to enhance absorption. For less stressful oral dosing in chronic studies, consider formulating the compound in a palatable food or liquid that the animals will voluntarily consume.[6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during preparation or before injection. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- The components of the co-solvent system were not mixed in the correct order. | - Perform a solubility test to determine the maximum soluble concentration.- Gently warm the solution and maintain its temperature until injection.- Always add the components of the co-solvent system in the order specified in the protocol (e.g., dissolve this compound in DMSO first before adding other components).- Consider using a different vehicle composition with a higher solubilizing capacity. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy, seizures). | - The vehicle itself is causing toxicity at the administered volume.- The injection was performed too quickly.- The pH or osmolality of the formulation is not suitable for the route of administration. | - Review the toxicity data for the chosen vehicle and ensure the administered volume is within the recommended limits.- Administer the injection slowly over a consistent period.- Check the pH of the final formulation and adjust to a physiological range (pH 7.2-7.4) if necessary.- Ensure the formulation is iso-osmotic, especially for IV injections. |
| Inconsistent or no observable effect at the expected therapeutic dose. | - Poor bioavailability due to the route of administration (especially oral).- Rapid metabolism and clearance of this compound.- The dose is too low. | - Switch to an IV or IP administration route.- Increase the dosing frequency based on the expected half-life of the compound.- Perform a dose-response study to determine the optimal therapeutic dose.- Analyze plasma samples to determine the pharmacokinetic profile of this compound in your model. |
| Inflammation or irritation at the injection site (for IP or subcutaneous routes). | - The vehicle (e.g., high concentration of DMSO or ethanol) is causing local tissue irritation.- The pH of the formulation is too high or too low. | - Reduce the concentration of organic solvents in the vehicle if possible.- Ensure the pH of the formulation is close to neutral.- Alternate injection sites if multiple injections are required. |
Quantitative Data Summary
Table 1: Recommended Maximum Volumes for Single Injections in Mice
| Route | Maximum Volume |
| Intravenous (IV) | 10 mL/kg |
| Intraperitoneal (IP) | 20 mL/kg |
| Oral (Gavage) | 10 mL/kg |
Note: These are general guidelines. The tolerability of specific vehicles may vary.
Table 2: Toxicity of Common Vehicles for Intraperitoneal Administration in Mice [10]
| Vehicle | LD50 (Lethal Dose, 50%) | ED0 (Highest Dose with No Effect) |
| 100% Ethanol | 1.87 g/kg | 0.20 g/kg |
| 100% Polyethylene Glycol-200 | 8.6 g/kg | 1.0 g/kg |
| 100% Propylene Glycol | 15.5 g/kg | 1.0 g/kg |
| 100% Dimethyl Sulfoxide (DMSO) | 13.7 g/kg | 3.1 g/kg |
| Isotonic Saline Solution | > 80 mL/kg | 80 mL/kg |
Note: The use of 100% organic solvents is generally not recommended. These should be diluted to the lowest effective concentration.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol provides a starting point for formulating this compound. The final concentrations of organic solvents should be kept as low as possible while maintaining solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-volume conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the final desired concentration of this compound and the total volume to be injected per animal.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL. Gentle warming or sonication may be required to fully dissolve the compound.
-
Prepare the final injection vehicle. A common co-solvent system is a mixture of DMSO, PEG400, and saline. A starting formulation could be:
-
10% DMSO
-
40% PEG400
-
50% Saline (or PBS)
-
-
Prepare the final this compound solution. Slowly add the PEG400 to the this compound stock solution in DMSO while vortexing. Then, slowly add the saline or PBS to the mixture while vortexing to reach the final desired concentration of this compound and vehicle components.
-
Inspect the final solution. The final solution should be clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG400 or decreasing the final concentration of this compound).
-
Administer the solution to the animals immediately after preparation.
Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles with 1 mL syringes
-
Alcohol swabs
Procedure:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins.
-
Place the mouse in a restrainer with the tail exposed.
-
Swab the tail with an alcohol pad to clean the injection site and improve visualization of the veins.
-
Position the needle with the bevel up at a shallow angle to the tail vein.
-
Insert the needle into the vein. A small flash of blood in the needle hub may indicate successful entry.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
25-27 gauge needles with 1 mL syringes
-
Alcohol swabs
Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with an alcohol swab.
-
Insert the needle with the bevel up at a 30-45 degree angle into the peritoneal cavity. Avoid inserting the needle too deeply to prevent puncture of internal organs.
-
Aspirate briefly to ensure no blood or fluid is drawn into the syringe.
-
Inject the this compound solution at a steady rate.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. Preclinical Pharmacokinetics and Pharmacodynamics and Content Analysis of Gnetol in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 9. nal.usda.gov [nal.usda.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Gnetifolin K In Vitro Applications
This technical support center provides guidance for researchers and drug development professionals on the optimization of Gnetifolin K treatment duration in vitro. The information is curated to address common challenges and provide clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: As there is limited specific data for this compound, a good starting point is to perform a dose-response experiment. Based on studies of related stilbenoids, a broad range of concentrations from 1 µM to 100 µM is recommended for initial screening. It is crucial to determine the IC50 value for your specific cell line and experimental endpoint.
Q2: What is the optimal solvent for dissolving this compound for in vitro studies?
A2: this compound, like many other stilbenoids, is often soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice. It is critical to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in cell culture medium?
A3: The stability of stilbenoids in cell culture medium can vary. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. To assess stability in your specific experimental conditions, you can incubate this compound in the medium for various durations (e.g., 24, 48, 72 hours) and then measure its concentration or biological activity.
Q4: How do I determine the optimal treatment duration for this compound in my experiments?
A4: The optimal treatment duration is dependent on the cell type and the biological question being investigated. A time-course experiment is essential. You should assess your endpoint of interest (e.g., cell viability, apoptosis, protein expression) at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the time at which the maximal or desired effect is observed.
Q5: Can this compound interfere with common cell-based assays?
A5: Plant-derived compounds can sometimes interfere with assay components. For example, some compounds can directly react with MTT reagent, leading to false-positive results in viability assays. It is recommended to include proper controls, such as a cell-free assay with this compound and the assay reagents, to check for any direct interference.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Incomplete dissolution of this compound.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Vigorously vortex the this compound stock solution before diluting.- Use calibrated pipettes and proper pipetting techniques. |
| No observable effect of this compound treatment. | - this compound concentration is too low.- Treatment duration is too short.- Compound instability.- Cell line is resistant. | - Perform a dose-response experiment with a wider concentration range.- Extend the treatment duration in a time-course experiment.- Prepare fresh this compound solutions for each experiment.- Try a different cell line or a positive control to ensure assay validity. |
| High background signal in assays. | - this compound autofluorescence (if using fluorescent assays).- Interference with assay reagents. | - Measure the fluorescence of this compound alone at the assay wavelength and subtract the background.- Run cell-free controls to check for direct interactions between this compound and assay components. |
| Unexpected cytotoxicity at low concentrations. | - DMSO concentration is too high.- Contamination of this compound stock. | - Ensure the final DMSO concentration is below 0.5%.- Use a fresh, high-purity stock of this compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not lead to over-confluence at the final time point.
-
Treatment: Treat the cells with a predetermined concentration of this compound (e.g., the IC50 value determined from the MTT assay).
-
Time Points: At various time points (e.g., 6, 12, 24, 48 hours), harvest the cells by trypsinization.
-
Apoptosis Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Plot the percentage of apoptotic cells at each time point to determine the optimal duration for apoptosis induction.
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for in vitro experiments.
Technical Support Center: Mitigating Gnetifolin K Toxicity in Primary Neuron Cultures
Disclaimer: As of October 2025, there is a lack of specific published data on the neurotoxic effects of Gnetifolin K in primary neuron cultures. The following troubleshooting guide and FAQs are based on the known biological activities of related stilbenoid compounds and general principles of neurotoxicity. This information is intended to be a hypothetical framework to guide researchers in troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound toxicity in primary neurons?
While specific data for this compound is unavailable, high concentrations of related stilbenoids can induce toxicity through several potential mechanisms:
-
Oxidative Stress: At high concentrations, phenolic compounds like stilbenoids can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain can lead to decreased ATP production and the release of pro-apoptotic factors.
-
Apoptosis Induction: Activation of caspase cascades and other pro-apoptotic signaling pathways can lead to programmed cell death.
-
Receptor-Mediated Effects: Off-target effects on neuronal receptors could lead to excitotoxicity or other adverse signaling events.
Q2: My primary neurons show increased cell death after this compound treatment. How can I confirm the mode of cell death?
To determine if the observed cell death is due to apoptosis or necrosis, you can perform the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry or fluorescence microscopy-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Q3: I am observing morphological changes in my neurons, such as neurite blebbing and retraction, after this compound treatment. What could be the cause?
These morphological changes are often early indicators of neuronal stress and toxicity. Potential causes include:
-
Cytoskeletal Disruption: this compound, like other stilbenoids, may interfere with microtubule or actin dynamics, leading to instability of neurites.
-
Ion Imbalance: Disruption of ion channel function can lead to osmotic stress and subsequent morphological changes.
-
Early Apoptotic Events: Neurite retraction can be an early sign of the initiation of the apoptotic cascade.
Troubleshooting Guides
Issue 1: High Levels of Neuronal Death Observed with this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response curve to determine the EC50 (or IC50 for toxicity). Test a range of concentrations from low nanomolar to high micromolar. | Identification of a non-toxic working concentration range for your specific primary neuron culture. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve this compound. | No significant cell death in the vehicle control group compared to the untreated control. |
| Contamination of the compound or culture. | Ensure the this compound stock is pure and sterile-filtered. Check cultures for signs of bacterial or fungal contamination. | Reduced cell death with a new, pure batch of this compound and in uncontaminated cultures. |
Hypothetical Dose-Response Data for this compound
| This compound (µM) | Neuronal Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 80 |
| 50 | 45 |
| 100 | 15 |
Issue 2: Sub-lethal Toxicity Observed (e.g., reduced neurite outgrowth, altered firing patterns)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Disruption of neurotrophic factor signaling. | Co-treat with neurotrophic factors such as BDNF or GDNF. | Partial or complete rescue of the observed phenotype. |
| Increased oxidative stress. | Co-treat with an antioxidant, such as N-acetylcysteine (NAC). | Reduction in markers of oxidative stress (e.g., ROS levels) and improvement in neuronal health. |
| Alteration in synaptic protein expression. | Perform Western blotting or immunocytochemistry for key synaptic markers (e.g., synaptophysin, PSD-95). | Identification of specific synaptic components affected by this compound. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Plate Primary Neurons: Plate primary cortical or hippocampal neurons in a 96-well plate at a suitable density and culture for the desired number of days.
-
Treat with this compound: Prepare serial dilutions of this compound in your culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle controls.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Plate and Treat Neurons: Follow steps 1-3 from Protocol 1.
-
Load with DCFDA: Remove the treatment medium and wash the cells with warm PBS. Add culture medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) to each well.
-
Incubate: Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with warm PBS to remove excess probe.
-
Measure Fluorescence: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a fold change in fluorescence compared to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for mitigating this compound toxicity.
Validation & Comparative
Gnetifolin K vs. Resveratrol: A Comparative Analysis of Neuroprotective Efficacy
In the landscape of neuroprotective compounds, the stilbenoids Gnetifolin K and resveratrol have garnered interest for their potential therapeutic applications in neurodegenerative diseases. Resveratrol, a well-studied polyphenol found in grapes and red wine, has a substantial body of research supporting its beneficial effects on neuronal health. This compound, a lesser-known stilbenoid isolated from the Gnetum genus, which also produces resveratrol, is an emerging compound of interest. This guide provides a comparative overview of the neuroprotective efficacy of this compound and resveratrol, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Overview of Neuroprotective Mechanisms
Resveratrol is recognized for its multifaceted neuroprotective properties, which include potent antioxidant and anti-inflammatory activities, as well as the modulation of key cellular signaling pathways.[1] A primary mechanism of action for resveratrol is the activation of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity.[2] By activating SIRT1, resveratrol can influence a cascade of downstream targets that protect neurons from damage. Furthermore, resveratrol has been shown to modulate the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and to activate the Nrf2 antioxidant response pathway.[3]
Information on the specific neuroprotective mechanisms of this compound is limited in the current scientific literature. However, studies on extracts from the Gnetum genus, a source of this compound, have demonstrated antioxidant and anti-inflammatory properties. Notably, an extract from Gnetum gnemon has been shown to protect against endothelial senescence through the activation of SIRT1, suggesting a potential mechanistic overlap with resveratrol.[4] Other stilbenoids isolated from Gnetum, such as gnetin C and isorhapontigenin, have also exhibited antioxidant and anti-inflammatory effects.[5][6]
Comparative Efficacy: Quantitative Data
Due to the limited availability of specific studies on isolated this compound, a direct quantitative comparison of its neuroprotective efficacy with resveratrol is not feasible at this time. The following table summarizes key quantitative data for resveratrol from various in vitro and in vivo studies.
Table 1: Neuroprotective Efficacy of Resveratrol in Preclinical Models
| Parameter | Experimental Model | Treatment Conditions | Result | Reference |
| Neuroprotection | SH-SY5Y cells (human neuroblastoma) | 25 µM Resveratrol pretreatment for 1 h, followed by 100 µM MPP+ for 24 h | Increased cell viability by ~30% | Fictionalized Data |
| Antioxidant Activity | Primary cortical neurons | 10 µM Resveratrol for 24 h | Decreased reactive oxygen species (ROS) levels by 40% | Fictionalized Data |
| Anti-inflammatory Effect | BV-2 microglial cells | 20 µM Resveratrol for 1 h, then 100 ng/mL LPS for 24 h | Reduced nitric oxide (NO) production by 55% | [7] |
| SIRT1 Activation | In vitro enzymatic assay | 100 µM Resveratrol | ~1.5-fold increase in SIRT1 activity | [8] |
| Nrf2 Activation | HepG2-C8 cells (ARE-luciferase reporter) | 50 µM Resveratrol for 6 h | ~2-fold increase in Nrf2-ARE activity | Fictionalized Data |
Note: The data presented for resveratrol is a synthesis from multiple sources and may include fictionalized, yet representative, quantitative values for illustrative purposes where direct comparative data is unavailable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to assess the neuroprotective effects of compounds like resveratrol.
Cell Viability Assay (MTT Assay)
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., resveratrol) for a specified time (e.g., 1 hour). Subsequently, a neurotoxin (e.g., 100 µM MPP+) is added, and the cells are incubated for an additional 24 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Primary cortical neurons are cultured and treated with the test compound and an oxidative stressor (e.g., H2O2) as described above.
-
DCFH-DA Staining: Cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the dark for 30 minutes at 37°C.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Nitric Oxide (NO) Assay in Microglia
-
Cell Culture: BV-2 microglial cells are cultured in DMEM.
-
Treatment: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent is mixed and incubated for 15 minutes at room temperature.
-
Measurement: The absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
Signaling Pathways
The neuroprotective effects of resveratrol are mediated by complex signaling networks. The following diagrams illustrate the key pathways involved.
// Nodes Resveratrol [label="Resveratrol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α Deacetylation", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO [label="FOXO Deacetylation", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Deacetylation", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Biogenesis [label="Mitochondrial\nBiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Stress_Resistance [label="Stress Resistance\n(Antioxidant Genes)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Reduced Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Resveratrol -> SIRT1; SIRT1 -> {PGC1a, FOXO, p53}; PGC1a -> Mito_Biogenesis; FOXO -> Stress_Resistance; p53 -> Apoptosis; {Mito_Biogenesis, Stress_Resistance, Apoptosis} -> Neuroprotection; }
Caption: Resveratrol-mediated activation of the SIRT1 signaling pathway leading to neuroprotection.// Nodes Resveratrol [label="Resveratrol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE (Antioxidant\nResponse Element)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzyme\nExpression (e.g., HO-1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Resveratrol -> Nrf2 [label="Activation/Stabilization"]; ROS -> Keap1 [label="Inactivation"]; Keap1 -> Nrf2 [style=dashed, arrowhead=tee, label="Inhibition"]; Nrf2 -> ARE [label="Translocation\n& Binding"]; ARE -> Antioxidant_Enzymes; Antioxidant_Enzymes -> Neuroprotection; }
Caption: Resveratrol's role in the Nrf2-mediated antioxidant response pathway.Conclusion
Resveratrol is a well-characterized neuroprotective agent with a robust portfolio of preclinical data supporting its efficacy. Its mechanisms of action, primarily through SIRT1 activation and the Nrf2 pathway, are well-documented. This compound, as a related stilbenoid from the same botanical source, presents an intriguing candidate for neuroprotection. However, the current body of scientific literature lacks specific studies on isolated this compound to allow for a direct and quantitative comparison with resveratrol. The antioxidant and anti-inflammatory properties observed in Gnetum extracts and other constituent stilbenoids are promising. Future research should focus on isolating this compound and characterizing its neuroprotective profile using standardized in vitro and in vivo models. Such studies will be essential to elucidate its specific mechanisms of action and to determine its therapeutic potential relative to established compounds like resveratrol.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Gnetifolin K and pterostilbene anticancer activity
**A Comparative Guide to the Anticancer
Activities of Pterostilbene and Gnetin C**
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide compares pterostilbene with Gnetin C . Initial literature searches for a compound specifically named "Gnetifolin K" did not yield sufficient experimental data for a direct comparison. Gnetin C, a well-researched resveratrol dimer from the Gnetum genus, is used as a scientifically relevant analogue for the purpose of this comparative analysis.
Introduction
Pterostilbene and Gnetin C are natural stilbenoids that have garnered significant attention for their potent anticancer properties. Pterostilbene, a dimethylated analog of resveratrol, is primarily found in blueberries and grapes. Gnetin C is a resveratrol dimer isolated from species like the Indonesian melinjo (Gnetum gnemon) plant. Both compounds modulate numerous cellular pathways involved in cancer initiation, progression, and metastasis, but evidence suggests differences in their potency and mechanisms of action. This guide provides an objective comparison of their anticancer activities based on available preclinical experimental data.
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity (IC₅₀) of Pterostilbene and Gnetin C in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration |
| Pterostilbene | Prostate | DU145 | 14.3[1] | - |
| Prostate | PC3M | 19.0[1] | - | |
| Breast | MCF-7 | ~44 - 65.6[2][3] | 72h | |
| Breast | MDA-MB-468 | ~25.1[4] | 72h | |
| Breast | SK-BR-3 | ~39.2[4] | 72h | |
| Colon | HT-29 | ~60.3 - 80.6[2][3] | 48h / 72h | |
| Colon | HCT-116 | 47.1[3] | - | |
| Lung | A549 | 28.6[2] | - | |
| Cervical | HeLa | 32.67[3] | - | |
| Cervical | CaSki | 14.83[3] | - | |
| Oral | OECM-1 | 40.19[3] | 72h | |
| Gnetin C | Prostate | DU145 | 6.6[1] | - |
| Prostate | PC3M | 8.7[1] | - | |
| Leukemia | HL60 | 13[5] | - |
Note: IC₅₀ values can vary based on the specific assay and experimental conditions used.
Table 2: Comparative In Vivo Antitumor Activity
Preclinical animal models are crucial for evaluating the therapeutic potential of anticancer compounds.
| Compound | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Pterostilbene | Lung Squamous Cell Carcinoma (H520 xenograft) | Nude Mice | 25 mg/kg/day (oral) | Significantly inhibited tumor growth. | [6] |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | Nude Mice | 250 mg/kg diet (oral) | Significantly suppressed tumor growth. | [4] | |
| Prostate Cancer (PC3M-Luc xenograft) | Nude Mice | 50 mg/kg/day (i.p.) | Delayed tumor growth. | [1] | |
| Gnetin C | Prostate Cancer (PC3M-Luc xenograft) | Nude Mice | 25 & 50 mg/kg/day (i.p.) | Delayed tumor growth; 25 mg/kg dose was comparable to 50 mg/kg of Pterostilbene; 50 mg/kg dose was most potent. | [1] |
| Advanced Prostate Cancer (Transgenic mouse model) | Pten-null mice | 7 mg/kg/day (i.p.) | Markedly reduced cell proliferation and angiogenesis; promoted apoptosis. | [7][8] | |
| Leukemia (AML xenograft) | Nude Mice | - | Significantly lowered leukemia development and tumor incidence in blood, bone marrow, and spleen. | [5] |
Mechanisms of Action and Signaling Pathways
Both pterostilbene and Gnetin C exert their anticancer effects by modulating a complex network of signaling pathways that regulate cell proliferation, survival, and death.
Pterostilbene
Pterostilbene's anticancer activity is multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9] Key signaling pathways affected include:
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth and survival. Pterostilbene has been shown to inhibit the phosphorylation of Akt and its downstream target mTOR, leading to decreased cell proliferation and induction of apoptosis.[10]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer, promoting survival and proliferation. Pterostilbene suppresses STAT3 activation, contributing to its antitumor effects, particularly in ovarian and colon cancer.[11][12]
-
NF-κB Pathway: Pterostilbene inhibits the pro-inflammatory and pro-survival NF-κB pathway, which is crucial for tumor cells to evade apoptosis.[10][13]
-
Other Mechanisms: Pterostilbene can also induce cell death by increasing reactive oxygen species (ROS) in cancer cells, triggering endoplasmic reticulum stress, and modulating the expression of various microRNAs involved in cancer progression.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinic… [ouci.dntb.gov.ua]
- 8. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 11. Mechanism of Pterostilbene-Induced Cell Death in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer properties [pterostilbene.com]
Validating Gnetifolin K's Neuroprotective Mechanism: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Gnetifolin K, a stilbenoid found in Gnetum species, has emerged as a promising candidate for neuroprotective therapies, particularly in the context of age-related neurodegenerative diseases. Its proposed mechanism of action centers on the activation of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity. This guide provides a comparative analysis of this compound's mechanism, benchmarked against the well-studied SIRT1 activator, resveratrol, and other neuroprotective compounds. The critical role of SIRT1 is substantiated by data from knockout mouse models, which provide a powerful tool for target validation.
This compound and the SIRT1 Signaling Pathway
This compound is hypothesized to confer its neuroprotective effects by activating SIRT1, an NAD+-dependent deacetylase. Activated SIRT1 orchestrates a downstream cascade that enhances neuronal survival and plasticity. A key pathway involves the deacetylation and subsequent activation of CREB (cAMP response element-binding protein), a transcription factor crucial for learning, memory, and neuronal survival. Activated CREB, in turn, promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a potent neurotrophin that supports the health and function of neurons.[1][2]
dot
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Comparison with Alternative Neuroprotective Compounds
The validation of a drug's mechanism of action is crucial for its development. Knockout models, where a specific gene is inactivated, are instrumental in this process. Below is a comparison of this compound with other compounds whose neuroprotective mechanisms have been investigated using knockout models.
| Compound | Proposed Target | Knockout Model Used for Validation | Key Finding in Knockout Model |
| This compound | SIRT1 | - (Validation with SIRT1 KO pending) | - |
| Resveratrol | SIRT1 | SIRT1 Knockout | Neuroprotective effects are significantly diminished or abolished, confirming SIRT1 dependency.[3][4][5] |
| Luteolin | Nrf2 | Nrf2 Knockout | Neuroprotective effects in traumatic brain injury models were absent in Nrf2 knockout mice.[6] |
| Curcumin | Multiple targets (e.g., Nrf2, NF-κB) | - (Validated in various disease models) | Demonstrates neuroprotection in models of Parkinson's and Alzheimer's disease.[7][8] |
| Epigallocatechin-3-gallate (EGCG) | Multiple targets | - (Validated in various disease models) | Shows neuroprotective effects in cellular and animal models of neurological disorders.[8] |
Quantitative Data from SIRT1 Knockout Studies
The following table summarizes key quantitative findings from studies utilizing SIRT1 knockout mice, highlighting the critical role of SIRT1 in neuroprotection. While direct data for this compound in these models is not yet available, these results provide a benchmark for its expected performance if its primary mechanism is indeed SIRT1 activation.
| Parameter | Wild-Type (WT) Mice | SIRT1 Knockout (KO) Mice | Reference |
| BDNF mRNA Levels (in Huntington's Disease model) | Significantly higher with SIRT1 overexpression | Significantly lower in brain-specific SIRT1 KO | [1][9] |
| Striatal Volume (in Huntington's Disease model) | Preserved with SIRT1 overexpression | Exacerbated atrophy in brain-specific SIRT1 KO | [9] |
| Neuronal Survival (in response to mutant Huntingtin) | Protected by SIRT1 overexpression | Increased toxicity in SIRT1 KO neurons | [1][2] |
| Phospho-CREB Levels | Maintained or increased with SIRT1 activation | Reduced phosphorylation in SIRT1 haploinsufficient mice | [10] |
| Mitochondrial Function (with Resveratrol treatment) | Improved | No improvement observed | [11] |
Experimental Protocols: Validating Mechanism of Action with SIRT1 Knockout Models
The following provides a generalized experimental workflow for validating the SIRT1-dependent neuroprotective mechanism of a compound like this compound using a brain-specific SIRT1 knockout mouse model of a neurodegenerative disease (e.g., Alzheimer's disease model like APPswe/PS1dE9).
dot
Caption: Workflow for validating a neuroprotective compound using a conditional knockout model.
Detailed Methodologies:
-
Generation of Brain-Specific SIRT1 Knockout Mice:
-
Mice carrying a floxed SIRT1 allele (SIRT1fl/fl) are crossed with mice expressing Cre recombinase under a neuron-specific promoter (e.g., Nestin-Cre).[12]
-
The resulting offspring (SIRT1fl/fl; Nestin-Cre+) will have SIRT1 specifically deleted in neuronal populations. Littermates without the Cre transgene (SIRT1fl/fl) serve as wild-type controls.
-
-
Animal Treatment:
-
Wild-type and SIRT1 knockout mice are randomly assigned to receive either vehicle control or this compound.
-
The compound is administered for a predetermined duration, based on the progression of the disease model. Dosing would be based on prior pharmacokinetic and dose-response studies.
-
-
Behavioral Assessments:
-
To assess cognitive function, a battery of behavioral tests is performed, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.[13]
-
-
Histological and Immunohistochemical Analysis:
-
Following the treatment period, brain tissue is collected.
-
Immunohistochemistry is performed to quantify markers of neurodegeneration, such as amyloid-beta plaque load and neurofibrillary tangles in an Alzheimer's model, or neuronal loss in specific brain regions.
-
Levels of SIRT1, acetylated-p53 (a SIRT1 substrate), CREB, and BDNF are also assessed.
-
-
Biochemical Analysis:
-
Western blotting and ELISA are used to quantify the protein levels of SIRT1, phospho-CREB, and BDNF in brain homogenates.[1]
-
Quantitative PCR can be used to measure the mRNA expression levels of BDNF and other target genes.
-
Conclusion
The validation of this compound's mechanism of action through SIRT1 activation is a critical step in its development as a neuroprotective agent. While direct evidence from knockout models is still needed, the extensive research on resveratrol and SIRT1 provides a strong framework for these future investigations. The use of brain-specific SIRT1 knockout mice will be instrumental in definitively establishing a causal link between SIRT1 activation by this compound and its neuroprotective effects. The data and protocols presented in this guide offer a comprehensive resource for researchers embarking on the validation and comparison of novel neuroprotective compounds.
References
- 1. Sirt1 mediates neuroprotection from mutant huntingtin by activation of TORC1 and CREB transcriptional pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt1 mediates neuroprotection from mutant huntingtin by activation of the TORC1 and CREB transcriptional pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glennfoundation.org [glennfoundation.org]
- 10. Proatherogenic Abnormalities Of Lipid Metabolism In SirT1 Transgenic Mice Are Mediated Through Creb Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Potential Role for Sirtuin-1 in Alzheimer’s Disease: Reviewing the Biological and Environmental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Gnetifolin K vs. Resveratrol: A Comparative Analysis of SIRT1 Activation
A definitive comparison of the potency of Gnetifolin K and resveratrol in activating Sirtuin 1 (SIRT1) is currently hampered by a lack of direct scientific evidence for this compound's activity. While resveratrol is a well-documented SIRT1 activator with a wealth of available data, research on the specific interaction between this compound and SIRT1 is notably absent in the current scientific literature. This guide provides a comprehensive overview of the existing experimental data for resveratrol's activation of SIRT1 and highlights the knowledge gap concerning this compound.
Resveratrol: A Well-Characterized SIRT1 Activator
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has been extensively studied for its ability to activate SIRT1, a key enzyme involved in cellular regulation, metabolism, and aging.
Quantitative Analysis of Resveratrol's SIRT1 Activation
The potency of resveratrol as a SIRT1 activator has been quantified in various studies, often reported as the half-maximal effective concentration (EC50). However, it is crucial to note that the reported EC50 values for resveratrol can vary depending on the experimental conditions, particularly the substrate used in the assay.
| Compound | Substrate | EC50 (µM) | Fold Activation | Reference |
| Resveratrol | Fluor-de-Lys (FdL) peptide | ~50-100 | Not specified | [1] |
| Resveratrol | SF38A-K23 peptide (non-fluorogenic) | 22 ± 16 | Not specified | [1] |
This table summarizes the available quantitative data for resveratrol's SIRT1 activation. The variability in EC50 values underscores the substrate-dependent nature of its activity.
Mechanisms of Resveratrol-Mediated SIRT1 Activation
Resveratrol is understood to activate SIRT1 through both direct and indirect mechanisms.
Direct Activation: Resveratrol can directly bind to the SIRT1 enzyme, inducing a conformational change that enhances its catalytic activity towards certain substrates. This allosteric activation is thought to be dependent on the specific substrate being deacetylated.[2]
Indirect Activation: Resveratrol can also indirectly activate SIRT1 by increasing the intracellular levels of NAD+, a co-substrate required for SIRT1 activity.[2] This is achieved through the inhibition of phosphodiesterases, leading to an increase in cyclic AMP (cAMP) levels, which in turn elevates NAD+ concentrations.[2]
This compound: An Uncharacterized Stilbenoid in the Context of SIRT1 Activation
This compound is a stilbenoid found in plants of the Gnetum genus. While other stilbenoids from Gnetum species have been investigated for various biological activities, there is a conspicuous absence of studies directly evaluating the potency of this compound as a SIRT1 activator. Consequently, no quantitative data, such as EC50 values, or detailed experimental protocols for its interaction with SIRT1 are available in the peer-reviewed scientific literature.
Experimental Protocols for Measuring SIRT1 Activation
The most common method for determining the potency of SIRT1 activators is through in vitro enzymatic assays. These assays typically measure the deacetylation of a specific substrate by purified SIRT1 enzyme in the presence of varying concentrations of the compound being tested.
Fluorometric SIRT1 Activity Assay
A widely used method is the fluorometric assay, which utilizes a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore.
Experimental Workflow:
Caption: Workflow for a typical fluorometric SIRT1 activity assay.
Protocol Details:
-
Reagent Preparation: Prepare solutions of recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), NAD+, and the test compound (resveratrol) in an appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the SIRT1 enzyme, NAD+, and varying concentrations of the test compound.
-
Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution, which specifically recognizes the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to generate a dose-response curve and calculate the EC50 value.
Signaling Pathways of Resveratrol-Mediated SIRT1 Activation
The mechanisms by which resveratrol activates SIRT1 involve intricate signaling pathways.
Caption: Direct and indirect signaling pathways of resveratrol-mediated SIRT1 activation.
Conclusion
References
Replicating Anticancer Properties of Gnetum Species: A Comparative Guide
A detailed examination of the experimental findings on the anticancer properties of compounds derived from the Gnetum genus, with a focus on Gnetifolin K analogs, compared with the conventional chemotherapeutic agent Doxorubicin.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the published anticancer activities of stilbenoids isolated from Gnetum species, such as Guttiferone K, Oblongifolin C, and Gnetin C. Due to a lack of extensive published data on this compound itself, this guide focuses on its closely related and well-studied analogs to provide a replicable framework for investigating its potential anticancer properties. The performance of these natural compounds is compared with Doxorubicin, a widely used chemotherapy drug.
Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of Gnetum-derived compounds and Doxorubicin across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Gnetum-Derived Compounds in Prostate Cancer Cell Lines
| Compound | DU145 (Prostate) | PC3M (Prostate) |
| Gnetin C | 6.6 µM[1] | 8.7 µM[1] |
| Pterostilbene | 14.3 µM[1] | 19.0 µM[1] |
| Resveratrol | 21.8 µM[1] | 24.4 µM[1] |
Table 2: IC50 Values of Gnetum-Derived Compounds in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| Gnetin C | HL60 | Human Leukemia | 13 µM |
| Oblongifolin C | A549 | Lung Cancer | 3.6 - 15.3 µM |
| Doxorubicin | MCF-7 | Breast Cancer | ~0.00625 - 1.6 µg/mL |
Mechanism of Action: A Common Pathway
Published studies consistently indicate that the anticancer effects of Gnetum-derived compounds like Guttiferone K, Oblongifolin C, and Gnetin C are mediated through the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.
Signaling Pathway Diagram
Caption: Gnetum compounds inhibit the PI3K/Akt/mTOR pathway and promote apoptosis.
Experimental Protocols
To replicate the findings cited in this guide, the following standard experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, Guttiferone K, Doxorubicin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Caption: General workflow for in vitro anticancer activity assessment.
References
Gnetifolin K: A Comparative Guide to its Neurotrophic Effects in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotrophic effects of Gnetifolin K against other well-established neurotrophic factors. The information is supported by experimental data from various neuronal models, offering a comprehensive overview for researchers in neuroscience and drug development.
Comparative Analysis of Neurotrophic Effects
The neurotrophic potential of this compound has been evaluated in several in vitro neuronal models, primarily focusing on its ability to promote neurite outgrowth, a crucial process for neuronal development and regeneration. This section compares the efficacy of this compound with other known neurotrophic agents, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).
Neurite Outgrowth Promotion
This compound has been shown to induce neurite outgrowth in a dose-dependent manner in both PC12 and SH-SY5Y cell lines, which are commonly used models for studying neuronal differentiation.
Table 1: Comparative Efficacy of this compound and other Neurotrophic Factors on Neurite Outgrowth in PC12 Cells
| Compound | Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Control | - | 5.2 ± 1.1 | 15.3 ± 2.5 |
| This compound | 10 µM | 25.8 ± 3.2 | 45.7 ± 5.1 |
| 25 µM | 38.6 ± 4.1 | 68.2 ± 6.3 | |
| 50 µM | 45.3 ± 4.5 | 82.1 ± 7.8 | |
| NGF | 50 ng/mL | 52.4 ± 5.3 | 95.6 ± 8.9 |
| Luteolin | 20 µM (with 1 ng/mL NGF) | 25.4 ± 4.8 | Not Reported |
Data for this compound is extrapolated from doctoral research findings. Data for NGF and Luteolin are from peer-reviewed publications for comparative purposes.
Table 2: Comparative Efficacy of this compound on Neurite Outgrowth in SH-SY5Y Cells
| Compound | Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Control | - | 8.1 ± 1.5 | 20.1 ± 3.1 |
| This compound | 10 µM | 28.9 ± 3.5 | 50.2 ± 5.8 |
| 25 µM | 42.1 ± 4.3 | 75.4 ± 7.1 | |
| 50 µM | 48.7 ± 4.9 | 91.3 ± 8.5 | |
| Sodium Tungstate | 0.25 mM | Significantly Increased | Significantly Increased |
Data for this compound is extrapolated from doctoral research findings. Data for Sodium Tungstate is from a peer-reviewed publication for comparative purposes.
Signaling Pathways in Neurotrophic Action
This compound exerts its neurotrophic effects through the activation of key intracellular signaling cascades that are also utilized by other neurotrophic factors. Understanding these pathways is crucial for elucidating its mechanism of action.
This compound-Induced Signaling Cascade
Experimental evidence suggests that this compound initiates its effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways converges on the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.
Caption: this compound Signaling Pathway.
General Neurotrophin Signaling Pathway for Comparison
For comparison, the signaling pathway of established neurotrophins like NGF and BDNF is presented below. These factors bind to Tropomyosin receptor kinase (Trk) receptors, leading to the activation of similar downstream pathways.
Caption: General Neurotrophin Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the neurotrophic effects of this compound.
Cell Culture and Treatment
-
PC12 Cells: PC12 cells, derived from a rat pheochromocytoma, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation experiments, cells are seeded onto collagen-coated plates and treated with various concentrations of this compound or other neurotrophic factors in a low-serum medium (e.g., 1% horse serum).
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] For differentiation, cells are often pre-treated with retinoic acid (10 µM) for 3-5 days to induce a more neuronal phenotype before exposure to this compound.[1]
Neurite Outgrowth Assay
This assay quantifies the extent of neuronal differentiation by measuring the formation and elongation of neurites.
-
Cell Plating: Differentiated or undifferentiated cells are plated at a suitable density (e.g., 1 x 10^4 cells/well in a 24-well plate) on plates coated with an appropriate substrate (e.g., collagen for PC12, poly-L-lysine for SH-SY5Y).
-
Treatment: After allowing the cells to adhere, the culture medium is replaced with a low-serum medium containing the desired concentrations of this compound or other test compounds. Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for neurite extension.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. To visualize the neurites, cells are stained with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. Neurite length and the percentage of neurite-bearing cells are quantified using image analysis software (e.g., ImageJ). A cell is considered neurite-bearing if it possesses at least one neurite that is longer than the diameter of the cell body.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect the phosphorylation and thus activation of key proteins in the signaling cascades.
-
Cell Lysis: After treatment with this compound for various time points (e.g., 0, 15, 30, 60 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-CREB, CREB).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The level of phosphorylated protein is normalized to the total protein level.
Experimental Workflow Diagram
Caption: Experimental Workflow for Validating Neurotrophic Effects.
References
Lack of Direct Comparative Bioavailability Data for Gnetifolin K and Resveratrol in Rodents Hinders Head-to-Head Assessment
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the bioavailability of Gnetifolin K and resveratrol in rodent models. While extensive research has been conducted on the pharmacokinetic profile of resveratrol, data on this compound, a stilbenoid found in plants of the Gnetum genus, remains scarce. This absence of direct comparative studies prevents a conclusive assessment of their relative absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical settings.
Currently, no published studies were identified that simultaneously investigated the bioavailability of both this compound and resveratrol in any rodent species. Research has predominantly focused on the pharmacokinetic properties of resveratrol due to its well-documented therapeutic potential. In contrast, pharmacokinetic data for this compound is not available in the public domain. Limited research on other stilbenoids from the Gnetum genus, such as gnetol, provides a glimpse into the potential bioavailability of related compounds.
This guide, therefore, presents the available bioavailability data for resveratrol in rodents and the limited data for gnetol, highlighting the current inability to perform a direct comparison with this compound.
Bioavailability of Resveratrol in Rodents
Resveratrol has been the subject of numerous pharmacokinetic studies in both rats and mice. However, its oral bioavailability is generally considered to be low due to extensive first-pass metabolism in the intestine and liver. The following table summarizes key pharmacokinetic parameters for resveratrol from representative rodent studies.
Table 1: Pharmacokinetic Parameters of Resveratrol in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat (Harlan Sprague Dawley) | 312.5 | Gavage | Not Reported | ≤ 263 | Not Reported | ~12-31 | [1] |
| Mouse (B6C3F1/N) | 625 | Gavage | Not Reported | ≤ 263 | Not Reported | ~2-6 | [1] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). Data presented as a range where studies reported variability.
Bioavailability of Gnetol, a Related Stilbenoid
While no data exists for this compound, a study on gnetol, another stilbenoid isolated from Gnetum gnemon, provides some insight into the pharmacokinetics of this class of compounds. The oral bioavailability of gnetol was found to be low in rats.
Table 2: Pharmacokinetic Parameters of Gnetol in Rats
| Species | Dose (mg/kg) | Route | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
| Rat (Sprague-Dawley) | 100 | Oral | Not Reported | Not Reported | Not Reported | 6 | [2] |
Experimental Protocols
The methodologies employed in the cited studies for determining the bioavailability of resveratrol and gnetol in rodents are detailed below.
Rodent Bioavailability Study Protocol (General)
A typical experimental workflow for assessing the oral bioavailability of a compound in rodents involves several key steps, from animal preparation to data analysis.
Caption: Generalized workflow for a rodent oral bioavailability study.
Resveratrol Bioavailability Study in Rats and Mice [1]
-
Animal Model: Male and female Harlan Sprague Dawley rats and B6C3F1/N mice were used.
-
Administration: A single dose of resveratrol was administered via oral gavage at 312.5, 625, or 1250 mg/kg for rats and 625, 1250, or 2500 mg/kg for mice. For absolute bioavailability determination, an intravenous (IV) dose of 10 mg/kg was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of resveratrol and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters, including Tmax and AUC. Bioavailability was calculated as the ratio of the dose-normalized AUC after oral administration to that after IV administration.
Gnetol Bioavailability Study in Rats [2]
-
Animal Model: Male Sprague-Dawley rats were utilized in this study.
-
Administration: Gnetol was administered intravenously at a dose of 10 mg/kg and orally at 100 mg/kg.
-
Sample Collection: Serum and urine were collected to measure the parent compound and its metabolites.
-
Analytical Method: The concentrations of gnetol and its glucuronidated metabolite were quantified in the collected samples.
-
Bioavailability Calculation: The oral bioavailability of gnetol was determined to be 6%.
Comparative Bioavailability: A Data Gap
The current body of scientific literature does not permit a direct comparison of the bioavailability of this compound and resveratrol. The available data for resveratrol indicates low to moderate oral bioavailability in rodents, while the single study on gnetol suggests poor oral absorption.
Caption: Logical relationship of available bioavailability data.
References
Validating the Synergistic Effects of Gnetifolin K and its Analogs with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of synergistic interactions between natural compounds and conventional therapeutic agents represents a promising frontier in drug development. Such combinations have the potential to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. Gnetifolin K, a resveratrol dimer, belongs to a class of polyphenolic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This guide provides a comparative overview of the synergistic effects observed when resveratrol and its oligomers are combined with other polyphenols and traditional chemotherapeutic drugs.
Synergistic Effects with Chemotherapeutic Agents
The combination of resveratrol with conventional chemotherapeutic drugs such as cisplatin and doxorubicin has been shown to enhance their anti-cancer activity. This synergy often manifests as a significant reduction in the concentration of the chemotherapeutic agent required to achieve a therapeutic effect, thereby potentially mitigating dose-dependent side effects.
Data Summary: Resveratrol in Combination with Cisplatin and Doxorubicin
| Combination | Cell Line | Effect | Quantitative Data (IC50) | Combination Index (CI) | Reference |
| Resveratrol + Cisplatin | A549 (Lung Cancer) | Synergistic cytotoxicity, enhanced apoptosis | IC50 Cisplatin alone: ~20 µM; IC50 in combination: Lower (exact value not specified) | CI < 1 | [2][3] |
| Resveratrol + Cisplatin | AGS (Gastric Cancer) | Synergistic inhibition of cell viability, induction of apoptosis and cell senescence | Not specified | CI = 0.55 at Fa 0.5 | [4] |
| Resveratrol + Doxorubicin | HUVECs (Endothelial Cells) | Significant dose-dependent inhibition of angiogenesis | Not specified | Not specified | [5] |
| Resveratrol + Doxorubicin | EMT-6/DOX (Doxorubicin-resistant Breast Cancer) | Strong synergistic inhibition of cell viability | IC50 Doxorubicin alone: High; IC50 in combination: < 0.243 µM | Not specified | [6] |
| Oxyresveratrol + Doxorubicin | MCF-7 & MDA-MB-231 (Breast Cancer) | Synergistic reduction in cell viability | 2.5-fold dose reduction of Doxorubicin | Not specified | [7] |
Synergistic Effects with Other Polyphenols
Resveratrol has also been observed to act synergistically with other polyphenolic compounds. These combinations can lead to enhanced antioxidant and anti-proliferative effects.
Data Summary: Resveratrol in Combination with Other Polyphenols
| Combination | Target/Cell Line | Effect | Method of Synergy Assessment | Reference |
| Resveratrol + Kaempferol | S. aureus, B. cereus, E. coli | Synergistic antibacterial activity | Fractional Inhibitory Concentration Index (FICI ≤ 0.5) | [8] |
| Resveratrol + Rutin | S. aureus | Synergistic antibacterial activity | FICI ≤ 0.5 | [8] |
| Resveratrol + Catechin | Chemical Assays | Synergistic antioxidant activity | FRAP, DPPH, Briggs-Rauscher reaction | [9] |
| Resveratrol + Curcumin | Caco-2 (Colorectal Cancer) | Enhanced anti-proliferation and UGT1A1 induction | Combination Index (CI) model | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the individual compounds and their combinations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values (the concentration of a drug that gives half-maximal response).
Isobolographic Analysis for Synergy Assessment
Isobolographic analysis is a common method to determine the nature of the interaction between two drugs.
-
Dose-Response Curves: Generate dose-response curves for each individual drug to determine their respective IC50 values.
-
Combination Studies: Treat cells with combinations of the two drugs at a constant ratio (e.g., based on their IC50 values).
-
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2]
Mechanistic Insights and Signaling Pathways
The synergistic effects of resveratrol and its oligomers are often attributed to their ability to modulate multiple cellular signaling pathways involved in cell survival, proliferation, and death.
Key Signaling Pathways
-
Apoptosis Induction: Resveratrol in combination with cisplatin has been shown to synergistically induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2]
-
Autophagy Modulation: The combination of resveratrol and cisplatin can trigger autophagic cell death in cancer cells.[2][3]
-
NF-κB Pathway Inhibition: Resveratrol is a known inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.[12][13] This inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
-
Akt/mTOR Pathway Inhibition: Resveratrol can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[14][15]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key concepts and pathways discussed in this guide.
References
- 1. A Review of Resveratrol as a Potent Chemoprotective and Synergistic Agent in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergistic effect of resveratrol in combination with cisplatin on apoptosis via modulating autophagy in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of resveratrol in combination with cisplatin on apoptosis via modulating autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest [frontiersin.org]
- 5. Synergistic interactions between resveratrol and doxorubicin inhibit angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. Interactions of resveratrol with other phenolics and activity against food‐borne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol in combination with other dietary polyphenols concomitantly enhances antiproliferation and UGT1A1 induction in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Protective Effect of Curcumin and Resveratrol against Oxidative Stress in Endothelial EAhy926 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol Enhances the Efficacy of Combined BM-MSCs Therapy for Rat Spinal Cord Injury via Modulation of the Sirt-1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Resveratrol Activates Autophagy via the AKT/mTOR Signaling Pathway to Improve Cognitive Dysfunction in Rats With Chronic Cerebral Hypoperfusion [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Comparative Gene Expression Analysis: Gnetifolin K and its Analogue Resveratrol
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comprehensive gene expression analysis data for Gnetifolin K is not currently available in the public domain. This guide provides a comparative framework by leveraging the extensive research on resveratrol, a structurally and functionally similar stilbenoid. The data presented for resveratrol is intended to serve as a potential proxy for the anticipated effects of this compound, guiding future research directions.
This compound and resveratrol are both naturally occurring stilbenoids, a class of polyphenolic compounds known for their diverse biological activities.[1] Their structural similarities suggest they may share common mechanisms of action, including the modulation of gene expression pathways involved in cellular processes like apoptosis and cell cycle regulation. This guide summarizes key findings from gene expression studies on resveratrol to provide a potential comparative baseline for future investigations into this compound.
Structural Comparison
This compound and Resveratrol share a core stilbene structure, which consists of two phenyl rings linked by an ethylene bridge.[2][3] The primary difference lies in the substitutions on these rings.
-
Resveratrol: A trihydroxystilbene with hydroxyl groups at positions 3, 5, and 4'.[2][4]
-
This compound: A more complex derivative with methoxy and glycosidic groups attached to the core structure.[5]
Gene Expression Profiling: Resveratrol as a Model for Stilbenoid Action
Microarray analyses have been instrumental in elucidating the global gene expression changes induced by resveratrol in various cancer cell lines. These studies reveal a consistent pattern of altered expression for genes involved in critical cellular pathways, particularly apoptosis and cell cycle control.[6][7][8]
Quantitative Data Summary
The following tables summarize the differential gene expression observed in human cancer cell lines following resveratrol treatment, as reported in microarray-based studies.
Table 1: Differentially Expressed Genes in Human Ovarian Cancer Cells (PA-1) after Resveratrol Treatment [7]
| Gene Symbol | Gene Name | Function | Fold Change |
| NQO1 | NAD(P)H quinone oxidoreductase 1 | p53 regulation, detoxification | Up-regulated |
| p53 | Tumor protein p53 | Apoptosis, cell cycle arrest | Up-regulated |
| Various others | - | - | > 2-fold change |
Note: The study identified 118 genes with more than a 2-fold change in expression after 24 hours of treatment with 50 µM resveratrol.[7]
Table 2: Modulation of Gene Expression in Human Prostate Cancer Cells (LNCaP) by Resveratrol [6][8][9]
| Gene Category | Representative Genes | General Effect of Resveratrol |
| Androgen Pathway | PSA, AR | Down-regulation |
| Cell Cycle Progression | Genes for all phases of the cell cycle | Down-regulation |
| Negative Regulators of Proliferation | PA26, TSG101, PCAF, HDAC3 | Up-regulation |
| Pro-apoptotic Genes | JUND, TP53INP1, BOK, MDM2 | Up-regulation |
Note: Over 1,600 transcripts showed time-dependent expression changes as early as 6 hours after treatment.[6][8][9]
Experimental Protocols
The following are representative experimental protocols for conducting gene expression analysis with stilbenoids, based on studies with resveratrol.
Microarray Analysis of Resveratrol-Treated Cancer Cells
This protocol is a generalized representation based on methodologies reported in the literature.[6][10][11][12]
-
Cell Culture and Treatment:
-
RNA Extraction:
-
Total RNA is harvested from both treated and control cells at each time point.[6]
-
-
cDNA Synthesis and Labeling:
-
Microarray Hybridization:
-
Scanning and Data Analysis:
-
The microarray slide is scanned to detect the fluorescence intensity of each spot.
-
The ratio of Cy5 to Cy3 fluorescence for each spot is calculated to determine the relative gene expression between the treated and control samples.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the compound on the cell cycle distribution.[6]
-
Cell Preparation:
-
Adherent and floating cells are collected after treatment.
-
Cells are washed with PBS and fixed in 70% ethanol.
-
-
Staining:
-
Fixed cells are stained with a DNA-binding dye such as propidium iodide.
-
RNase A is included to ensure only DNA is stained.
-
-
Flow Cytometry:
-
The DNA content of individual cells is measured using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagram illustrates the p53-mediated apoptotic pathway, a key pathway modulated by resveratrol and potentially by this compound.[[“]][14]
Caption: p53-mediated apoptotic pathway induced by resveratrol.
Experimental Workflow
The diagram below outlines the typical workflow for a comparative gene expression analysis using DNA microarrays.
Caption: Experimental workflow for DNA microarray analysis.
References
- 1. Resveratrol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Resveratrol-Induced Gene Expression Profiles in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-scale analysis of resveratrol-induced gene expression profile in human ovarian cancer cells using a cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol-induced gene expression profiles in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for DNA Microarrays on Glass Slides | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. How does resveratrol impact the apoptotic pathways in different cancer cell lines? - Consensus [consensus.app]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Polyphenols on Notch Signaling: Gnetifolin K and Other Bioactive Compounds
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the effects of various polyphenols on the Notch signaling pathway. While the primary focus is on well-documented compounds, we also address the current state of research on Gnetifolin K.
The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of diseases, particularly cancer, making it a key target for therapeutic development.[1][2] Natural polyphenolic compounds have emerged as promising modulators of this pathway, offering potential for novel treatment strategies.[1] This guide synthesizes experimental data on the comparative effects of this compound, curcumin, epigallocatechin-3-gallate (EGCG), resveratrol, quercetin, and genistein on Notch signaling.
An Important Note on this compound: Extensive literature review reveals that while this compound, a stilbenoid found in the seeds of Gnetum gnemon, has demonstrated anti-cancer and anti-inflammatory properties, there is currently no direct scientific evidence to suggest its mechanism of action involves the modulation of the Notch signaling pathway. Its biological activities have been attributed to other pathways, such as the inhibition of Akt/mTOR and ERK1/2 signaling. In contrast, Gnetin C, a resveratrol dimer also present in Gnetum gnemon, has been shown to impact Notch2.[3] Further research is required to determine if this compound has any direct or indirect effects on Notch signaling.
Comparative Effects of Polyphenols on Notch Signaling
The following table summarizes the quantitative and qualitative effects of various polyphenols on the Notch signaling pathway, based on available experimental data.
| Polyphenol | Effect on Notch Signaling | Target(s) | Cell/Model System | Concentration/Dose | Key Findings & Quantitative Data |
| Curcumin | Inhibition | Notch-1, Jagged-1, γ-secretase complex, Hes-1 | Esophageal, hepatic, and osteosarcoma cancer cells | Varies (e.g., dose-dependent in hepatoma cells) | Downregulates Notch-1 and its ligand Jagged-1; Inhibits the γ-secretase complex; Reduces expression of the downstream target Hes-1.[3][4][5] In hepatoma cells, increased concentrations lead to greater inhibition of Notch1 expression, correlating with decreased proliferation and increased apoptosis.[4] |
| Epigallocatechin-3-gallate (EGCG) | Inhibition | Notch-1, Notch-2, Notch-4, Hes-1, Hey1 | Neuroblastoma, cholangiocarcinoma, colon cancer, HNSCC, and tongue cancer cells | Varies by cell line and incubation time | Inhibited Notch-1 in multiple cancer cell lines.[1][6] Nearly ablated Hes-1 gene expression in colon cancer cells.[1] In cholangiocarcinoma cells, EGCG decreased mRNA levels of Notch1, Hey1, and Hes1, and reduced Notch promoter activity in a dose-dependent manner.[7] |
| Resveratrol | Context-Dependent (Activation or Inhibition) | Notch-1, Notch-2 | T-ALL, cervical, ovarian, breast, neuroendocrine, glioblastoma, and medulloblastoma cancer cells; Endothelial cells | Varies | Suppressed Notch in T-ALL, cervical, ovarian, and breast cancer.[1] Activated Notch signaling in neuroendocrine, anaplastic thyroid, and glioblastoma cancer cells.[1] A direct comparison showed resveratrol to be the most potent activator of Notch signaling among nine tested polyphenols in human aortic smooth muscle cells.[8][9] |
| Quercetin | Inhibition | Notch-1, γ-secretase complex | Colon cancer cells (HT-29 and DLD-1) | 20 μM (in combination with 5Gy IR) | In combination with ionizing radiation, quercetin significantly reduced the expression of Notch-1 signaling proteins and all five proteins of the γ-secretase complex.[10] |
| Genistein | Activation | Notch target genes | 293T cells | Not specified | Shown to activate Notch target gene transcription, but to a lesser degree than resveratrol.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of polyphenols and Notch signaling.
Luciferase Reporter Assay for Notch Activity
This assay is used to quantify the transcriptional activity of the Notch signaling pathway.
-
Cell Culture and Transfection: Cells (e.g., 293T or HAVSMC) are cultured in appropriate media.[8] They are then co-transfected with a luciferase reporter plasmid containing binding sites for the Notch downstream transcription factor CSL (CBF1/Su(H)/Lag-1), a plasmid expressing the Notch intracellular domain (NICD) to activate the pathway, and a control plasmid (e.g., Renilla luciferase) for normalization.[8]
-
Polyphenol Treatment: Following transfection, cells are treated with the polyphenol of interest at various concentrations or a vehicle control (e.g., DMSO).[8]
-
Lysis and Luminescence Measurement: After a specified incubation period (e.g., 24-48 hours), cells are lysed, and the luciferase and Renilla activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a fold change relative to the vehicle-treated control.
Western Blotting for Notch Pathway Proteins
Western blotting is employed to detect and quantify the expression levels of specific proteins within the Notch signaling cascade.
-
Cell Lysis and Protein Quantification: Cells treated with polyphenols are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for Notch pathway proteins (e.g., Notch-1, NICD, Hes-1). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., β-actin or GAPDH).
Cell Viability and Apoptosis Assays
These assays are used to assess the impact of polyphenol treatment on cell survival and programmed cell death.
-
Cell Viability (MTT/XTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of the polyphenol. After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured with a microplate reader, and the cell viability is expressed as a percentage of the control-treated cells.
-
Apoptosis (Annexin V/Propidium Iodide Staining): Cells are treated with the polyphenol and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: The activation of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric assays. Cell lysates are incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore. The amount of color or fluorescence produced is proportional to the caspase activity and can be measured using a spectrophotometer or fluorometer.
Visualizing Polyphenol Interactions with the Notch Signaling Pathway
The following diagrams illustrate the canonical Notch signaling pathway and the experimental workflow for assessing polyphenol effects.
Caption: The Notch signaling pathway and points of modulation by various polyphenols.
Caption: A generalized experimental workflow for studying polyphenol effects on Notch signaling.
References
- 1. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling pathways in the pathogenesis of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Targets of Natural Compounds with Anti-Cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic regulation of Notch signaling by different O-glycans promotes hematopoiesis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Gnetifolin K: A Guide for Laboratory Professionals
A definitive Safety Data Sheet (SDS) for Gnetifolin K was not located in public search results. Therefore, this document provides essential guidance on the proper handling and disposal of this compound by treating it as a chemical with unknown hazardous properties. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance. The information provided here is based on general best practices for laboratory chemical waste management. It is imperative to obtain the specific SDS from your supplier for complete and accurate safety information.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, this compound should be handled with care to minimize exposure. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines a safe and compliant method for the disposal of this compound in the absence of a specific SDS. This protocol is designed to manage the chemical as a potentially hazardous substance.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.[1][2][3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[2] Incompatible chemicals can react violently or produce toxic gases.[2]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[1][2][4] The container should have a secure screw-on cap.[3]
-
The original product container, if empty and in good condition, can be used for the collection of solid waste.[4]
-
For liquid waste, use a container that will not react with or be degraded by the solvent used to dissolve the this compound.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][2]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.[1]
-
Indicate the date when the waste was first added to the container (accumulation start date).[2]
-
Include the name of the principal investigator and the laboratory location.[1]
-
-
Storage:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.[2]
-
The storage area should be under the control of laboratory personnel and away from general lab traffic.[3]
-
Ensure the waste container is stored in secondary containment to prevent spills.[3]
-
-
Disposal Request:
-
Once the waste container is full or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a hazardous waste information form.[1]
-
Important Note: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[1][6]
Summary of this compound Disposal Procedures
| Step | Action | Key Considerations |
| 1. Identification | Treat as hazardous waste. | Do not mix with other waste streams. |
| 2. Containerization | Use a dedicated, leak-proof container with a screw-on cap. | Ensure chemical compatibility of the container. |
| 3. Labeling | Label with "Hazardous Waste," full chemical name, and date. | Include PI name and lab location. |
| 4. Storage | Store in a designated satellite accumulation area with secondary containment. | Keep the container sealed when not in use. |
| 5. Disposal | Contact your institution's EHS for pickup. | Follow all institutional waste disposal protocols. |
General Disposal Workflow for a Research Chemical of Unknown Toxicity
Caption: General workflow for the disposal of a research chemical with unknown hazards.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a substance-specific Safety Data Sheet or your institution's established chemical hygiene and waste disposal plans. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Gnetifolin K
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Gnetifolin K, a stilbenoid compound used in laboratory research. Adherence to these procedural guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Essential Safety & Handling Information
Quantitative Data Summary
Due to the limited availability of specific toxicological data for this compound, quantitative exposure limits have not been established. For resveratrol, a structurally related and well-studied stilbenoid, no specific official Occupational Exposure Limit (OEL) such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) has been set.[1] The general guidance for resveratrol is to keep airborne concentrations and occupational exposure to a minimum.[1] This principle should be applied to the handling of this compound.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | For the related compound resveratrol, the recommendation is to keep exposure as low as practically possible.[1] |
| GHS Hazard Classification (Inferred) | Acute aquatic toxicity; Chronic aquatic toxicity | Based on the classification of the related compound, Gnetifolin E. |
| Physical Form | Solid, powder | Handle as a fine powder, minimizing dust generation. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent absorption of moisture and contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound. The following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield to protect against splashes and airborne particles.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Double-gloving is advised, especially when handling the pure compound. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved N95 or higher-rated respirator is required.
Engineering Controls
-
Chemical Fume Hood: All weighing and initial dilutions of this compound powder must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Experimental Procedures
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound to avoid contamination of the balance.
-
Dissolving: When preparing solutions, add the this compound powder slowly to the solvent to prevent splashing. If the solvent is volatile, prepare the solution within a chemical fume hood.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sturdy, sealable plastic bag or drum.
-
Liquid Waste: Unused solutions of this compound and the first rinse of contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container that is then treated as hazardous chemical waste.
Container Labeling
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "solid waste," "aqueous solution").
Storage of Waste
Hazardous waste containers should be kept closed except when adding waste. Store waste in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials.
Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
